molecular formula C3H4ClN5 B021410 6-Chloro-1,3,5-triazine-2,4-diamine CAS No. 3397-62-4

6-Chloro-1,3,5-triazine-2,4-diamine

Cat. No.: B021410
CAS No.: 3397-62-4
M. Wt: 145.55 g/mol
InChI Key: FVFVNNKYKYZTJU-UHFFFAOYSA-N
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Description

6-Chloro-1,3,5-triazine-2,4-diamine (: 3397-62-4), also known as 2-chloro-4,6-diamino-1,3,5-triazine, is a fundamental s-triazine building block of significant importance in chemical research and development. This compound features a reactive chlorine atom and two amino groups on the 1,3,5-triazine ring, making it a versatile synthetic intermediate for constructing a diverse array of more complex molecules. Its core structure serves as a key precursor in organic synthesis, particularly in nucleophilic substitution reactions where the chlorine atom can be readily displaced to develop novel compounds for various research applications. As a cornerstone of triazine chemistry, this diamine chlorotriazine derivative is extensively utilized in medicinal chemistry and agrochemical research . The 1,3,5-triazine scaffold is a privileged structure in drug discovery, and this specific compound serves as a critical starting material for generating libraries of N2, N4, N6-substituted derivatives with potential biological activity. Furthermore, it is a primary degradate of common triazine herbicides, making it highly relevant in environmental analysis and metabolic fate studies . Researchers value this compound for its well-defined structure (Molecular Formula: C 3 H 4 ClN 5 , Molecular Weight: 145.55 g/mol) and its role in advancing the exploration of heterocyclic compounds. Please Note: This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-chloro-1,3,5-triazine-2,4-diamine
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InChI

InChI=1S/C3H4ClN5/c4-1-7-2(5)9-3(6)8-1/h(H4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FVFVNNKYKYZTJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1037806
Record name 6-Chloro-1,3,5-triazine-2,4-diamine
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Molecular Weight

145.55 g/mol
Source PubChem
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CAS No.

3397-62-4
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-
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Record name Deisopropyldeethyl atrazine
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Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-
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Record name 6-Chloro-1,3,5-triazine-2,4-diamine
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Record name 2-chloro-4,6-diamino-1,3,5-triazine
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Record name 2-CHLORO-4,6-DIAMINO-S-TRIAZINE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predominant synthesis pathway for 6-Chloro-1,3,5-triazine-2,4-diamine (also known as chlorodiaminotriazine or CAT), a critical intermediate in the development of pharmaceuticals and other fine chemicals. The document details the underlying chemistry, experimental protocols, and quantitative data associated with the synthesis, primarily focusing on the industrially significant method of sequential nucleophilic aromatic substitution on cyanuric chloride. Characterization data for the final product is also provided.

Introduction

This compound is a key heterocyclic building block in organic synthesis.[1] Its triazine core is a privileged structure in medicinal chemistry, and the compound serves as a vital precursor for the generation of diverse libraries of N-substituted derivatives with potential biological activities.[1] The presence of a reactive chlorine atom and two amino groups makes it a versatile intermediate for creating more complex molecules through nucleophilic substitution reactions.[1] This guide focuses on the most established and widely utilized synthesis route, which employs cyanuric chloride as the starting material.

Core Synthesis Pathway: Sequential Amination of Cyanuric Chloride

The primary and most well-established method for synthesizing this compound is the sequential nucleophilic aromatic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1] The reactivity of the three chlorine atoms is highly dependent on temperature, which allows for a controlled, stepwise reaction to achieve the desired disubstituted product.[1]

The reaction proceeds in two main steps:

  • First Substitution: At a low temperature, typically between 0-5 °C, one chlorine atom of cyanuric chloride is substituted by an amino group to form the monosubstituted intermediate, 2,4-dichloro-6-amino-1,3,5-triazine.[1]

  • Second Substitution: As the temperature is raised to room temperature (approximately 20-30 °C), a second chlorine atom is replaced by another amino group, yielding the final product, this compound.[1]

Leaving the third chlorine atom intact requires careful control of the reaction conditions, as higher temperatures (above 80 °C) would lead to the formation of melamine (2,4,6-triamino-1,3,5-triazine).[2]

Logical Diagram of the Synthesis Pathway

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product Cyanuric_Chloride Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Dichloro_Intermediate 2,4-Dichloro-6-amino-1,3,5-triazine Cyanuric_Chloride->Dichloro_Intermediate + NH3 (1 eq) 0-5 °C Final_Product This compound Dichloro_Intermediate->Final_Product + NH3 (1 eq) 20-30 °C

Sequential amination of cyanuric chloride.

Quantitative Data Presentation

The yield of this compound is highly dependent on the specific reaction conditions employed. The following table summarizes quantitative data from various reported syntheses.

Starting MaterialAmine SourceSolventBaseTemperature (°C)Reaction Time (h)Yield (%)Reference
Cyanuric ChlorideAmmonium Hydroxide1,2-Dichloroethane-3 - 42696[1][3]
Cyanuric ChlorideVarious AminesDichloromethaneDiisopropylethylamine0 to RT1444 - 98[4]
Cyanuric ChlorideAminesMethylene ChlorideSodium Carbonate0 - 53-[3]
Cyanuric ChlorideAminesAcetone-WaterSodium Bicarbonate≤ 24-[2]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and related structures, based on established literature.

Protocol 1: Synthesis via Stepwise Amination with Ammonium Hydroxide

This protocol is based on the high-yield synthesis reported in the literature.[1][3]

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Ammonium hydroxide solution

  • 1,2-Dichloroethane

  • Ice bath

  • Reaction flask with stirring and temperature control

Procedure:

  • First Substitution:

    • Dissolve cyanuric chloride in 1,2-dichloroethane in a reaction flask equipped with a stirrer and thermometer.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add one equivalent of ammonium hydroxide solution while vigorously stirring and maintaining the temperature below 5 °C.

    • Continue stirring at this temperature for 1-2 hours to ensure the completion of the first substitution.

  • Second Substitution:

    • Gradually warm the reaction mixture to room temperature (20-30 °C).

    • Add a second equivalent of ammonium hydroxide solution. A slight exotherm may be observed.

    • Continue to stir the reaction mixture at room temperature, with the temperature potentially rising to, but not exceeding, 42 °C.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material and the monosubstituted intermediate are consumed (approximately 4-6 hours).

  • Work-up and Purification:

    • Upon completion of the reaction, the product will precipitate out of the solution.

    • Filter the solid product and wash with cold water to remove any remaining salts.

    • Wash the precipitate with a small amount of cold 1,2-dichloroethane to remove any unreacted starting material.

    • Dry the product under vacuum to yield this compound as a white solid.

Protocol 2: General Procedure for Diamination using Amines and a Base

This protocol is a general method adaptable for various amines.[4]

Materials:

  • Cyanuric chloride

  • Amine (2 equivalents)

  • Anhydrous dichloromethane

  • Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Prepare a solution of the desired amine (2 equivalents) and diisopropylethylamine (2 equivalents) in anhydrous dichloromethane at 0 °C under an argon atmosphere.

  • In a separate flask, dissolve cyanuric chloride (1 equivalent) in anhydrous dichloromethane.

  • Slowly add the cyanuric chloride solution to the stirred amine/DIPEA solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 14 hours.

  • Partition the mixture between dichloromethane and a saturated aqueous sodium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

  • Purify the crude product by flash chromatography to obtain the desired 2-chloro-4,6-diamino-1,3,5-triazine derivative.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

  • ¹H NMR: The protons attached to the amino groups (NH₂) will produce characteristic signals in the ¹H NMR spectrum.[1]

  • Mass Spectrometry: The molecular weight of the compound is 145.55 g/mol .[5][6][7] Electron ionization mass spectrometry can be used to confirm the molecular ion peak.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amino groups and the C-N stretching of the triazine ring.

Conclusion

The synthesis of this compound from cyanuric chloride is a well-established and efficient process. By carefully controlling the reaction temperature, a high yield of the desired disubstituted product can be achieved. This technical guide provides researchers and professionals in drug development with the necessary information to synthesize and characterize this important chemical intermediate for their research and development needs.

References

An In-depth Technical Guide to the Chemical Properties of 6-Chloro-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1,3,5-triazine-2,4-diamine, a key heterocyclic compound, serves as a versatile building block in synthetic organic chemistry. Its unique structure, featuring a reactive chlorine atom and two amino groups on a triazine ring, makes it a valuable precursor for the synthesis of a wide array of derivatives with significant applications in medicinal chemistry and agrochemical research.[1] The 1,3,5-triazine scaffold is recognized as a "privileged structure" in drug discovery, and this compound is a crucial starting material for generating libraries of substituted triazines with potential biological activities.[1] Furthermore, it is a primary degradation product of several common triazine herbicides, making its study relevant for environmental analysis.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological significance of this compound.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of this compound.

PropertyValueSource(s)
IUPAC Name This compound[2][3]
Synonyms 2-Chloro-4,6-diamino-1,3,5-triazine, 2,4-Diamino-6-chloro-1,3,5-triazine, Chloroammeline, Dideethylsimazine[2][3]
CAS Number 3397-62-4[3][4]
Molecular Formula C₃H₄ClN₅[3][4]
Molecular Weight 145.55 g/mol [3][4]
Appearance White to pale yellow crystalline powder
Melting Point >320 °C[5]
Boiling Point 487.9°C at 760 mmHg (Predicted)
Solubility Log₁₀WS: -2.35 (in mol/L, Calculated)
LogP -0.1 (Calculated)[2][3]
InChI InChI=1S/C3H4ClN5/c4-1-7-2(5)9-3(6)8-1/h(H4,5,6,7,8,9)[3]
InChIKey FVFVNNKYKYZTJU-UHFFFAOYSA-N[3]
SMILES C1(=NC(=NC(=N1)Cl)N)N[2][3]

Synthesis and Reactivity

Synthetic Pathway

The most common and industrially significant method for synthesizing this compound is through the sequential nucleophilic aromatic substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1] The reactivity of the chlorine atoms is temperature-dependent, allowing for a controlled, stepwise reaction.[1]

The synthesis typically involves the reaction of cyanuric chloride with two equivalents of ammonia or an ammonia source like ammonium hydroxide. The reaction is carefully controlled to replace two chlorine atoms while leaving the third intact. An acid acceptor, such as sodium carbonate, is often used to neutralize the hydrogen chloride byproduct.

Synthesis_Workflow Cyanuric_Chloride Cyanuric Chloride Ammonia1 + 1 eq. NH3 (Low Temperature) Intermediate 2,4-Dichloro-6-amino- 1,3,5-triazine Ammonia1->Intermediate Ammonia2 + 1 eq. NH3 (Higher Temperature) Product 6-Chloro-1,3,5-triazine- 2,4-diamine Ammonia2->Product

Synthesis of this compound.
Reactivity

The most prominent chemical feature of this compound is the reactivity of its chlorine atom towards nucleophilic substitution. The electron-withdrawing nature of the triazine ring makes the carbon atom attached to the chlorine susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to its use as a versatile intermediate in the synthesis of more complex molecules.[1]

Experimental Protocols

Synthesis of this compound

The following protocol is based on a documented method with a high yield.[1]

Materials:

  • Cyanuric chloride

  • Ammonium hydroxide

  • 1,2-Dichloroethane

  • Sodium carbonate (optional, as an acid acceptor)

Procedure:

  • Dissolve cyanuric chloride in 1,2-dichloroethane in a reaction vessel equipped with a stirrer and a cooling system.

  • Cool the mixture to a low temperature (e.g., 0-5 °C).

  • Slowly add one equivalent of ammonium hydroxide while maintaining the low temperature to facilitate the first substitution, forming 2,4-dichloro-6-amino-1,3,5-triazine.

  • After the initial reaction, gradually raise the temperature and introduce a second equivalent of ammonium hydroxide to promote the second substitution. A documented method reports a temperature range of 3-42 °C over 6 hours.[1]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture can be worked up by filtering the product, which may precipitate out of the solution. The product can be washed with water and a suitable organic solvent to remove impurities.

Purification

The crude product can be purified by recrystallization. Based on procedures for similar triazine derivatives, acetone can be a suitable solvent for recrystallization.[6]

Procedure for Recrystallization:

  • Dissolve the crude this compound in a minimal amount of hot acetone.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold acetone.

  • Dry the crystals under vacuum.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: The 1H NMR spectrum is expected to show signals for the protons of the amino groups. In derivatives of this compound, these protons have been observed in the range of δ 6.55–6.95 ppm. The exact chemical shift will depend on the solvent and concentration.

  • 13C NMR: The 13C NMR spectrum will show signals for the three carbon atoms of the triazine ring. The chemical shifts will be influenced by the attached chlorine and amino groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound can be obtained from the NIST Chemistry WebBook.[7][8] Key expected vibrational modes include N-H stretching of the amino groups, C-N stretching of the triazine ring, and the C-Cl stretching.

Mass Spectrometry (MS): The mass spectrum (electron ionization) of this compound is also available in the NIST Chemistry WebBook.[4] The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Biological Significance and Signaling Pathways

Derivatives of this compound have shown significant biological activities, particularly as anticancer and antimalarial agents. A primary mechanism of action for many of these derivatives is the inhibition of the enzyme dihydrofolate reductase (DHFR).[9][10]

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are necessary for DNA replication and cell proliferation.[11] By inhibiting DHFR, triazine-based antifolates deplete the cellular pool of THF, leading to the inhibition of DNA synthesis and ultimately, cell death. This makes DHFR an attractive target for cancer chemotherapy and antimicrobial agents.

DHFR_Inhibition_Pathway cluster_folate_pathway Folate Metabolism cluster_synthesis Nucleotide Synthesis cluster_dna_replication Cell Proliferation DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synthesis Purine Synthesis THF->Purine_Synthesis One-carbon transfer Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis One-carbon transfer DHFR->THF NADPH -> NADP+ Triazine_Derivative Triazine Derivative (DHFR Inhibitor) Triazine_Derivative->DHFR Inhibition DNA_Synthesis DNA Synthesis Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DHF Regeneration Thymidylate_Synthesis->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation

Inhibition of DHFR by triazine derivatives disrupts DNA synthesis.
Other Biological Activities

Studies have also indicated that diaminochlorotriazine, a metabolite of the herbicide atrazine, can suppress the luteinizing hormone (LH) surge induced by estrogen and progesterone, suggesting a potential for endocrine disruption. However, the detailed signaling pathway for this effect is less well-characterized compared to DHFR inhibition.

Conclusion

This compound is a compound of significant interest to researchers in synthetic and medicinal chemistry. Its well-defined structure and reactive chlorine atom provide a versatile platform for the development of novel compounds with a range of biological activities. The information provided in this technical guide, from its fundamental chemical properties to its role in targeting key biological pathways, should serve as a valuable resource for scientists and drug development professionals working with this important class of heterocyclic compounds. Further research into the specific signaling pathways modulated by its derivatives will continue to unlock its full potential in various therapeutic areas.

References

Spectroscopic Analysis of 6-Chloro-1,3,5-triazine-2,4-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 6-Chloro-1,3,5-triazine-2,4-diamine, a key intermediate in the synthesis of various biologically active compounds. This document outlines the structural elucidation of this compound through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. Detailed experimental protocols and data interpretation are provided to assist researchers in the comprehensive characterization of this important molecule.

Introduction

This compound is a heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug development.[1] Its triazine core is a scaffold found in numerous compounds with a wide range of biological activities, including antiproliferative and dihydrofolate reductase (DHFR) inhibitory effects. Accurate and thorough spectroscopic analysis is paramount for confirming the identity, purity, and structure of this compound, which is crucial for its application in the synthesis of novel therapeutic agents.

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound. While comprehensive, publicly accessible datasets are limited, this guide consolidates known information and provides a framework for experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the two amino groups. The chemical shift of these protons can be influenced by the solvent, concentration, and temperature.

Proton Expected Chemical Shift (ppm) Multiplicity
-NH₂Broad singletNot available

¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The availability of ¹³C-labeled this compound underscores the importance of this technique for its characterization.[2][3]

Carbon Expected Chemical Shift (ppm)
C-ClNot available
C-NH₂Not available

Note: Definitive chemical shift assignments for the carbon atoms of this compound are not publicly available and require experimental determination.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of the triazine ring and the amino groups. The NIST WebBook provides access to an IR spectrum of the solid compound as a KBr pellet.[4]

Vibrational Mode Expected Absorption Range (cm⁻¹)
N-H Stretch (amino groups)3500 - 3300
C=N Stretch (triazine ring)1680 - 1620
N-H Bend (amino groups)1650 - 1580
C-N Stretch1400 - 1200
C-Cl Stretch800 - 600

Note: The exact positions of the absorption bands should be determined from an experimental spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) is a common method used for the analysis of such compounds. The NIST WebBook and PubChem contain mass spectral data for this molecule.[5][6]

m/z Relative Abundance (%) Assignment
145100[M]⁺ (³⁵Cl)
14732[M]⁺ (³⁷Cl)
110High[M-Cl]⁺
85ModerateFurther fragmentation
68ModerateFurther fragmentation

Note: The table presents the most abundant ions. A detailed analysis of the full spectrum is necessary to elucidate all fragmentation pathways.

UV-Visible (UV-Vis) Spectroscopy
Parameter Value Solvent
λmaxNot availableNot available

Note: Experimental determination of the UV-Vis spectrum is required.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of this compound for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and ensure the solution is homogeneous.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 s

  • Temperature: 298 K

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Pulse Sequence: Proton-decoupled

  • Number of Scans: 1024 or more

  • Relaxation Delay: 2-5 s

  • Temperature: 298 K

IR Spectroscopy (KBr Pellet Method)
  • Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder to a pellet-forming die.

  • Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization)
  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionize the sample using a standard electron energy of 70 eV.

  • Record the mass spectrum over a suitable m/z range (e.g., 40-200 amu).

  • Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns. The presence of a chlorine atom will be indicated by the isotopic pattern of the molecular ion ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).[10]

UV-Vis Spectroscopy
  • Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).

  • Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm using a double-beam spectrophotometer.

  • Use the pure solvent as a reference.

  • Identify the wavelength of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical relationship of this compound to its potential biological activities.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS UVVis UV-Vis Spectroscopy Sample->UVVis Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity UVVis->Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

logical_relationship cluster_derivatives Synthetic Derivatives cluster_mechanism Potential Mechanisms of Action Core This compound (Core Scaffold) Antiproliferative Antiproliferative Agents (e.g., against cancer cell lines) Core->Antiproliferative Leads to DHFR_Inhibitors DHFR Inhibitors (e.g., antimalarial, antibacterial) Core->DHFR_Inhibitors Leads to CellCycle Cell Cycle Arrest / Apoptosis Antiproliferative->CellCycle Acts via Folate Inhibition of Folate Synthesis DHFR_Inhibitors->Folate Acts via

Caption: Logical relationship of this compound to potential biological activities.

References

An In-depth Technical Guide to 6-Chloro-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1,3,5-triazine-2,4-diamine, a key s-triazine building block, is a compound of significant interest in chemical research and development. Its structure, featuring a reactive chlorine atom and two amino groups on a 1,3,5-triazine ring, renders it a versatile synthetic intermediate for the creation of more complex molecules.[1] This compound is a cornerstone of triazine chemistry, with extensive applications in medicinal chemistry and agrochemical research.[1] The 1,3,5-triazine scaffold is recognized as a privileged structure in drug discovery, and this compound serves as a critical starting material for generating libraries of N2, N4, N6-substituted derivatives with potential biological activity.[1] Furthermore, it is a primary degradation product of common triazine herbicides, making it highly relevant in environmental analysis and metabolic fate studies.[1]

Chemical Identity and Structure

The nomenclature and structural identifiers for this compound are crucial for its unambiguous identification in research and regulatory contexts.

IUPAC Name: this compound[2][3]

Chemical Structure: The structure consists of a six-membered heterocyclic ring with alternating carbon and nitrogen atoms. A chlorine atom is attached to one carbon, and amino groups are attached to the other two carbons.

Below is a diagram illustrating the key identifiers for this compound.

Chemical Identity of this compound A IUPAC Name This compound B Synonyms 2-Chloro-4,6-diamino-1,3,5-triazine 2,4-Diamino-6-chloro-1,3,5-triazine Chloroammeline A->B C CAS Number 3397-62-4 A->C D Molecular Formula C3H4ClN5 A->D E InChIKey FVFVNNKYKYZTJU-UHFFFAOYSA-N A->E

Caption: Key Identifiers for this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided in the tables below.

Property Value Reference
Molecular Weight145.55 g/mol [1][4][5][6][7]
Melting Point>320 °C
AppearanceSolid
Isotopic Purity99 atom % 13C (for labeled compound)
Assay97% (CP)

Table 1: Physical and Chemical Properties

Spectroscopic Data Description Reference
¹H NMR Signals corresponding to the protons of the amino groups (NH₂) are observed.[1]
Mass Spectrometry Electron ionization mass spectrum data is available.[4][8]
IR Spectrum Infrared reference spectra have been collected and are available.[8]
¹³C Labeled A ¹³C₃ labeled version is available for use as a tracer or internal standard in NMR, GC-MS, or LC-MS.[9]

Table 2: Spectroscopic Data Summary

Experimental Protocols

Synthesis of this compound

The primary and most established method for synthesizing this compound is through the sequential nucleophilic aromatic substitution of chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core.[1] The reactivity of the three chlorine atoms is temperature-dependent, which allows for a controlled, stepwise reaction.[1]

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Ammonium hydroxide

  • 1,2-dichloroethane

  • Acid acceptor (e.g., sodium hydroxide or sodium carbonate)

Procedure: One documented method reports a 96% yield.[1][7]

  • First Substitution: Cyanuric chloride is reacted with one equivalent of ammonia at a low temperature. This results in the formation of 2,4-dichloro-6-amino-1,3,5-triazine.

  • Second Substitution: The temperature is raised, and a second equivalent of ammonia is introduced. This substitutes another chlorine atom to yield the final product, this compound.[1]

  • Neutralization: An acid acceptor, such as sodium hydroxide or sodium carbonate, is typically used to neutralize the hydrogen chloride formed during the reaction.[1]

  • Reaction Conditions: The reaction is carried out in a solvent such as 1,2-dichloroethane over a period of 6 hours, with the temperature ranging from 3-42 °C.[1]

The workflow for the synthesis is depicted in the diagram below.

Synthesis Workflow A Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) B First Substitution: + 1 eq. NH3 (low temp) A->B C Intermediate: 2,4-Dichloro-6-amino-1,3,5-triazine B->C D Second Substitution: + 1 eq. NH3 (raised temp) C->D E Final Product: This compound D->E F Neutralization: + Acid Acceptor (e.g., NaOH) E->F Byproduct: HCl

Caption: Stepwise Synthesis of this compound.

Reactivity and Applications in Drug Development

The presence of a reactive chlorine atom and two amino groups makes this compound a versatile synthetic intermediate.[1] The chlorine atom can be readily displaced in nucleophilic substitution reactions, allowing for the construction of a diverse array of more complex molecules.[1]

This compound serves as a critical starting material for generating libraries of N2, N4, and N6-substituted derivatives.[1] The exploration of these derivatives is particularly relevant in medicinal chemistry, where the 1,3,5-triazine scaffold is a privileged structure for discovering new therapeutic agents.[1]

The diagram below illustrates the central role of this compound as a precursor in the synthesis of various derivatives for research and development.

Synthetic Utility A This compound B Medicinal Chemistry (Drug Discovery Libraries) A->B Nucleophilic Substitution C Agrochemical Research (Herbicide Derivatives) A->C Further Functionalization D Materials Science (Polymer Synthesis) A->D Cross-linking Agent E Environmental Analysis (Metabolite Studies) A->E Reference Standard

Caption: Applications of this compound.

Computational Chemistry Insights

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and energetic properties of triazine derivatives.[1] These studies are crucial for understanding their reactivity and intermolecular interactions. DFT can predict optimized geometry (bond lengths and angles), vibrational frequencies, and other electronic properties of molecules like this compound.[1]

Conclusion

This compound is a fundamentally important molecule with a well-defined structure and versatile reactivity. Its role as a key intermediate in the synthesis of a wide range of derivatives makes it an invaluable tool for researchers in medicinal chemistry, agrochemical science, and materials science. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel compounds and materials.

References

Reactivity of the chlorine atom in 6-Chloro-1,3,5-triazine-2,4-diamine.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the Chlorine Atom in 6-Chloro-1,3,5-triazine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 2-chloro-4,6-diamino-s-triazine, is a pivotal intermediate in synthetic chemistry.[1][2] Its utility is primarily anchored to the reactivity of the single chlorine atom attached to the electron-deficient triazine ring.[1] This technical guide provides a comprehensive examination of the chlorine atom's reactivity, focusing on the prevalent nucleophilic aromatic substitution (SNAr) mechanism. It details the factors influencing this reactivity, presents quantitative data from various studies, outlines experimental protocols for substitution reactions, and illustrates its central role as a versatile scaffold in the development of novel compounds for medicinal and agrochemical research.[1]

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms.[3] This electronic characteristic renders the carbon atoms highly susceptible to nucleophilic attack, particularly the carbon atom bonded to the chlorine.[1] Consequently, the most prominent reaction of this compound is the nucleophilic substitution of the chlorine atom.[1]

This transformation proceeds via a two-step addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr).[3]

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the chlorine atom. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.[3]

  • Chloride Elimination: The aromaticity of the triazine ring is then restored through the expulsion of the chloride ion (Cl⁻), which acts as the leaving group. The reaction is driven forward by the formation of a more stable, substituted product.[3]

The presence of two electron-donating amino groups on the triazine ring makes the remaining chlorine atom less reactive compared to the chlorine atoms on its precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[4][5] Nonetheless, it remains sufficiently reactive to be displaced by a wide array of nucleophiles.[1]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Factors Influencing Reactivity

The displacement of the chlorine atom is highly controllable and can be fine-tuned by adjusting several key experimental parameters.[3]

  • Temperature: Temperature is a critical factor. While the first two chlorine atoms of cyanuric chloride can be substituted at low to ambient temperatures, displacing the third chlorine (as in the case of this compound) often requires more vigorous conditions, such as elevated temperatures or refluxing.[4][5]

  • Nucleophile Strength and Type: The nature of the attacking nucleophile significantly impacts the reaction rate. Generally, "softer" nucleophiles like thiols are more reactive towards the triazine core than "harder" nucleophiles like amines or alcohols. The relative reactivity often follows the order: S-nucleophiles > N-nucleophiles > O-nucleophiles.[4]

  • Solvent: The choice of solvent can influence reaction rates and solubility of reactants. Common solvents include acetone, acetonitrile, dichloromethane (DCM), and tetrahydrofuran (THF).[6][7]

  • Acid Acceptor: The substitution reaction produces hydrogen chloride (HCl) as a byproduct. An acid acceptor, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or a non-nucleophilic organic base like diisopropylethylamine (DIEA), is typically added to neutralize the acid and drive the reaction to completion.[1][6]

Common Nucleophilic Substitution Reactions and Quantitative Data

The reactive chlorine atom serves as a handle for introducing a wide range of functional groups, making it a cornerstone for building molecular diversity. This is particularly valuable in creating libraries of compounds for drug discovery and agrochemical research.[1]

Table 1: Overview of Common Nucleophilic Substitution Reactions
Nucleophile ClassExample NucleophileProduct TypeTypical ConditionsYield RangeReference
N-Nucleophiles Primary/Secondary Amines (e.g., Allylamine, Piperidine)N-Substituted Diamino-s-triazinesRoom temp. to reflux, base (e.g., K₂CO₃, DIEA)44 - 98%[5][8]
HydrazineHydrazinyl-diamino-s-triazineN/AN/A[9]
O-Nucleophiles Alcohols/Alkoxides (e.g., Methanol)Alkoxy-diamino-s-triazinesReflux, often requires stronger base (e.g., NaH)Moderate[4]
S-Nucleophiles Thiols/Thiolates (e.g., Phenylthiol)Thioether-diamino-s-triazinesElevated temp. (e.g., 140°C), base (e.g., KOH)80 - 97%[4]
Table 2: Kinetic Data for Reactions of Chlorotriazines

While specific kinetic data for nucleophilic substitution on this compound is sparse in the reviewed literature, related studies on other chlorotriazines provide insight into their reactivity.

ReactantReacting SpeciesSecond-Order Rate Constant (k)ConditionsReference
AtrazineSulfate Radical (SO₄⁻•)2.2–3.5 × 10⁹ M⁻¹s⁻¹Aqueous[10][11]
AtrazineHydroxyl Radical (•OH)3 × 10⁹ M⁻¹s⁻¹Aqueous[11]
Desethyl-desisopropyl-atrazine (DACT)Sulfate Radical (SO₄⁻•)1.5 × 10⁸ M⁻¹s⁻¹Aqueous[10][11]

Note: The data in Table 2 pertains to radical-based degradation, not direct SNAr, but illustrates the relative reactivity of the triazine core and its metabolites.

Experimental Protocols

Detailed and reproducible methodologies are essential for the successful synthesis of triazine derivatives. Below is a generalized protocol for the nucleophilic substitution of the chlorine atom.

Protocol 1: General Synthesis of a 2,4-Diamino-6-Substituted-s-Triazine

This protocol describes a typical procedure for reacting this compound with a generic amine nucleophile.

Materials and Reagents:

  • This compound (1.0 eq)

  • Nucleophile (e.g., amine, thiol) (1.0 - 1.2 eq)

  • Acid Acceptor (e.g., K₂CO₃, DIEA) (1.2 - 1.5 eq)

  • Anhydrous Solvent (e.g., Acetonitrile, THF, DCM)

  • Round bottom flask, magnetic stirrer, condenser, heating mantle/oil bath

  • TLC plates (silica gel), developing chamber

  • Rotary evaporator, separation funnel, filtration apparatus

Procedure:

  • Setup: To a clean, dry round bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the acid acceptor (e.g., K₂CO₃, 1.5 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., acetonitrile) to the flask to create a suspension.[7]

  • Nucleophile Addition: Dissolve the nucleophile (1.1 eq) in a small amount of the same solvent and add it dropwise to the stirring suspension at room temperature.[7]

  • Reaction: Depending on the nucleophile's reactivity, either stir the reaction at room temperature or heat it to reflux.[7] For less reactive nucleophiles, refluxing for 12-24 hours may be necessary.[7]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (this compound) is fully consumed.[6][7]

  • Workup:

    • Cool the reaction mixture to room temperature and remove the solvent using a rotary evaporator.[7]

    • Pour the remaining residue onto crushed ice or into cold water to precipitate the solid product.[7]

    • If the product is soluble, perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with water and brine.[6]

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration, washing thoroughly with distilled water to remove inorganic salts.[7]

    • Dry the product under high vacuum.[7]

    • If necessary, purify the crude product further by recrystallization or column chromatography.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Product Workup cluster_purification 4. Isolation & Purification A Combine Reactant, Base, and Solvent in Flask B Add Nucleophile Dropwise A->B C Stir at RT or Reflux (12-24h) B->C D Monitor Progress via TLC C->D E Remove Solvent (Rotary Evaporator) D->E Reaction Complete F Precipitate/Extract Product E->F G Filter and Wash Solid Product F->G H Dry Under Vacuum G->H I Recrystallize or Column Chromatography (if needed) H->I

Caption: Generalized experimental workflow for nucleophilic substitution.

Applications in Drug Development

The 1,3,5-triazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.[1] this compound is a critical starting material for generating libraries of N², N⁴, N⁶-substituted derivatives to screen for biological activity.[1]

  • Anticancer Agents: Tri-substituted 1,3,5-triazine derivatives have been extensively investigated as anticancer agents, particularly as inhibitors of dihydrofolate reductase (DHFR), an important target in cancer chemotherapy.[12][13]

  • Antiparasitic Agents: The scaffold has been used to design compounds with trypanocidal activity, aimed at treating diseases caused by African trypanosomes.[9]

  • Agrochemicals: The compound itself is a primary degradation product of common triazine herbicides like atrazine and simazine, making it highly relevant in environmental and metabolic studies.[1][14]

Drug_Discovery_Flow A Starting Material: This compound B Nucleophilic Substitution (Parallel Synthesis) A->B + Various Nucleophiles C Diverse Library of Triazine Derivatives B->C D High-Throughput Biological Screening C->D E Identification of 'Hit' Compounds D->E F Lead Optimization (SAR Studies) E->F G Drug Candidate F->G

Caption: Role as a building block in a typical drug discovery workflow.

Conclusion

The reactivity of the chlorine atom in this compound is defined by its susceptibility to nucleophilic aromatic substitution. This reaction is robust, predictable, and highly versatile, allowing for the controlled introduction of a vast array of chemical functionalities. By carefully selecting nucleophiles and controlling reaction conditions, researchers can leverage this compound as a foundational building block for synthesizing complex molecules. Its established role in the development of therapeutic agents and its relevance in environmental science underscore its continued importance in modern chemical research.

References

The Versatile Scaffold: A Technical Guide to 6-Chloro-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-chloro-1,3,5-triazine-2,4-diamine, a pivotal building block in medicinal chemistry and drug discovery. We will explore its fundamental properties, synthesis, and its role as a precursor for developing potent therapeutic agents.

Core Compound: Properties and Data

This compound, also known as 2-chloro-4,6-diamino-s-triazine, is a heterocyclic compound featuring a triazine ring substituted with a reactive chlorine atom and two amino groups.[1] This unique structure makes it a versatile intermediate for synthesizing a diverse range of derivatives.[1]

Physicochemical and Spectroscopic Data

The key quantitative data for this compound are summarized in the tables below.

Identifier Value
Molecular Formula C₃H₄ClN₅[2][3]
Molecular Weight 145.55 g/mol [2][3]
CAS Number 3397-62-4[2][3]
Appearance White to off-white powder
Solubility Sparingly soluble in water, soluble in some organic solvents
Spectroscopic Data Observed Values/Signals
¹H NMR Signals for the amino (NH₂) protons are typically observed in the range of δ 6.55–6.95 ppm.[1]
¹³C NMR Resonances corresponding to the triazine ring carbons.
IR (Infrared) Characteristic peaks for N-H stretching of the amino groups and C-N stretching of the triazine ring.
Mass Spectrometry A molecular ion peak consistent with the molecular weight.

Synthesis of this compound

The primary and most established method for synthesizing this compound is through the sequential nucleophilic aromatic substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1] The reactivity of the chlorine atoms is temperature-dependent, allowing for a controlled, stepwise reaction.[1]

Experimental Protocol: Synthesis from Cyanuric Chloride

This protocol describes a common method for the synthesis of this compound.

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Ammonium hydroxide (aqueous solution)

  • 1,2-Dichloroethane (or another suitable solvent)

  • Ice bath

  • Reaction vessel with stirring and temperature control

Procedure:

  • First Substitution: Dissolve cyanuric chloride in 1,2-dichloroethane in the reaction vessel and cool the mixture to a low temperature (e.g., 0-5 °C) using an ice bath.

  • Slowly add one equivalent of ammonium hydroxide to the stirred solution. This initial reaction selectively replaces one chlorine atom to form 2,4-dichloro-6-amino-1,3,5-triazine.[1] Maintain the low temperature to control the reaction.

  • Second Substitution: After the first substitution is complete, gradually raise the temperature of the reaction mixture.

  • Introduce a second equivalent of ammonium hydroxide to the reaction. This will substitute a second chlorine atom, yielding the desired product, this compound.[1] A documented method reports a temperature range of 3-42 °C over 6 hours for this step, achieving a high yield.[1][4]

  • Work-up and Purification: After the reaction is complete, the product can be isolated by filtration. The crude product may be purified by recrystallization from a suitable solvent to obtain a high-purity compound.

Synthesis_Pathway Cyanuric_Chloride Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Intermediate 2,4-Dichloro-6-amino-1,3,5-triazine Cyanuric_Chloride->Intermediate + 1 eq. NH4OH (Low Temp) Product This compound Intermediate->Product + 1 eq. NH4OH (Raised Temp)

Caption: Synthesis of this compound.

Application in Drug Development: A Scaffold for Bioactive Molecules

The 1,3,5-triazine scaffold is recognized as a "privileged structure" in drug discovery. This compound serves as a critical starting material for generating libraries of N², N⁴, N⁶-substituted derivatives with a wide range of potential biological activities, including anticancer and antimalarial properties.[1]

Derivatization for Anticancer and Antimalarial Agents

The reactive chlorine atom on the triazine ring is readily displaced by various nucleophiles, allowing for the synthesis of a vast array of derivatives.[1] This is a cornerstone of its utility in medicinal chemistry.[1] For example, derivatives of this compound have been developed as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism that is essential for cell proliferation.[5][6] Inhibition of DHFR is a validated strategy for both anticancer and antimalarial therapies.[7][8]

Drug_Development_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization Core_Compound This compound Nucleophilic_Substitution Nucleophilic Substitution (Displacement of Chlorine) Core_Compound->Nucleophilic_Substitution Derivative_Library Library of Substituted Triazine Derivatives Nucleophilic_Substitution->Derivative_Library Biological_Screening Biological Screening (e.g., Anticancer, Antimalarial assays) Derivative_Library->Biological_Screening Lead_Compound Lead Compound Identification Biological_Screening->Lead_Compound SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR_Studies Optimized_Lead Optimized Lead Compound SAR_Studies->Optimized_Lead

Caption: Drug Development Workflow using the Triazine Scaffold.

Signaling Pathway Inhibition: Targeting Dihydrofolate Reductase

Derivatives of this compound have been designed to act as antifolates, which inhibit the enzyme Dihydrofolate Reductase (DHFR).[5][6][9] DHFR is crucial for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines and thymidylate, which are necessary for DNA replication and cell division. By inhibiting DHFR, these triazine derivatives disrupt DNA synthesis, leading to the death of rapidly proliferating cells, such as cancer cells and malaria parasites.[5]

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Reduction DNA_Synthesis DNA Synthesis & Cell Proliferation THF->DNA_Synthesis Triazine_Derivative Triazine Derivative (DHFR Inhibitor) Triazine_Derivative->DHFR Inhibition

Caption: Mechanism of DHFR Inhibition by Triazine Derivatives.

Furthermore, derivatives of s-triazines have been shown to target other critical signaling pathways in cancer, such as the EGFR/PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival.[10][11] This highlights the broad potential of the 1,3,5-triazine scaffold in developing targeted cancer therapies.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 6-Chloro-1,3,5-triazine-2,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of 6-chloro-1,3,5-triazine-2,4-diamine and its derivatives. These compounds are of significant interest in medicinal chemistry and materials science, with applications ranging from anticancer agents to the development of novel functional materials.[1][2][3] Understanding their three-dimensional structure at the atomic level is crucial for rational drug design and for predicting the physical and chemical properties of new materials. This guide offers a compilation of crystallographic data, detailed experimental protocols for their synthesis and structural determination, and visualizations of relevant biological pathways and experimental workflows.

Core Concepts: Synthesis and Structural Determination

The primary synthetic route to this compound derivatives commences with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile and highly reactive starting material. The three chlorine atoms on the triazine ring exhibit temperature-dependent reactivity, allowing for a controlled, stepwise nucleophilic substitution. This enables the sequential introduction of two amino functionalities to yield the 2,4-diamino-6-chloro-s-triazine core. Further derivatization can be achieved by targeting the remaining chlorine atom with various nucleophiles.

The definitive determination of the three-dimensional arrangement of atoms in these crystalline solids is achieved through single-crystal X-ray diffraction. This powerful analytical technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide the necessary information to elucidate the crystal structure, including unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and structural analysis of this compound derivatives, providing a practical guide for researchers in the field.

Synthesis of 6-Chloro-N,N'-disubstituted-1,3,5-triazine-2,4-diamines

A general and adaptable procedure for the synthesis of N,N'-disubstituted derivatives involves the sequential reaction of cyanuric chloride with two equivalents of a primary or secondary amine.

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Substituted amine (e.g., p-toluidine, dipicolylamine)

  • Acetone

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Crushed ice

  • Water

Procedure:

  • Dissolve cyanuric chloride (1 equivalent) in a suitable solvent, such as acetone.

  • Add the desired substituted amine (2 equivalents) and a base like potassium carbonate (4 equivalents) to the solution.

  • The reaction mixture is typically stirred at a specific temperature, ranging from room temperature to reflux, for a period of several hours to ensure complete reaction. For example, the synthesis of 6-Chloro-N,N,N',N'-tetrakis-pyridin-2-ylmethyl-[1][4][5]triazine-2,4-diamine involves refluxing for 24 hours.

  • Upon completion, the insoluble inorganic salts are removed by filtration.

  • The filtrate is then poured onto crushed ice and stirred. The addition of water often facilitates the precipitation of the product.

  • The resulting solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Crystallization

The growth of high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. A common method for crystallizing this compound derivatives is slow evaporation.

Procedure:

  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., dimethylformamide (DMF), or a mixture of dichloromethane (DCM) and methanol).

  • The solution is left undisturbed in a loosely covered container at room temperature.

  • Over a period of several days to weeks, the solvent slowly evaporates, leading to the formation of single crystals suitable for X-ray analysis.

X-ray Diffraction Data Collection and Structure Refinement

The following protocol outlines the general steps for acquiring and refining single-crystal X-ray diffraction data.

Instrumentation:

  • A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

Procedure:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer then collects a series of diffraction images as the crystal is rotated through a range of angles.

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or other suitable techniques. The initial structural model is then refined against the experimental data to optimize the atomic positions, and thermal parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Quantitative Crystallographic Data

The following tables summarize the crystallographic data for the parent this compound and a representative derivative, providing a basis for structural comparison.

Table 1: Crystallographic Data for this compound (COD ID: 2106016)

ParameterValue
Chemical FormulaC₃H₄ClN₅
Formula Weight145.55 g/mol
Crystal SystemMonoclinic
Space GroupP 1 2₁/c 1
a (Å)8.283(3)
b (Å)10.435(3)
c (Å)7.202(2)
α (°)90
β (°)115.33(3)
γ (°)90
Volume (ų)562.6(3)
Z4

Table 2: Selected Bond Lengths for this compound (COD ID: 2106016)

BondLength (Å)
Cl1-C11.731(3)
N1-C11.328(4)
N1-C21.341(4)
N2-C11.332(4)
N2-C31.346(4)
N3-C21.322(4)
N4-C31.319(4)
N5-C21.334(4)
N5-C31.336(4)

Table 3: Selected Bond Angles for this compound (COD ID: 2106016)

AngleValue (°)
N1-C1-N2126.8(3)
N1-C1-Cl1116.5(2)
N2-C1-Cl1116.7(2)
C1-N1-C2113.8(3)
N1-C2-N3127.8(3)
N1-C2-N5116.0(3)
N3-C2-N5116.2(3)
C1-N2-C3114.1(3)
N2-C3-N4127.3(3)
N2-C3-N5116.4(3)
N4-C3-N5116.3(3)
C2-N5-C3117.8(3)

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental and logical relationships relevant to the study of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis start Cyanuric Chloride + Amine reaction Nucleophilic Substitution start->reaction purification Filtration & Recrystallization reaction->purification product This compound Derivative purification->product crystal Single Crystal Growth product->crystal xray X-ray Diffraction crystal->xray data Data Collection & Processing xray->data structure Structure Solution & Refinement data->structure

General experimental workflow for the synthesis and structural analysis of derivatives.

Many this compound derivatives exhibit potent anticancer activity by inhibiting the enzyme dihydrofolate reductase (DHFR).[1][2] DHFR is a crucial enzyme in the folate metabolism pathway, which is essential for the synthesis of nucleotides and, consequently, DNA replication and cell proliferation.[4][6]

dhfr_pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis THF->Nucleotide NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Triazine This compound Derivative Triazine->DHFR Inhibition DNA DNA Replication & Cell Proliferation Nucleotide->DNA

Inhibition of the Dihydrofolate Reductase (DHFR) pathway by triazine derivatives.

This guide provides a foundational understanding of the crystal structure of this compound derivatives. The presented data and protocols serve as a valuable resource for researchers engaged in the design and development of new therapeutic agents and advanced materials based on the versatile triazine scaffold. Further research into a wider array of derivatives will undoubtedly continue to expand the structure-activity relationships and unlock the full potential of this important class of compounds.

References

Technical Guide: Solubility Profile of 6-Chloro-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of 6-Chloro-1,3,5-triazine-2,4-diamine (CAS: 3397-62-4), a key chemical intermediate and a primary metabolite of certain triazine herbicides. Understanding the solubility of this compound is critical for a range of applications, from environmental analysis to its use as a building block in medicinal chemistry. This document summarizes the available solubility data, provides a detailed experimental protocol for its determination, and presents a visual workflow to guide researchers in their own assessments.

Introduction

This compound is a heterocyclic compound featuring a triazine core substituted with a chlorine atom and two amino groups.[1] Its physicochemical properties, particularly its solubility in common solvents, are fundamental to its handling, reactivity, and bioavailability in various systems. This guide addresses the critical need for a consolidated resource on the solubility of this compound.

Solubility of this compound

Experimental quantitative solubility data for this compound in a range of common organic solvents is not extensively available in peer-reviewed literature. However, based on available data sheets and calculated values, a general solubility profile can be established.

Table 1: Summary of Solubility Data for this compound

SolventTypeSolubilityTemperature (°C)Data TypeSource
WaterAqueous-2.35 (log10WS, mol/L)Not SpecifiedCalculated[2]
Approximately 4.5 x 10⁻³ mol/L
Approximately 0.65 g/L or 0.65 mg/mL
Dimethyl Sulfoxide (DMSO)Polar AproticSlightly SolubleNot SpecifiedQualitative[3]
MethanolPolar ProticSlightly SolubleNot SpecifiedQualitative[3]

It is important to note that the solubility of triazine compounds can be pH-dependent.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the thermodynamic solubility of this compound using the widely accepted shake-flask method, followed by quantification using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[4][5][6][7]

Materials and Equipment
  • This compound (solid, pure form)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, dichloromethane) of analytical grade

  • Glass vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system with a suitable detector (e.g., UV-Vis)

Procedure

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

  • Equilibrate the samples for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.

Step 2: Sample Clarification

  • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

  • To separate the saturated solution from the undissolved solid, either:

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

    • Filter an aliquot of the supernatant through a syringe filter. It is important to use a filter material that does not bind the compound of interest.

Step 3: Quantification of Solute Concentration

The concentration of the dissolved compound in the clarified saturated solution can be determined using one of the following methods:

A. Quantification by UV-Vis Spectroscopy

  • Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of the compound in the solvent of interest and scan its absorbance across a range of UV wavelengths to find the λmax.

  • Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of the compound in the same solvent. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to generate a calibration curve.

  • Analyze the Sample: Dilute the clarified saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

  • Calculate Solubility: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the original concentration in the saturated solution, which represents the solubility.

B. Quantification by HPLC

  • Method Development: Develop an HPLC method capable of separating and quantifying this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

  • Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject each standard into the HPLC system and record the peak area. Plot peak area versus concentration to create a calibration curve.

  • Analyze the Sample: Inject a known volume of the clarified saturated solution into the HPLC system.

  • Calculate Solubility: Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_clarify Sample Clarification cluster_quant Quantification cluster_uv UV-Vis Spectroscopy cluster_hplc HPLC prep1 Add excess solid compound to solvent in a vial prep2 Seal vial and place in temperature-controlled shaker prep1->prep2 prep3 Equilibrate for 24-48 hours prep2->prep3 clarify1 Centrifuge or filter the solution to remove undissolved solid prep3->clarify1 quant_choice Choose Method clarify1->quant_choice uv1 Prepare calibration curve quant_choice->uv1 UV-Vis hplc1 Prepare calibration curve quant_choice->hplc1 HPLC uv2 Measure absorbance of diluted sample uv1->uv2 uv3 Calculate concentration uv2->uv3 result Determine Solubility uv3->result hplc2 Inject sample and measure peak area hplc1->hplc2 hplc3 Calculate concentration hplc2->hplc3 hplc3->result

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

While comprehensive experimental data on the solubility of this compound in common organic solvents is limited in the public domain, this guide provides the available information and a robust, detailed protocol for its determination. The presented shake-flask method, coupled with modern analytical techniques like UV-Vis spectroscopy or HPLC, offers a reliable means for researchers to generate high-quality solubility data. Such data is indispensable for advancing research in fields where this compound plays a significant role.

References

S-Triazine Core Compounds: A Comprehensive Technical Review for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The s-triazine (1,3,5-triazine) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of several approved drugs and a multitude of promising clinical candidates.[1][2][3] This technical guide provides an in-depth review of s-triazine core compounds, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their applications in oncology.

Synthesis of S-Triazine Derivatives

The synthetic accessibility of the s-triazine core, primarily from the inexpensive and commercially available cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), is a key factor driving its widespread use in drug discovery.[4][5] The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for sequential and controlled nucleophilic substitution. This stepwise approach enables the introduction of diverse functionalities at the 2, 4, and 6 positions, facilitating the generation of large and structurally varied compound libraries.[5][6]

General Experimental Protocol for Sequential Nucleophilic Substitution

The synthesis of trisubstituted s-triazine derivatives from cyanuric chloride generally follows a temperature-controlled sequential substitution pattern.

Materials:

  • Cyanuric chloride

  • Nucleophile 1

  • Nucleophile 2

  • Nucleophile 3

  • Anhydrous solvent (e.g., acetone, THF, acetonitrile)

  • Base (e.g., NaHCO₃, K₂CO₃, N,N-Diisopropylethylamine (DIEA))

  • Crushed ice

  • Filtration apparatus

  • Recrystallization solvent

Procedure:

  • First Substitution (0-5 °C): A solution of cyanuric chloride in an anhydrous solvent is cooled to 0-5 °C. A solution of the first nucleophile and a base is added dropwise while maintaining the temperature. The reaction is typically stirred for several hours at this temperature.[7]

  • Second Substitution (Room Temperature): The second nucleophile and a base are added to the reaction mixture, and it is allowed to warm to room temperature. The reaction is stirred for several hours to overnight.[7]

  • Third Substitution (Elevated Temperature): The third nucleophile is added, and the reaction mixture is heated to reflux (typically 60-100 °C) for several hours to ensure complete substitution.[5]

  • Work-up and Purification: The reaction mixture is poured onto crushed ice to precipitate the product. The solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent.[8][9]

A schematic of the sequential substitution is depicted below:

G CC Cyanuric Chloride MonoSub Mono-substituted s-triazine CC->MonoSub  Nucleophile 1  0-5 °C DiSub Di-substituted s-triazine MonoSub->DiSub  Nucleophile 2  Room Temp. TriSub Tri-substituted s-triazine DiSub->TriSub  Nucleophile 3  Reflux

Figure 1: General synthetic workflow for trisubstituted s-triazines.

Biological Activities and Therapeutic Targets

S-triazine derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[10][11][12] Their therapeutic potential stems from their ability to interact with a variety of biological targets, most notably protein kinases involved in cell signaling pathways crucial for cancer progression.

Anticancer Activity

The anticancer properties of s-triazine compounds are the most extensively studied, with several derivatives showing potent activity against a range of cancer cell lines. The primary mechanisms of action involve the inhibition of key enzymes in oncogenic signaling pathways.

Dysregulation of the EGFR signaling pathway is a common driver of tumor growth, making it a prime target for cancer therapy.[1] Several s-triazine derivatives have been developed as potent EGFR tyrosine kinase inhibitors (TKIs).[4][10] These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][10]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation sTriazine s-Triazine Inhibitor sTriazine->EGFR Inhibits PI3K_Pathway cluster_upstream Upstream Signaling (e.g., from EGFR) cluster_pathway PI3K/AKT/mTOR Pathway Upstream Growth Factor Receptors PI3K PI3K Upstream->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation sTriazine s-Triazine Inhibitor (e.g., Gedatolisib) sTriazine->PI3K Inhibits sTriazine->mTOR Inhibits MTT_Workflow A Seed Cells in 96-well Plate B Treat with s-Triazine Compound A->B C Add MTT Reagent & Incubate B->C D Solubilize Formazan Crystals C->D E Read Absorbance at 570 nm D->E F Calculate IC50 E->F

References

A Comprehensive Technical Guide to 6-Chloro-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Chloro-1,3,5-triazine-2,4-diamine, a key chemical intermediate in various fields. This document outlines its alternative nomenclature, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance.

Alternate Names and Identifiers

This compound is known by a variety of synonyms and identifiers, which are crucial for comprehensive literature searches and chemical database inquiries.

Identifier Type Identifier Citation
IUPAC Name This compound[1][2]
CAS Registry Number 3397-62-4[2][3]
Molecular Formula C₃H₄ClN₅[3]
Molecular Weight 145.550 g/mol [3]
Synonyms 2-Chloro-4,6-diamino-1,3,5-triazine[1][4]
2,4-Diamino-6-chloro-1,3,5-triazine[1]
2-Chloro-4,6-diamino-s-triazine[1][3]
Chloroammeline[1]
Atrazine M (des-ethyl, des-isopropyl)[3]
Deethyldeisopropylatrazine[1]
Simazine di-dealkylated[3]
InChI InChI=1S/C3H4ClN5/c4-1-7-2(5)9-3(6)8-1/h(H4,5,6,7,8,9)[1][3]
InChIKey FVFVNNKYKYZTJU-UHFFFAOYSA-N[1][3]
SMILES C1(=NC(=NC(=N1)Cl)N)N[1]
PubChem CID 18831[1]

Experimental Protocols

Synthesis of this compound

The primary and most established method for synthesizing this compound is through the sequential nucleophilic aromatic substitution of chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core.[5] The reactivity of the three chlorine atoms is temperature-dependent, allowing for controlled, stepwise reactions.[5]

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Ammonium hydroxide or ammonia

  • Acetone or 1,2-dichloroethane

  • Sodium carbonate or other suitable base (acid scavenger)

  • Crushed ice

  • Distilled water

Procedure:

  • First Substitution (Formation of 2,4-dichloro-6-amino-1,3,5-triazine):

    • Dissolve cyanuric chloride in a suitable solvent such as acetone or 1,2-dichloroethane in a reaction flask.[6]

    • Cool the solution to 0-5 °C in an ice bath.[7]

    • Slowly add one equivalent of a base, such as sodium carbonate, to the solution while stirring vigorously.[7]

    • Gradually add one equivalent of an amine source, like ammonium hydroxide, dropwise to the reaction mixture.[8] Maintaining a low temperature is crucial to ensure monosubstitution.[6]

    • Continue stirring at 0-5 °C for several hours.[7]

  • Second Substitution (Formation of this compound):

    • After the first substitution is complete, the temperature of the reaction mixture is raised.

    • A second equivalent of the amine source and base are introduced to the reaction mixture.

    • One documented method reports a 96% yield when reacting cyanuric chloride with ammonium hydroxide in 1,2-dichloroethane over 6 hours at a temperature range of 3-42 °C.[8]

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

  • Work-up and Purification:

    • Once the reaction is complete, the reaction mixture is poured over crushed ice with constant stirring.[9]

    • The resulting precipitate is filtered and washed with distilled water.[7][9]

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[9]

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for the separation and analysis of this compound and its derivatives.

Instrumentation and Conditions (Example for a related compound):

  • HPLC System: Agilent 1100 system or equivalent.[10]

  • Column: Phenomenex C18 column (3 μm, 4.6 × 50 mm).[10]

  • Mobile Phase: A gradient of Buffer A (0.1% TFA in H₂O) and Buffer B (0.1% TFA in CH₃CN).[10] For Mass Spectrometry (MS) compatible methods, formic acid can be used instead of TFA.[11]

  • Flow Rate: Dependent on column dimensions and particle size, typically in the range of 0.5-2.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 238 nm for triazine herbicides).[12]

  • Data Processing: Chemstation software or similar.[10]

Signaling Pathways and Mechanism of Action

Chlorotriazines, the chemical class to which this compound belongs, are known for their biological activity, primarily as herbicides. Their mechanism of action in plants involves the inhibition of photosystem II (PSII) in the photosynthetic electron transport chain.[3] They bind to the D1 protein of PSII, blocking electron flow and leading to plant death.[3]

In mammals, chlorotriazines have been shown to exhibit endocrine-disrupting effects.[4] For instance, atrazine, a related compound, can disrupt the pulsatile release of gonadotropin-releasing hormone (GnRH), which in turn affects the luteinizing hormone (LH) surge.[4] This can lead to downstream effects on steroidogenesis.[13] Furthermore, some chlorotriazines have been identified as agonists for receptors like the Pregnane X Receptor (PXR), which can lead to the induction of cytochrome P450 enzymes such as CYP3A4.[4]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: First Substitution cluster_intermediate Intermediate cluster_reaction2 Step 2: Second Substitution cluster_product Final Product Cyanuric_Chloride Cyanuric Chloride Reaction1 Reaction at 0-5°C Solvent: Acetone Cyanuric_Chloride->Reaction1 Ammonia Ammonia (2 eq.) Ammonia->Reaction1 1 eq. Reaction2 Reaction at RT to 42°C Ammonia->Reaction2 1 eq. Intermediate 2,4-Dichloro-6-amino- 1,3,5-triazine Reaction1->Intermediate Intermediate->Reaction2 Final_Product 6-Chloro-1,3,5-triazine- 2,4-diamine Reaction2->Final_Product

Caption: Synthetic pathway for this compound.

Simplified Signaling Pathway in Mammals

Signaling_Pathway cluster_cns Central Nervous System cluster_receptor Cellular Receptors cluster_downstream Downstream Effects Chlorotriazine Chlorotriazine (e.g., this compound) Hypothalamus Hypothalamus Chlorotriazine->Hypothalamus Impacts PXR PXR Chlorotriazine->PXR Activates GnRH GnRH Release (Disrupted) Hypothalamus->GnRH Controls Pituitary Pituitary Gland LH LH Surge (Attenuated) Pituitary->LH CYP3A4 CYP3A4 Induction PXR->CYP3A4 Induces GnRH->Pituitary Steroidogenesis Altered Steroidogenesis LH->Steroidogenesis

Caption: Potential signaling pathway of chlorotriazines in mammals.

References

Methodological & Application

Application Notes and Protocols for the Use of 6-Chloro-1,3,5-triazine-2,4-diamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1,3,5-triazine-2,4-diamine, also known as 2-chloro-4,6-diamino-s-triazine, is a versatile heterocyclic intermediate of significant interest in organic synthesis. Its structure, featuring a reactive chlorine atom and two amino groups on a triazine core, makes it an ideal scaffold for the synthesis of a wide array of derivatives. This compound serves as a crucial building block in the development of novel molecules for the pharmaceutical and agrochemical industries.[1][2] The 1,3,5-triazine ring is considered a "privileged structure" in drug discovery, and this compound provides a readily accessible entry point for the creation of libraries of substituted triazines with potential biological activities.[1]

The primary synthetic utility of this compound lies in the nucleophilic substitution of its chlorine atom. The electron-withdrawing nature of the triazine ring activates the carbon-chlorine bond, making it susceptible to attack by a variety of nucleophiles, including amines, thiols, and alcohols. This reactivity allows for the facile introduction of diverse functional groups, enabling the systematic exploration of structure-activity relationships in drug discovery programs.

Key Applications in Organic Synthesis

The application of this compound as a synthetic intermediate is particularly prominent in the following areas:

  • Medicinal Chemistry: It is extensively used as a starting material for the synthesis of compounds with a range of biological activities, including potential anticancer and antimicrobial agents.[3] The triazine core can be elaborated with various substituents to optimize biological efficacy and pharmacokinetic properties.

  • Agrochemical Research: The triazine scaffold is a well-established pharmacophore in herbicides. This compound is a key intermediate in the synthesis of new herbicidal agents and is also a primary degradation product of existing triazine-based herbicides.[1]

  • Materials Science: The ability to introduce different functional groups onto the triazine ring allows for the synthesis of novel materials with tailored properties, such as polymers and dyes.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in nucleophilic substitution reactions.

Protocol 1: Synthesis of this compound from Cyanuric Chloride

This protocol describes a well-established, high-yielding method for the preparation of the title compound.

Reaction Scheme:

Synthesis_of_6_Chloro_1_3_5_triazine_2_4_diamine Cyanuric_Chloride Cyanuric Chloride Intermediate 2,4-Dichloro-6-amino-1,3,5-triazine Cyanuric_Chloride->Intermediate NH4OH (1 eq) 1,2-Dichloroethane 0-5 °C Product This compound Intermediate->Product NH4OH (1 eq) 20-42 °C, 6 h

Synthesis of this compound.

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Ammonium hydroxide (NH₄OH)

  • 1,2-Dichloroethane

  • Sodium hydroxide or sodium carbonate (for neutralization)

Procedure:

  • Dissolve cyanuric chloride in 1,2-dichloroethane in a reaction vessel equipped with a stirrer and a cooling system.

  • Cool the solution to 0-5 °C.

  • Slowly add one equivalent of ammonium hydroxide while maintaining the low temperature to facilitate the monosubstitution of a chlorine atom, forming 2,4-dichloro-6-amino-1,3,5-triazine.

  • After the initial reaction, raise the temperature to 20-30 °C and add a second equivalent of ammonium hydroxide.

  • Allow the reaction to proceed for approximately 6 hours, with the temperature potentially rising to 42 °C.

  • Upon completion of the reaction, neutralize the formed hydrogen chloride with an acid acceptor such as sodium hydroxide or sodium carbonate.

  • The product, this compound, can then be isolated and purified using standard techniques such as filtration and recrystallization. A documented yield for this method is 96%.[1]

Protocol 2: General Procedure for Nucleophilic Substitution of this compound with Amines

This protocol outlines a general method for the synthesis of 6-substituted-amino-1,3,5-triazine-2,4-diamines.

Reaction Workflow:

Nucleophilic_Substitution_Workflow A Reactant Preparation B Reaction Setup A->B Dissolve in suitable solvent C Nucleophile Addition B->C Add amine nucleophile and base D Reaction Monitoring C->D Stir at appropriate temperature E Work-up D->E Monitor by TLC/LC-MS F Purification E->F Isolate crude product Final Product Final Product F->Final Product

Experimental workflow for nucleophilic substitution.

Materials:

  • This compound

  • Desired amine nucleophile (e.g., aniline, piperidine, morpholine)

  • A suitable base (e.g., triethylamine, diisopropylethylamine, potassium carbonate)

  • A suitable solvent (e.g., acetonitrile, THF, 1,4-dioxane)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the amine nucleophile (1-1.2 equivalents) and the base (1-1.5 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine. For instance, reactions with aliphatic amines may proceed at room temperature, while reactions with less nucleophilic aromatic amines may require heating.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography, recrystallization, or precipitation to yield the desired 6-substituted-amino-1,3,5-triazine-2,4-diamine.

Quantitative Data for Nucleophilic Substitution Reactions

The following tables summarize representative quantitative data for the nucleophilic substitution of the chlorine atom in this compound and its derivatives.

Table 1: Reaction of 4-chloro-6-methoxy-(1,3,5-triazin-2-yl)amino)benzonitrile with various amines.

NucleophileSolventReaction Time (h)TemperatureYield (%)
PiperidineAcetonitrile18RefluxN/A
MorpholineAcetonitrile18RefluxN/A
PyrrolidineAcetonitrile18RefluxN/A
N-methyl piperazineAcetonitrile18RefluxN/A
1-amino ethanolAcetonitrile18RefluxN/A
N,N'-diethylamineAcetonitrile18RefluxN/A
AnilineAcetonitrile18RefluxN/A
4-bromoanilineAcetonitrile18RefluxN/A
4-methoxyanilineAcetonitrile18RefluxN/A

Note: Specific yield data was not provided in the source material for this specific reaction set. The protocol indicates that the reactions were carried out to completion as monitored by TLC.[3]

Table 2: Synthesis of N-(4,6-Disubstituted-1,3,5-triazin-2-yl) Amino Acid Derivatives.

Starting MaterialAmino AcidSolventReaction TimeTemperatureYield (%)
2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazineValine1,4-Dioxane/WaterOvernight, then 5hrt, then 75-80°C70.0
2-chloro-4,6-dimethoxy triazineIminodiacetic acid1,4-Dioxane/WaterOvernightRoom Temperature83.4
2-chloro-4,6-dimethoxy triazineAlanine1,4-Dioxane/WaterOvernightRoom Temperature66.6
2-chloro-4,6-dimethoxy triazinePhenylalanine1,4-Dioxane/WaterOvernightRoom Temperature64.1
2-chloro-4,6-dimethoxy triazineLeucine1,4-Dioxane/WaterOvernightRoom Temperature67.4

This table presents data from the synthesis of more complex triazine derivatives, illustrating the utility of chloro-triazines in generating libraries of bioactive compounds.[2]

Logical Workflow for Drug Discovery

The use of this compound in drug discovery often follows a logical workflow, from initial library synthesis to the identification of lead compounds.

Drug_Discovery_Workflow Start This compound A Library Synthesis via Nucleophilic Substitution Start->A C Purification and Characterization A->C B Diverse Nucleophiles (Amines, Thiols, Alcohols) B->A D Biological Screening (e.g., anticancer, antimicrobial) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F G Preclinical Development F->G

Drug discovery workflow using this compound.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its predictable reactivity, commercial availability, and the biological significance of the triazine scaffold make it an important tool for researchers in medicinal chemistry, agrochemistry, and materials science. The protocols and data presented here provide a foundation for the effective utilization of this compound in the synthesis of novel and diverse molecular architectures.

References

Application Notes and Protocols: 6-Chloro-1,3,5-triazine-2,4-diamine as a Precursor for Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-chloro-1,3,5-triazine-2,4-diamine as a key intermediate in the synthesis of triazine-based herbicides. Detailed protocols for synthesis and biological evaluation are provided to facilitate research and development in the agrochemical field.

Introduction

This compound is a versatile chemical building block used in the synthesis of a wide range of s-triazine herbicides.[1] Its structure, featuring a reactive chlorine atom and two amino groups, allows for further functionalization to produce compounds with potent herbicidal activity.[1] The resulting triazine herbicides are widely used for the control of broad-leaved weeds and annual grasses in various crops.[2][3]

The primary mechanism of action for this class of herbicides is the inhibition of photosynthesis at the photosystem II (PSII) complex.[4][5][6][7][8] Specifically, they bind to the D1 protein within the PSII reaction center, blocking the electron transport chain and leading to the production of reactive oxygen species, which cause cellular damage and plant death.[4][5]

Chemical and Physical Properties

PropertyValue
IUPAC Name This compound[7][9]
Synonyms 2-Chloro-4,6-diamino-1,3,5-triazine, Dideethylsimazine[9][10]
CAS Number 3397-62-4[3][10]
Molecular Formula C₃H₄ClN₅[1][3][9]
Molecular Weight 145.55 g/mol [1][3][9]
Appearance White to pale yellow crystalline powder[11]
Melting Point >320 °C[10]

Synthesis of Triazine Herbicides

The synthesis of s-triazine herbicides from this compound involves the nucleophilic substitution of the remaining chlorine atom with various amines. The following is a generalized protocol for this synthesis.

General Experimental Protocol for Herbicide Synthesis

Objective: To synthesize a substituted triazine herbicide by reacting this compound with an appropriate amine.

Materials:

  • This compound

  • Alkylamine (e.g., ethylamine, isopropylamine)

  • Toluene

  • Sodium hydroxide (25-30% aqueous solution)

  • Anhydrous magnesium sulfate

  • Stirring apparatus

  • Reaction vessel with cooling jacket

  • Thermometer

  • Addition funnel

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and cooling jacket, dissolve this compound in toluene.

  • Cooling: Cool the mixture to 0-5 °C using a cooling bath.

  • Amine Addition: Slowly add the desired alkylamine to the cooled mixture while maintaining the temperature below 10 °C. The reaction is exothermic.

  • Base Addition: After the addition of the amine, slowly add an aqueous solution of sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The temperature should be maintained below 30 °C.

  • Reaction Monitoring: Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer with water, dry over anhydrous magnesium sulfate, and filter.

  • Product Isolation: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the final herbicide.

Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and solvent may need to be optimized for the synthesis of different herbicide derivatives. For the synthesis of atrazine, for example, isopropylamine and ethylamine are sequentially reacted with cyanuric chloride.[1] A similar sequential or direct substitution can be adapted starting from this compound.

Herbicidal Activity

The herbicidal activity of synthesized triazine derivatives can be evaluated using various bioassays. The following table summarizes the reported EC50 values for some common triazine herbicides against the marine diatom Phaeodactylum tricornutum.

HerbicideEC50 (μg L⁻¹) against P. tricornutum
Atrazine28.38[3]
Prometryn8.86[3]
Terbutryn1.38[3]

Experimental Protocols for Biological Evaluation

Protocol 1: Herbicidal Activity Bioassay using Spirodela polyrhiza (Giant Duckweed)

Objective: To determine the herbicidal activity of synthesized compounds by measuring the growth inhibition of Spirodela polyrhiza.

Materials:

  • Spirodela polyrhiza turions (dormant vegetative buds)

  • Steinberg medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 48-well microplates

  • Incubator with controlled temperature (25 °C) and continuous illumination (6000 lux)

  • Digital camera and image analysis software

Procedure:

  • Turion Germination: Germinate S. polyrhiza turions for 3 days at 25 °C under continuous illumination in a Petri dish containing Steinberg medium.[12]

  • Preparation of Test Solutions: Prepare a series of dilutions of the test compounds in Steinberg medium.[12] A solvent control (medium with the same concentration of solvent used to dissolve the test compounds) and a negative control (medium only) should be included.

  • Test Setup: Transfer the germinated turions into the wells of a 48-well plate containing the different concentrations of the test compounds.[12]

  • Initial Measurement (t=0): Take a digital picture of the test plate at the beginning of the experiment.[12]

  • Incubation: Incubate the plate for 3 days at 25 °C under continuous illumination.[12]

  • Final Measurement (t=72h): After 72 hours, take another digital picture of the test plate.[12]

  • Data Analysis: Using image analysis software, measure the area of the fronds at t=0 and t=72h.[12] Calculate the growth inhibition for each concentration compared to the control. Determine the EC50 value (the concentration that causes 50% growth inhibition).[12]

Protocol 2: Measurement of Photosystem II Inhibition using Chlorophyll a Fluorescence

Objective: To assess the inhibitory effect of synthesized herbicides on Photosystem II activity by measuring changes in chlorophyll a fluorescence.

Materials:

  • Isolated thylakoid membranes from a suitable plant source (e.g., spinach, pea)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Buffer solution (e.g., 400 mM sucrose, 50 mM HEPES-KOH pH 7.5, 10 mM NaCl, 5 mM MgCl₂)

  • Fluorometer capable of performing fast fluorescence induction curve (OJIP) measurements

Procedure:

  • Thylakoid Isolation: Isolate thylakoid membranes from fresh plant leaves using standard laboratory protocols.

  • Sample Preparation: Suspend the isolated thylakoids in the buffer solution to a standardized chlorophyll concentration (e.g., 10 µg/mL).[4]

  • Herbicide Treatment: Add different concentrations of the test compounds to the thylakoid suspension. A solvent control should be included.

  • Dark Adaptation: Dark-adapt the samples for a few minutes before measurement.

  • Fluorescence Measurement: Measure the fast fluorescence induction curve (OJIP transient) for each sample.[4]

  • Data Analysis: Analyze the OJIP curve. An increase in the relative variable fluorescence at the J-step (Vj) is indicative of PSII inhibition.[4] Calculate the IC50 value (the concentration that causes 50% inhibition of PSII activity) by plotting the change in fluorescence against the herbicide concentration.

Visualizations

Signaling Pathway: Inhibition of Photosystem II

G cluster_PSII Photosystem II (PSII) in Thylakoid Membrane cluster_herbicide Mechanism of Action P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA QA (Plastoquinone A) Pheo->QA Electron Transfer QB QB (Plastoquinone B) on D1 Protein QA->QB Electron Transfer PQ_pool Plastoquinone Pool QB->PQ_pool Electron Transfer Herbicide Triazine Herbicide Herbicide->QB Blocks Electron Transfer (Competes with Plastoquinone) Light Light Energy Light->P680 Excitation

Caption: Inhibition of electron transport in Photosystem II by triazine herbicides.

Experimental Workflow: Herbicide Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Precursor This compound Reaction Nucleophilic Substitution with Alkylamine Precursor->Reaction Product Crude Herbicide Product Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification Final_Product Pure Herbicide Purification->Final_Product Bioassay Herbicidal Activity Bioassay (e.g., Spirodela polyrhiza) Final_Product->Bioassay PSII_Assay Photosystem II Inhibition Assay (Chlorophyll Fluorescence) Final_Product->PSII_Assay Data_Analysis Data Analysis (EC50 / IC50 Determination) Bioassay->Data_Analysis PSII_Assay->Data_Analysis

Caption: Workflow for the synthesis and evaluation of triazine herbicides.

Logical Relationship: From Precursor to Biological Effect

G Precursor This compound (Precursor) Synthesis Chemical Synthesis (Nucleophilic Substitution) Precursor->Synthesis is used in Herbicide Triazine Herbicide (Final Product) Synthesis->Herbicide to produce Target Inhibition of Photosystem II (Molecular Target) Herbicide->Target causes Effect Herbicidal Effect (Plant Death) Target->Effect leads to

Caption: Relationship between the precursor, synthesis, herbicide, and its effect.

References

Application of 6-Chloro-1,3,5-triazine-2,4-diamine in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1,3,5-triazine-2,4-diamine, a derivative of the s-triazine scaffold, serves as a crucial building block in medicinal chemistry. The s-triazine ring is considered a "privileged structure" due to its ability to bind to various biological targets, leading to a wide spectrum of pharmacological activities. The presence of a reactive chlorine atom and two amino groups on the this compound core allows for facile and versatile derivatization through nucleophilic substitution reactions. This enables the generation of large libraries of compounds for screening against different therapeutic targets.[1] Derivatives of this scaffold have demonstrated significant potential as anticancer, antimicrobial, antimalarial, and antiviral agents.[2][3]

Versatility as a Scaffold in Drug Design

The 1,3,5-triazine nucleus is a versatile scaffold for the development of therapeutic agents. Its derivatives have been investigated for a multitude of biological activities, including:

  • Anticancer Activity: Triazine derivatives have been shown to inhibit various cancer cell lines, including breast, colon, and leukemia.[3][4][5] The mechanism of action often involves the inhibition of key enzymes in cancer progression, such as dihydrofolate reductase (DHFR), cyclin-dependent kinases (CDKs), and epidermal growth factor receptor (EGFR) tyrosine kinase.[6][7][8][9]

  • Antimicrobial and Antiviral Activity: The triazine core is present in several antimicrobial and antiviral drugs.[2][3]

  • Antimalarial Activity: Derivatives of 2,4-diamino-1,3,5-triazine have shown efficacy against both wild and mutant strains of Plasmodium falciparum, the parasite responsible for malaria, primarily through the inhibition of DHFR.[8]

Data Presentation: Anticancer Activity of 6-Substituted-1,3,5-triazine-2,4-diamine Derivatives

The following tables summarize the in vitro antiproliferative activity (IC50 values) of various derivatives of this compound against different cancer cell lines.

Table 1: Antiproliferative Activity of Imamine-1,3,5-triazine Derivatives [4]

CompoundRCancer Cell LineIC50 (μM)
4f AllylMDA-MB-2316.25
4k CyclohexylMDA-MB-2318.18
Imatinib (Control) -MDA-MB-23135.50

Table 2: Antiproliferative Activity of 1,3,5-Triazine Hydrazone Derivatives [3][5]

CompoundSubstituents on Triazine RingCancer Cell LineIC50 (μM)
11 Two morpholine ringsMCF-71.01
11 Two morpholine ringsHCT-1160.97
7a-f (range) Two piperidine ringsMCF-711.5 - 39.9
8a-e (range) Two morpholine ringsMCF-713.4 - 29.3
9a-f (range) One morpholine and one piperidine ringMCF-710.4 - 22.2

Table 3: Antiproliferative Activity of[1][2][3]triazine-pyridine Derivatives as CDK Inhibitors [6]

CompoundTarget KinaseIC50 (μM)Cancer Cell LineAntiproliferative IC50 (μM)
20 CDK10.021HeLaSubmicromolar
20 CDK2PotentHCT-116Submicromolar
20 CDK5PotentU937Submicromolar
20 CDK4SubmicromolarA375Submicromolar
20 CDK6Submicromolar
20 CDK7Submicromolar
20 GSK-3βPotent

Experimental Protocols

Protocol 1: General Synthesis of 6-Substituted-1,3,5-triazine-2,4-diamine Derivatives via Nucleophilic Substitution

This protocol describes a general method for the synthesis of di- and tri-substituted s-triazine derivatives starting from cyanuric chloride, the precursor to this compound. The reactivity of the three chlorine atoms is temperature-dependent, allowing for sequential substitution.[10][11][12]

Materials:

  • Cyanuric chloride

  • Appropriate nucleophiles (e.g., amines, alcohols, thiols)

  • Base (e.g., NaHCO₃, K₂CO₃, Diisopropylethylamine (DIEA))

  • Solvent (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Stirring apparatus

  • Round bottom flask

  • Thin Layer Chromatography (TLC) plates

  • Crushed ice

Procedure:

  • First Substitution (to form a dichloro-s-triazine):

    • Dissolve cyanuric chloride (1 equivalent) in the chosen solvent in a round bottom flask and cool to 0 °C.

    • In a separate flask, dissolve the first nucleophile (1 equivalent) in the same solvent.

    • Add the base (1 equivalent) to the cyanuric chloride solution while stirring vigorously.

    • Add the solution of the first nucleophile dropwise to the stirring solution of cyanuric chloride and base at 0 °C.

    • Allow the reaction to stir at room temperature for a specified time (e.g., 24 hours), monitoring the progress by TLC.

    • Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter, wash with water, and dry the product.

  • Second Substitution (to form a mono-chloro-s-triazine):

    • Dissolve the dichloro-s-triazine derivative (1 equivalent) in the chosen solvent in a round bottom flask.

    • Add the base (1 equivalent) and the second nucleophile (1 equivalent).

    • Stir the reaction at room temperature or reflux for a specified time (e.g., 24 hours), monitoring by TLC.

    • Work-up the reaction as described in step 1.

  • Third Substitution (to form a tri-substituted-s-triazine):

    • Dissolve the mono-chloro-s-triazine derivative (1 equivalent) in a suitable solvent.

    • Add the base (1 equivalent) and the third nucleophile (1 equivalent).

    • Reflux the reaction mixture for a specified time (e.g., 18 hours), monitoring by TLC.

    • Work-up the reaction as described in step 1.

Note: The choice of solvent, base, and reaction temperature is crucial and depends on the reactivity of the nucleophiles.

Protocol 2: Antiproliferative Activity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of the synthesized triazine derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5][13]

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • 96-well plates

  • Synthesized triazine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the triazine compounds in culture medium from a stock solution in DMSO.

    • Remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37 °C.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37 °C.

    • Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a colorimetric assay to screen for inhibitors of Dihydrofolate Reductase (DHFR), a common target for triazine-based drugs.[14][15][16]

Materials:

  • Recombinant DHFR enzyme

  • DHFR Assay Buffer

  • Dihydrofolic acid (DHF), the substrate

  • NADPH, the cofactor

  • Test compounds (triazine derivatives)

  • Known DHFR inhibitor (e.g., Methotrexate) as a positive control

  • 96-well clear plate

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of DHFR enzyme, DHF, and NADPH in DHFR Assay Buffer according to the manufacturer's instructions.

    • Dissolve test compounds and the positive control in a suitable solvent (e.g., DMSO) to prepare stock solutions, and then dilute to the desired concentrations in DHFR Assay Buffer.

  • Assay Reaction:

    • To the wells of a 96-well plate, add the DHFR Assay Buffer, the test compound solution (or positive control/vehicle control), and the DHFR enzyme solution.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the NADPH solution followed by the DHF solution.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP⁺ results in a decrease in absorbance.

    • The rate of the reaction is proportional to the DHFR activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each test compound concentration relative to the vehicle control.

    • Calculate the IC50 value for the inhibitors by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Triazine Derivatives cluster_screening Biological Screening start This compound reaction Nucleophilic Substitution (Various Nucleophiles) start->reaction Reactants library Library of 6-Substituted Derivatives reaction->library Products assay In vitro Assays (e.g., MTT, DHFR) library->assay Screening data Quantitative Data (IC50 values) assay->data sar Structure-Activity Relationship (SAR) data->sar sar->reaction Lead Optimization

Caption: Experimental workflow for the synthesis and biological evaluation of 6-substituted-1,3,5-triazine-2,4-diamine derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation CDKs CDKs CellCycle Cell Cycle Progression CDKs->CellCycle DHFR DHFR Nucleotide Nucleotide Synthesis DHFR->Nucleotide Triazine Triazine Derivatives Triazine->EGFR Inhibition Triazine->CDKs Inhibition Triazine->DHFR Inhibition

Caption: Simplified signaling pathways targeted by 1,3,5-triazine derivatives in cancer cells.

References

Application Notes and Protocols for Nucleophilic Substitution on 6-Chloro-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the nucleophilic substitution of the chlorine atom on 6-Chloro-1,3,5-triazine-2,4-diamine, a versatile building block in synthetic and medicinal chemistry. The protocols cover reactions with various nucleophiles, including amines, thiols, and alcohols, to generate a diverse library of substituted 2,4-diamino-1,3,5-triazine derivatives. These compounds are of significant interest in drug discovery, particularly for their potential as inhibitors of key signaling pathways implicated in cancer. This guide includes comprehensive experimental procedures, data on reaction conditions and yields, and visualizations of the experimental workflow and a relevant biological signaling pathway.

Introduction

This compound is a key synthetic intermediate characterized by a reactive chlorine atom on an electron-deficient triazine ring.[1] This inherent reactivity makes it highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of a wide range of functional groups. The resulting 6-substituted-1,3,5-triazine-2,4-diamine scaffold is a common motif in molecules with diverse biological activities, including anticancer, anti-inflammatory, and CNS-active agents.[2] Notably, derivatives of this compound have been identified as potent inhibitors of critical cellular signaling pathways, such as the PI3K/Akt/mTOR and EGFR-TK pathways, which are often dysregulated in cancer.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the nucleophilic substitution on this compound with various nucleophiles.

Table 1: Nucleophilic Substitution with Amines

Nucleophile (Amine)SolventBaseTemperature (°C)Time (h)Yield (%)
Ammonium Hydroxide1,2-dichloroethane-3-42696
Aliphatic Amines (general)THF, AcetoneK₂CO₃, NaHCO₃Room Temp - Reflux24Moderate to High
Aromatic Amines (general)1,4-DioxaneExcess amineReflux-Moderate to High
PiperidineTHFK₂CO₃Room Temp24-
MorpholineTHFK₂CO₃Room Temp24-
DiethylamineTHFK₂CO₃Room Temp24-

Table 2: Nucleophilic Substitution with Other Nucleophiles

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
Thiols (general)THFDIEA7512-18-
Alcohols/Phenols (general)THF, 1,4-DioxaneNaH, K₂CO₃Room Temp - Reflux-Moderate

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃) (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Acetone

  • Ethyl acetate

  • Hexane

  • Distilled water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and the chosen base (1.5 eq).

  • Solvent Addition: Add anhydrous THF or acetone to the flask to dissolve or suspend the reactants.

  • Nucleophile Addition: While stirring, add the amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). If the reaction is sluggish, it can be heated to reflux.

  • Work-up: Once the starting material is consumed (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization:

The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 6-substituted-1,3,5-triazine-2,4-diamines.

G Experimental Workflow for Nucleophilic Substitution cluster_reaction Reaction cluster_workup Work-up & Purification A This compound + Nucleophile + Base B Solvent Addition (e.g., THF, Acetone) A->B C Reaction at RT or Reflux (Monitor by TLC) B->C D Solvent Removal C->D Reaction Complete E Extraction (EtOAc/Water) D->E F Drying & Concentration E->F G Purification (Recrystallization or Chromatography) F->G H Pure Product G->H

Caption: A generalized workflow for the synthesis of 6-substituted-1,3,5-triazine-2,4-diamines.

Relevant Signaling Pathway: PI3K/Akt/mTOR

Many 1,3,5-triazine derivatives exhibit their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.

G Inhibition of PI3K/Akt/mTOR Pathway by Triazine Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Activation Triazine Substituted 1,3,5-Triazine Derivative Triazine->PI3K Inhibition Triazine->mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted 1,3,5-triazine derivatives.

References

Application Note: Synthesis of Biologically Active 1,3,5-Triazine Derivatives from 6-Chloro-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,3,5-triazine (or s-triazine) scaffold is a privileged structure in medicinal chemistry, recognized as a versatile pharmacophore for developing agents with a wide spectrum of biological activities.[1][2] Derivatives of 1,3,5-triazine have demonstrated significant potential as anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory agents.[1][3] The starting material, 6-Chloro-1,3,5-triazine-2,4-diamine (also known as 2-chloro-4,6-diamino-s-triazine), is a key building block for the synthesis of these derivatives.[4] Its reactivity is dominated by the chlorine atom at the 6-position, which is susceptible to nucleophilic substitution, making it an ideal precursor for creating diverse molecular libraries.[4][5]

This application note provides detailed protocols for synthesizing a variety of 1,3,5-triazine derivatives from this compound via three primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination.

Synthetic Strategies & Experimental Protocols

The primary synthetic pathways leverage the reactivity of the C-Cl bond on the triazine ring. The electron-deficient nature of the triazine ring activates the carbon-chlorine bond, facilitating its displacement by various nucleophiles or its participation in metal-catalyzed cross-coupling reactions.[5]

G cluster_reactions Synthetic Pathways Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr R-NH2, R-OH, R-SH Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Ar-B(OH)2, Pd Catalyst Buchwald Buchwald-Hartwig Amination Start->Buchwald Ar-NH2, Pd Catalyst Product_N 6-Amino-Substituted Derivatives SNAr->Product_N Product_C 6-Aryl/Alkyl-Substituted Derivatives Suzuki->Product_C Product_N2 6-Amino-Substituted (Aryl/Heteroaryl) Derivatives Buchwald->Product_N2

Caption: General workflow for the synthesis of 1,3,5-triazine derivatives.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This is the most direct method for functionalizing the 6-position of the triazine core. The chlorine atom can be readily displaced by a variety of nitrogen, oxygen, or sulfur nucleophiles.

General Experimental Protocol:

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., Dioxane, THF, or DMF), add the desired nucleophile (1.1 - 1.5 eq.).

  • Add a base (e.g., DIEA, K₂CO₃, or NaH) (1.5 - 2.0 eq.) to the mixture.

  • Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C for 4-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., Ethanol, Acetonitrile) or by column chromatography.

  • Characterize the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[6][7]

Data Presentation: Representative SNAr Reactions

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
PiperidineK₂CO₃DMF100685-95
MorpholineDIEADioxane110880-90
AnilineK₂CO₃DMF1201275-85
Sodium MethoxideN/AMethanolReflux490-98
ThiophenolNaHTHF60570-80

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of 6-aryl- or 6-heteroaryl-1,3,5-triazine-2,4-diamine derivatives.[8][9]

General Experimental Protocol:

  • In a reaction vessel, combine this compound (1.0 eq.), the corresponding aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).[8][10][11]

  • Add a solvent system, commonly a mixture of Toluene and water or Dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction under an inert atmosphere at 90-110 °C for 12-24 hours. Monitor progress via TLC or LC-MS.

  • Upon completion, cool the reaction mixture and dilute it with an organic solvent like Ethyl Acetate.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography (e.g., Silica gel, Hexane:Ethyl Acetate gradient) to obtain the desired product.[12]

  • Characterize the final product using appropriate spectroscopic methods.[13]

Data Presentation: Representative Suzuki-Miyaura Couplings

Boronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O70-85[8]
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O75-90
3-Pyridylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O60-75
2-Thiopheneboronic acidSPhos-Pd-G2K₃PO₄Dioxane65-80

Protocol 3: Buchwald-Hartwig Amination

For coupling a broader range of primary and secondary amines, including those that are less nucleophilic, the Buchwald-Hartwig amination is a highly effective method for C-N bond formation.[14][15]

General Experimental Protocol:

  • Charge a dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., BINAP, XPhos, 0.04-0.08 eq.), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 eq.).[16][17]

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).

  • Add this compound (1.0 eq.), the desired aryl or alkyl amine (1.2 eq.), and an anhydrous solvent such as Toluene or Dioxane.

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the catalyst and base.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the pure N-substituted derivative.

  • Characterize the final product using standard analytical techniques.

Data Presentation: Representative Buchwald-Hartwig Aminations

AmineCatalyst/LigandBaseSolventYield (%)
N-MethylanilinePd₂(dba)₃ / BINAPNaOt-BuToluene65-80
IndolePd(OAc)₂ / XPhosK₃PO₄Dioxane60-75
PyrrolidineRuPhos-Pd-G3LHMDSTHF70-85
BenzylaminePd₂(dba)₃ / DPPFNaOt-BuToluene75-90

Application in Drug Discovery

The derivatives synthesized through these methods are of high interest to drug development professionals. The 1,3,5-triazine core is a key pharmacophore in numerous clinically approved drugs and experimental agents.[1] These compounds often exert their biological effects by inhibiting key cellular signaling pathways involved in disease progression. For instance, many 2,4-diamino-1,3,5-triazine derivatives have been shown to be potent inhibitors of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[18][19]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C Kinase2->Kinase3 Phosphorylation TF Transcription Factor Kinase3->TF Activation Gene Gene Expression (Proliferation, Survival) TF->Gene Triazine 1,3,5-Triazine Derivative Triazine->Kinase2 Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a 1,3,5-triazine derivative.

The ability to rapidly generate a diverse library of these compounds using the protocols described above allows for extensive structure-activity relationship (SAR) studies. This is critical for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties, ultimately accelerating the drug discovery and development process.[3][20] The synthesized compounds have shown promise against various cancer cell lines and drug-resistant microbial strains, highlighting their therapeutic potential.[2][20][21]

References

Application Notes and Protocols for the Analytical Detection of 6-Chloro-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 6-Chloro-1,3,5-triazine-2,4-diamine, a primary metabolite of the herbicide atrazine. The following protocols are intended for use by professionals in analytical chemistry, environmental science, and drug development to detect and quantify this compound in various matrices.

Introduction

This compound (also known as Atrazine-desethyl-desisopropyl) is a key degradation product of atrazine, a widely used herbicide.[1] Its presence in environmental and biological samples is an indicator of atrazine contamination and metabolism.[2] Accurate and sensitive analytical methods are crucial for monitoring its levels to ensure environmental safety and to understand the metabolic fate of atrazine.[1] This document outlines protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common and robust techniques for the analysis of this compound.

Analytical Methods Overview

Several analytical techniques are suitable for the detection and quantification of this compound, including HPLC, GC, and Solid-Phase Extraction (SPE).[3] The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. For complex matrices, a sample clean-up and pre-concentration step, such as SPE or liquid-liquid extraction (LLE), is typically necessary to remove interferences and enhance detection limits.[4]

Quantitative Data Summary

The following table summarizes the quantitative performance data for analytical methods used in the detection of triazine herbicides, including this compound.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Linearity RangeReference
GC-MS-SIMWater0.1 pg/mL-93-103-[5]
GC-MS-SIMSoil--91-102-[5]
HPLC-DADWater0.05-0.1 ng/mL--0.5-200 ng/mL[6]
HPLC-DADSoil0.1-0.2 ng/g--1-200 ng/g[6]
GC-ECDWater3.33-6.67 µg/L11.09-20.10 µg/L82.5-107.60.5-25 mg/L[7]

Experimental Protocols

Protocol 1: Analysis of this compound in Water Samples by HPLC-DAD

This protocol details the analysis of this compound in water samples using Solid-Phase Extraction (SPE) for sample clean-up and pre-concentration, followed by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Materials:

    • C18 SPE cartridges (e.g., 500 mg, 6 mL)

    • Methanol (HPLC grade)

    • Deionized water

    • SPE vacuum manifold

    • Nitrogen evaporator

  • Procedure:

    • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

    • Sample Loading: Load 100 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Drying: Dry the cartridge under vacuum for 15-20 minutes.

    • Elution: Elute the analyte from the cartridge with 5 mL of methanol into a clean collection tube.

    • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitution: Reconstitute the dried residue in 1 mL of the HPLC mobile phase for analysis.

2. HPLC-DAD Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a Diode-Array Detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (40:60, v/v).[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.[8]

    • Injection Volume: 20 µL.

  • Calibration: Prepare a series of calibration standards of this compound in the mobile phase. The concentration range should bracket the expected sample concentrations. A labeled internal standard, such as this compound-13C3, can be used for improved accuracy.[9]

Protocol 2: Analysis of this compound in Soil Samples by GC-MS

This protocol describes the analysis of this compound in soil samples using liquid-liquid extraction (LLE) for sample preparation, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Materials:

    • Methanol (HPLC grade)

    • Deionized water

    • Dichloromethane (GC grade)

    • Anhydrous sodium sulfate

    • Centrifuge tubes (50 mL)

    • Vortex mixer

    • Centrifuge

    • Rotary evaporator or nitrogen evaporator

  • Procedure:

    • Extraction: Weigh 10 g of the soil sample into a 50 mL centrifuge tube. Add 20 mL of a methanol:water (80:20, v/v) solution.

    • Vortexing and Sonication: Vortex the mixture for 2 minutes, followed by ultrasonication for 15 minutes in a water bath.

    • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

    • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

    • Re-extraction: Repeat the extraction process (steps 1-4) on the soil pellet with another 20 mL of the methanol:water solution. Combine the supernatants.

    • Liquid-Liquid Partitioning: Add 40 mL of deionized water and 20 mL of dichloromethane to the combined supernatant in a separatory funnel. Shake vigorously for 2 minutes and allow the layers to separate.

    • Organic Layer Collection: Collect the lower organic layer (dichloromethane).

    • Drying: Pass the organic layer through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentration: Evaporate the solvent to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

2. GC-MS Analysis

  • Instrumentation:

    • Gas Chromatograph coupled with a Mass Spectrometer.

    • Data acquisition and processing software.

  • Chromatographic and Spectrometric Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

    • MS Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selective Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound (e.g., m/z 145, 147, 110).[10]

Visualizations

Atrazine_Metabolism_Pathway Atrazine Atrazine (6-Chloro-N-ethyl-N'-(1-methylethyl) -1,3,5-triazine-2,4-diamine) Deethylatrazine Deethylatrazine (6-Chloro-N'-(1-methylethyl) -1,3,5-triazine-2,4-diamine) Atrazine->Deethylatrazine N-dealkylation Deisopropylatrazine Deisopropylatrazine (6-Chloro-N-ethyl- 1,3,5-triazine-2,4-diamine) Atrazine->Deisopropylatrazine N-dealkylation Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine Hydrolysis Target This compound (Atrazine-desethyl-desisopropyl) Deethylatrazine->Target N-dealkylation Deisopropylatrazine->Target N-dealkylation Cyanuric_Acid Cyanuric Acid Target->Cyanuric_Acid Further Degradation

Caption: Metabolic pathway of Atrazine degradation.

Analytical_Workflow_HPLC cluster_prep Sample Preparation (SPE) cluster_analysis HPLC-DAD Analysis Condition 1. Condition C18 Cartridge Load 2. Load Water Sample Condition->Load Wash 3. Wash Cartridge Load->Wash Dry 4. Dry Cartridge Wash->Dry Elute 5. Elute Analyte Dry->Elute Evaporate 6. Evaporate Eluate Elute->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Diode-Array Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for HPLC analysis of water samples.

Analytical_Workflow_GCMS cluster_prep_gc Sample Preparation (LLE) cluster_analysis_gc GC-MS Analysis Extract 1. Extract Soil with Methanol/Water Centrifuge 2. Centrifuge and Collect Supernatant Extract->Centrifuge Partition 3. Liquid-Liquid Partition with Dichloromethane Centrifuge->Partition Dry_Collect 4. Dry and Collect Organic Layer Partition->Dry_Collect Concentrate 5. Concentrate Extract Dry_Collect->Concentrate Inject_GC Inject Sample Concentrate->Inject_GC Separate_GC Gas Chromatographic Separation Inject_GC->Separate_GC Detect_MS Mass Spectrometric Detection (SIM) Separate_GC->Detect_MS Quantify_GC Quantification Detect_MS->Quantify_GC

Caption: Workflow for GC-MS analysis of soil samples.

References

Application Notes and Protocols: 6-Chloro-1,3,5-triazine-2,4-diamine in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1,3,5-triazine-2,4-diamine and its closely related derivatives are versatile building blocks in polymer chemistry, primarily utilized as linkers in the synthesis of polyguanamines and other nitrogen-rich polymers. The reactivity of the chlorine atom allows for nucleophilic substitution, enabling the formation of linear, branched, or cross-linked polymer architectures. The two amino groups on the triazine ring can also participate in polymerization reactions, although they are less nucleophilic. This differential reactivity is key to controlling the polymer structure.

These triazine-based polymers are gaining attention for their potential applications in areas such as high-performance materials and drug delivery, owing to their thermal stability, high refractive indices, and the presence of multiple hydrogen bonding sites. This document provides an overview of the applications, quantitative data from relevant studies, and detailed experimental protocols for the synthesis of polymers using triazine-based linkers.

Key Applications

  • High Refractive Index Polymers: Polyguanamines synthesized from triazine derivatives and aromatic diamines exhibit high refractive indices, making them suitable for optical applications.

  • Thermally Stable Materials: The inherent thermal stability of the triazine ring contributes to the high thermal decomposition temperatures of the resulting polymers.

  • Dendrimers and Hyperbranched Polymers: The trifunctional nature of the triazine core (in its precursor form, cyanuric chloride) is extensively used in the synthesis of dendrimers and hyperbranched polymers, which have applications in drug delivery, catalysis, and separations.[1][2][3]

  • Drug Delivery Vehicles: The nitrogen-rich structure of triazine-based polymers, particularly dendrimers, allows for the encapsulation or conjugation of therapeutic agents for targeted drug delivery.[2]

Data Presentation

Table 1: Properties of Polyguanamines from 2-Amino-4,6-dichloro-1,3,5-triazine (ADCT) and Aromatic Diamines[4][5]
Diamine Co-monomerPolymer StructureNumber Average Molecular Weight (Mn)Glass Transition Temperature (Tg, °C)5% Weight-Loss Temperature (Td5, °C)Refractive Index (nD)
4,4'-hexafluoroisopropylidenedianiline (BisAF)Linear~46,0001214191.635
9,9-bis(4-aminophenyl)fluorene (BAFL)Branched-3254901.779
m-phenylenediamine (mPDA)Linear/Branched----
2,4,6-trimethyl-m-phenylenediamine (TMPDA)Linear/Branched----
4,4'-oxydianiline (ODA)Linear/Branched----

Note: 2-Amino-4,6-dichloro-1,3,5-triazine (ADCT) is a closely related derivative and serves as a good model for the reactivity of this compound in polymerization reactions.

Experimental Protocols

Protocol 1: Synthesis of Linear Polyguanamine from 2-Amino-4,6-dichloro-1,3,5-triazine (ADCT) and 4,4'-oxydianiline (ODA)[4]

Materials:

  • 2-Amino-4,6-dichloro-1,3,5-triazine (ADCT)

  • 4,4'-oxydianiline (ODA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Potassium carbonate (K2CO3)

  • Deionized water

  • Aqueous ammonia (28%)

Procedure:

  • In a two-necked flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 4,4'-oxydianiline (0.5006 g, 2.500 mmol) and N-Methyl-2-pyrrolidone (5 mL).

  • Under a nitrogen atmosphere, add 2-Amino-4,6-dichloro-1,3,5-triazine (0.4125 g, 2.500 mmol) to the solution.

  • Add potassium carbonate (0.761 g, 5.50 mmol) to the reaction mixture.

  • Heat the mixture to 150 °C and stir for 3 hours.

  • After cooling to room temperature, pour the resulting viscous solution into 200 mL of water containing a small amount of aqueous ammonia (5 mL) to precipitate the polymer.

  • Collect the polymer by filtration, wash thoroughly with deionized water, and dry under vacuum.

Protocol 2: General Synthesis of Triazine-Based Dendrimers via Nucleophilic Substitution[3]

This protocol outlines a general divergent approach for the synthesis of triazine-based dendrimers using cyanuric chloride as the core, which illustrates the fundamental reaction principles applicable to this compound.

Materials:

  • Cyanuric chloride (or other triazine core)

  • Diamine linker (e.g., piperazine, p-phenylenediamine)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Appropriate solvent (e.g., THF, chloroform)

Procedure (First Generation):

  • Dissolve the core molecule (e.g., a triamine) in a suitable solvent.

  • Add a solution of a monochloro-triazine derivative (e.g., a BOC-protected version) and a tertiary amine base.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Purify the product by column chromatography.

  • Deprotect the terminal groups to expose reactive sites for the next generation.

Procedure (Subsequent Generations):

  • Dissolve the deprotected dendrimer from the previous step in a suitable solvent.

  • Repeat the reaction with the monochloro-triazine derivative and base.

  • Purify and deprotect as in the first generation.

  • Repeat these steps to build higher-generation dendrimers.

Visualizations

experimental_workflow_polyguanamine start Start reactants 1. Combine ADCT, ODA, and NMP in a reaction flask under N2. start->reactants base 2. Add K2CO3 (base). reactants->base reaction 3. Heat at 150°C for 3 hours. base->reaction precipitation 4. Cool and precipitate polymer in water/ammonia mixture. reaction->precipitation isolation 5. Filter, wash with water, and dry the polymer. precipitation->isolation product Polyguanamine Product isolation->product

Caption: Workflow for the synthesis of linear polyguanamine.

logical_relationship_dendrimer_synthesis core Core Molecule (e.g., Triamine) g0_reaction Reaction with Monochloro-triazine core->g0_reaction g0_dendrimer Generation 0 Dendrimer (Protected) g0_reaction->g0_dendrimer deprotection1 Deprotection g0_dendrimer->deprotection1 g1_dendrimer_reactive Generation 1 Dendrimer (Reactive Periphery) deprotection1->g1_dendrimer_reactive Iterative Cycle g1_reaction Reaction with Monochloro-triazine g1_dendrimer_reactive->g1_reaction g1_dendrimer Generation 1 Dendrimer (Protected) g1_reaction->g1_dendrimer deprotection2 Deprotection g1_dendrimer->deprotection2 higher_gen Higher Generation Dendrimers deprotection2->higher_gen

Caption: Logical workflow for divergent dendrimer synthesis.

References

Application Notes and Protocols for the Amination of Dichlorotriazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the amination of dichlorotriazines, a critical process in the synthesis of a wide range of compounds, including herbicides, dyes, and pharmaceutical agents. The sequential nucleophilic substitution of the chlorine atoms on the triazine ring allows for the controlled introduction of various amino functionalities.

I. Introduction

2,4-Dichloro-6-R-1,3,5-triazines are versatile building blocks in organic synthesis. The two chlorine atoms are susceptible to nucleophilic attack by amines, allowing for the stepwise formation of mono- and di-substituted aminotriazines. The reactivity of the chlorine atoms decreases with each substitution, enabling selective synthesis by controlling reaction conditions such as temperature and stoichiometry. This document outlines the general procedures for these transformations.

II. Experimental Protocols

The following protocols describe the synthesis of monosubstituted and disubstituted aminotriazines from a dichlorotriazine precursor.

A. Synthesis of Monosubstituted Aminotriazines

This procedure details the replacement of one chlorine atom on the dichlorotriazine ring with an amine.

Protocol 1: Synthesis of 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile [1]

  • Preparation of Solutions:

    • Dissolve cyanuric chloride (10 mmol) in 50 mL of acetone in a conical flask.

    • Separately, dissolve 4-aminobenzonitrile (10 mmol) in 50 mL of acetone in another conical flask.

    • Cool both solutions to 0 °C.

  • Reaction Setup:

    • To a round bottom flask equipped with a stirrer, add the cyanuric chloride solution.

    • Add potassium carbonate (K2CO3) (10 mmol) to the cyanuric chloride solution while stirring vigorously at 0 °C.[1]

  • Addition of Amine:

    • Add the 4-aminobenzonitrile solution dropwise to the stirring mixture of cyanuric chloride and K2CO3.

  • Reaction Progression:

    • Maintain the reaction at 0 °C and stir for the appropriate duration. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate-hexane (6:4).[1]

  • Work-up and Isolation:

    • Once the starting material is consumed (as indicated by TLC), the reaction mixture can be processed. Typically, this involves filtration to remove the base, followed by removal of the solvent under reduced pressure.

    • The crude product is then purified, often by recrystallization or column chromatography.

B. Synthesis of Disubstituted Aminotriazines

This protocol outlines the introduction of a second amine to the monosubstituted aminotriazine intermediate.

Protocol 2: Synthesis of Di-substituted s-Triazine using a second amine [1]

  • Preparation of Solutions:

    • Dissolve the monosubstituted aminotriazine (e.g., 4,6-Dichloro (1,3,5-triazin-2-yl) aminobenzonitrile) (10 mmol) in 50 mL of Tetrahydrofuran (THF) in a conical flask.

    • Separately, dissolve the desired secondary amine (e.g., piperidine, morpholine, or diethyl amine) (10 mmol) in 50 mL of THF.

  • Reaction Setup:

    • To a round bottom flask with a stirrer, add the solution of the monosubstituted aminotriazine.

    • Add K2CO3 (10 mmol) to this solution and stir vigorously at room temperature.[1]

  • Addition of Second Amine:

    • Add the solution of the second amine dropwise to the stirring mixture.

  • Reaction Progression:

    • Stir the reaction mixture for 24 hours at room temperature.[1]

    • Monitor the reaction's progress using TLC with an ethyl acetate-hexane (6:4) mobile phase.[1]

  • Work-up and Isolation:

    • Upon completion, filter the reaction mixture to remove the inorganic base.

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting solid, typically through recrystallization from a suitable solvent, to obtain the final disubstituted product.

III. Data Presentation

The following tables summarize typical reaction conditions and yields for the amination of dichlorotriazines.

Table 1: Synthesis of Monosubstituted Aminotriazines

Dichlorotriazine DerivativeAmineBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Cyanuric Chloride4-AminobenzonitrileK2CO3Acetone0Not Specified>96 (crude)[1][2]
Cyanuric ChlorideIsopropylamine HydrochlorideNoneXylene142-1500.5>96[2]
2,4-dichloro-6-methoxy-1,3,5-triazine4-aminobenzonitrileNaHCO3Acetone0 to rt24Not Specified[1]

Table 2: Synthesis of Disubstituted Aminotriazines

Monosubstituted TriazineAmineBaseSolventTemperatureReaction Time (h)Yield (%)Reference
4,6-Dichloro (1,3,5-triazin-2-yl) aminobenzonitrilePiperidineK2CO3THFrt24Not Specified[1]
4,6-Dichloro (1,3,5-triazin-2-yl) aminobenzonitrileMorpholineK2CO3THFrt24Not Specified[1]
4,6-Dichloro (1,3,5-triazin-2-yl) aminobenzonitrileDiethylamineK2CO3THFrt24Not Specified[1]
4-chloro-6-methoxy(1,3,5-triazin-2-yl)amino)benzonitrileVarious AminesK2CO3AcetonitrileReflux18Not Specified[1]

IV. Experimental Workflow and Logic

The sequential amination of dichlorotriazines follows a well-defined workflow, which can be visualized as a series of controlled nucleophilic substitution reactions.

experimental_workflow start_material Dichlorotriazine (e.g., Cyanuric Chloride) step1 First Amination (Amine 1, Base, 0 °C) start_material->step1 intermediate Monosubstituted Aminotriazine step1->intermediate step2 Second Amination (Amine 2, Base, rt or Reflux) intermediate->step2 product Disubstituted Aminotriazine step2->product purification Purification (Recrystallization or Chromatography) product->purification final_product Final Product purification->final_product

Caption: Workflow for the sequential amination of dichlorotriazines.

References

Application Notes and Protocols for Isotope-Labeled 6-Chloro-1,3,5-triazine-2,4-diamine in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope-labeled 6-Chloro-1,3,5-triazine-2,4-diamine, a derivative of the widely used herbicide atrazine, serves as a powerful tool in a variety of tracer studies. The incorporation of stable isotopes, such as ¹³C and ¹⁵N, allows for the precise tracking and quantification of this molecule and its metabolites in complex biological and environmental systems.[1][2] These labeled compounds are chemically identical to their unlabeled counterparts, ensuring they accurately reflect the parent molecule's metabolic fate and environmental distribution.[1] This document provides detailed application notes and experimental protocols for the use of isotope-labeled this compound in tracer studies, with a focus on environmental fate analysis, metabolic pathway elucidation, and toxicological research.

Application Note I: Environmental Fate and Biodegradation Analysis

Isotope-labeled this compound is an invaluable tracer for studying the environmental fate and biodegradation of triazine herbicides. By introducing a known amount of the labeled compound into an environmental matrix, such as soil or water, researchers can track its movement, degradation, and the formation of metabolites over time.

Key Applications:

  • Biodegradation Pathway Elucidation: Tracing the appearance of labeled metabolites helps to identify the specific degradation pathways utilized by microorganisms. Common degradation pathways involve dechlorination, N-dealkylation, and hydroxylation, leading to metabolites such as hydroxyatrazine, deethylatrazine (DEA), and deisopropylatrazine (DIA).

  • Degradation Kinetics: The disappearance of the parent labeled compound and the appearance of labeled metabolites can be monitored over time to determine degradation rates and half-lives in different environmental compartments.

  • Compound-Specific Isotope Analysis (CSIA): Measuring the change in the isotopic ratio of the target compound can provide insights into the degradation mechanisms.[2] Isotope fractionation, the preferential transformation of molecules with lighter isotopes, can be indicative of specific enzymatic reactions.[2][3]

Quantitative Data Summary: Atrazine Degradation and Isotope Fractionation

The following tables summarize key quantitative data related to atrazine degradation kinetics and isotope fractionation observed in various studies.

Table 1: Atrazine Degradation Kinetics in Different Systems

SystemInitial Atrazine Concentration (mg/L)Degradation Rate/EfficiencyHalf-life (days)Reference
Constructed Wetland4.1 - 32.870% - 90% removalNot Specified[2]
Agricultural Soil (with Arthrobacter sp. HB-5 crude enzyme)Not SpecifiedNot SpecifiedNot Specified[4]
Aqueous Solution (Bacillus badius ABP6)200.990% degradationNot Specified[5]
Soil Microcosm (with Agrobacterium radiobacter J14a)0.0594% mineralization in 72hNot Specified[6]
Aqueous Solution (Mixed Microorganisms)Not Specified94.4% degradationNot Specified[7]

Table 2: Carbon and Nitrogen Isotope Fractionation (ε) During Atrazine Biodegradation

Degradation ConditionCarbon Isotope Fractionation (εC) ‰Nitrogen Isotope Fractionation (εN) ‰Reference
Biodegradation by Rhizobium sp. CX-Z-1.8 ± 0.3Not Reported[3]
Hydrolysis by pure enzyme TrzN-5.0 ± 0.2Not Reported[3]
Biodegradation in Constructed Wetland (Phase II)-4.3 ± 0.62.2 ± 0.3[2]
Biodegradation in Constructed Wetland (Pore Water Cultivation)-4.6 ± 0.51.7 ± 0.1[2]

Application Note II: Metabolic and Pharmacokinetic Studies

In drug development and toxicology, understanding the metabolic fate of a compound is crucial. Isotope-labeled this compound can be used as a tracer to study its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Key Applications:

  • Metabolite Identification: Analysis of biological matrices (e.g., urine, plasma, tissues) after administration of the labeled compound allows for the identification of major and minor metabolites. In mammals, atrazine is known to be metabolized to compounds like didealkyl atrazine, desisopropyl atrazine, desethyl atrazine, and glutathione conjugates.[8][9]

  • Metabolic Flux Analysis: By tracking the incorporation of isotopes into various metabolic pools, researchers can quantify the flux through different metabolic pathways.

  • Pharmacokinetic Profiling: The concentration of the labeled parent compound and its metabolites in plasma and other tissues can be measured over time to determine key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.

Quantitative Data Summary: LC-MS/MS Method Performance for Atrazine Metabolite Analysis

The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of atrazine and its metabolites using isotope-labeled internal standards.

Table 3: LC-MS/MS Method Validation Parameters for Atrazine and Metabolites in Urine

| Analyte | Limit of Detection (LOD) (ng/mL) | Relative Standard Deviation (%) | Extraction Efficiency (%) | Relative Recovery (%) | Reference | | --- | --- | --- | --- | --- | | Atrazine | 0.03 - 2.80 | 4 - 20 | 67 - 102 | 87 - 112 |[10] | | Hydroxyatrazine | 0.03 - 2.80 | 4 - 20 | 67 - 102 | 87 - 112 |[10] | | Diaminochloroatrazine | 0.03 - 2.80 | 4 - 20 | 67 - 102 | 87 - 112 |[10] | | Desisopropylatrazine | 0.03 - 2.80 | 4 - 20 | 67 - 102 | 87 - 112 |[10] | | Desethylatrazine | 0.03 - 2.80 | 4 - 20 | 67 - 102 | 87 - 112 |[10] | | Atrazine Mercapturate | 0.03 - 2.80 | 4 - 20 | 67 - 102 | 87 - 112 |[10] |

Application Note III: Toxicology and Signaling Pathway Analysis

Isotope-labeled compounds can be used to investigate the molecular mechanisms of toxicity. Atrazine has been shown to act as an endocrine disruptor and can modulate various signaling pathways.

Key Applications:

  • Target Engagement: Labeled compounds can help determine if a molecule directly interacts with a specific protein or receptor.

  • Pathway Perturbation: By tracing the labeled molecule, researchers can understand how it affects specific signaling pathways. For instance, atrazine has been identified as an activator of the nuclear receptor HR96, which is involved in the regulation of detoxification genes.[11][12][13] Atrazine has also been shown to inhibit cAMP-specific phosphodiesterase-4 (PDE4), leading to an increase in intracellular cAMP levels.[14]

Visualization of the HR96 Signaling Pathway

HR96_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Atrazine Atrazine HR96_inactive HR96 (inactive) Atrazine->HR96_inactive Enters cell HR96_active HR96 (active) HR96_inactive->HR96_active Binding & Activation HR96_RXR_complex HR96-RXR Complex HR96_active->HR96_RXR_complex Dimerization with RXR RXR RXR->HR96_RXR_complex XRE Xenobiotic Response Element (XRE) HR96_RXR_complex->XRE Translocates to nucleus and binds to DNA DNA mRNA mRNA XRE->mRNA Initiates Transcription Detox_Enzymes Detoxification Enzymes (e.g., CYPs, GSTs) mRNA->Detox_Enzymes Translation

Caption: Atrazine activation of the HR96 signaling pathway.

Experimental Protocols

Protocol 1: Analysis of Atrazine and its Metabolites in Water Samples using LC-MS/MS

This protocol describes the solid-phase extraction (SPE) and LC-MS/MS analysis of water samples for atrazine and its primary metabolites, using an isotope-labeled internal standard.

1. Materials and Reagents:

  • Isotope-labeled this compound (e.g., ¹³C₃-labeled) as an internal standard (IS).

  • Unlabeled analytical standards of atrazine, DEA, DIA, and hydroxyatrazine.

  • Methanol, acetonitrile, formic acid (LC-MS grade).

  • Ultrapure water.

  • C18 SPE cartridges.

2. Sample Preparation:

  • Collect 100 mL water samples.

  • Spike each sample with a known concentration of the ¹³C₃-labeled internal standard solution.

  • Condition a C18 SPE cartridge with methanol followed by ultrapure water.

  • Load the water sample onto the SPE cartridge.

  • Wash the cartridge with ultrapure water.

  • Elute the analytes with an appropriate solvent (e.g., ethyl acetate or methanol).[1]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System: Waters Acquity UPLC or equivalent.[15]

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[15]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in methanol.[1]

  • Flow Rate: 0.3-0.4 mL/min.[1][15]

  • Injection Volume: 5-10 µL.[1][16]

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor the specific precursor to product ion transitions for both the unlabeled analytes and the isotope-labeled internal standard.[1][15]

4. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of calibration standards.

  • Determine the concentration of the analytes in the samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Soil Microcosm Study for Atrazine Biodegradation

This protocol outlines a laboratory microcosm experiment to assess the biodegradation of atrazine in soil using a ¹⁴C-ring-labeled compound.

1. Materials and Reagents:

  • ¹⁴C-ring-labeled this compound.

  • Test soil, sieved and homogenized.

  • Scintillation vials and scintillation cocktail.

  • NaOH solution for CO₂ trapping.

  • Organic solvent for extraction (e.g., methanol/water mixture).

2. Microcosm Setup:

  • Weigh a known amount of soil (e.g., 50 g) into biometer flasks.

  • Adjust the soil moisture to a desired level (e.g., 60% of water holding capacity).

  • Spike the soil with the ¹⁴C-labeled atrazine solution to achieve the target concentration.

  • Include a separate vial containing a known volume of NaOH solution in the side arm of each biometer flask to trap the evolved ¹⁴CO₂.

  • Seal the flasks and incubate them in the dark at a constant temperature (e.g., 25°C).

  • Include sterile control microcosms (e.g., by autoclaving the soil) to differentiate between biotic and abiotic degradation.

3. Sampling and Analysis:

  • At predetermined time intervals, remove the NaOH traps and replace them with fresh ones.

  • Add a scintillation cocktail to the removed NaOH solution and measure the radioactivity using a liquid scintillation counter to quantify the amount of ¹⁴CO₂ produced (mineralization).

  • At the end of the experiment, destructively sample the soil from the microcosms.

  • Extract the remaining ¹⁴C-atrazine and its metabolites from the soil using an appropriate organic solvent.

  • Analyze the extracts by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent compound and its degradation products.

Visualization of Experimental Workflows

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Water Sample (100 mL) Spike Spike with ¹³C-labeled IS Sample->Spike SPE Solid-Phase Extraction (C18 cartridge) Spike->SPE Elute Elute Analytes SPE->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition MS->Data Quantify Calculate Analyte Concentration Data->Quantify

Caption: Workflow for LC-MS/MS analysis of water samples.

Soil_Microcosm_Workflow cluster_setup Microcosm Setup cluster_monitoring Monitoring cluster_final_analysis Final Analysis Soil Soil Sample (50g) Spike Spike with ¹⁴C-labeled Atrazine Soil->Spike Trap Add CO₂ Trap (NaOH) Spike->Trap Incubate Incubate in Dark Trap->Incubate Sample_Trap Sample CO₂ Trap at Intervals Incubate->Sample_Trap Extract Solvent Extraction of Soil Incubate->Extract At end of incubation LSC Liquid Scintillation Counting (¹⁴CO₂) Sample_Trap->LSC HPLC HPLC-Radioactivity Detection Extract->HPLC Quantify Quantify Parent & Metabolites HPLC->Quantify

Caption: Workflow for a soil microcosm biodegradation study.

References

Application Notes and Protocols for the Synthesis of DHFR Inhibitors Using 6-Chloro-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of Dihydrofolate Reductase (DHFR) inhibitors utilizing 6-Chloro-1,3,5-triazine-2,4-diamine as a key starting material. This document includes detailed synthetic protocols, quantitative data on inhibitor potency, and visualizations of the underlying biochemical pathways and experimental workflows.

Introduction to DHFR Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[3] Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This mechanism makes DHFR an attractive target for the development of therapeutic agents against rapidly proliferating cells, such as those found in cancer and various infectious diseases.[3][4]

The 2,4-diamino-1,3,5-triazine scaffold is a well-established pharmacophore for DHFR inhibitors. The nitrogen-rich triazine ring can mimic the binding of the natural substrate, dihydrofolate, within the active site of the DHFR enzyme. By modifying the substituents on the triazine core, it is possible to enhance binding affinity and selectivity for the target enzyme over the host's DHFR, thereby improving the therapeutic index of the drug candidate.

Synthesis of DHFR Inhibitors from this compound

The synthesis of DHFR inhibitors from this compound typically involves a nucleophilic aromatic substitution reaction, where the chlorine atom is displaced by a suitable nucleophile. This approach allows for the introduction of a wide variety of side chains, enabling the exploration of structure-activity relationships (SAR).

General Synthetic Scheme

The general synthetic route involves the reaction of this compound with a primary or secondary amine in the presence of a base to yield the corresponding 6-substituted-1,3,5-triazine-2,4-diamine derivative.

G start This compound product 6-(substituted)-1,3,5-triazine-2,4-diamine (DHFR Inhibitor) start->product Nucleophilic Aromatic Substitution reagent + R1R2NH (Amine) reagent->product conditions Base, Solvent Heat product->conditions

Caption: General reaction scheme for the synthesis of DHFR inhibitors.

Experimental Protocol: Synthesis of a Representative DHFR Inhibitor

This protocol describes a general method for the synthesis of a 6-(substituted-amino)-1,3,5-triazine-2,4-diamine derivative.

Materials:

  • This compound

  • Substituted amine (e.g., aniline, benzylamine)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add the substituted amine (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 6-(substituted-amino)-1,3,5-triazine-2,4-diamine derivative.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data on DHFR Inhibition

The inhibitory activity of the synthesized compounds against DHFR is typically determined using an in vitro enzymatic assay. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor.

Compound IDR-Group on Triazine CoreTarget OrganismDHFR IC50 (nM)Reference
1 4-FluoroanilinoHomo sapiens2.0[5]
2 3,4-DichloroanilinoPlasmodium falciparum40.3 (% inhibition at 1 µM)[6]
3 4-Methoxy-N-methylanilinoHomo sapiens3020[7]
4 4-ChloroanilinoHomo sapiens880[7]
5 2,5-DimethoxyanilinoToxoplasma gondii56
6 NaphthylmethylaminoPneumocystis carinii170

DHFR Inhibition Pathway and Experimental Workflow

Mechanism of DHFR Inhibition

DHFR inhibitors act as competitive inhibitors of dihydrofolate, binding to the active site of the enzyme and preventing the reduction of DHF to THF. This blockade of the folate pathway leads to a depletion of essential precursors for DNA synthesis, ultimately resulting in cell cycle arrest and apoptosis.

DHFR_Pathway cluster_folate_pathway Folate Metabolism cluster_synthesis Biosynthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purines THF->Purines Thymidylate Thymidylate THF->Thymidylate DHFR->THF NADPH -> NADP+ DNA DNA Synthesis Purines->DNA Thymidylate->DNA Cell Proliferation Cell Proliferation Inhibitor Triazine-based DHFR Inhibitor Inhibitor->DHFR Inhibition

Caption: DHFR inhibition of the folate metabolic pathway.

Experimental Workflow for Synthesis and Evaluation

The development of novel DHFR inhibitors follows a structured workflow, from the initial synthesis and purification to the final biological evaluation.

Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start This compound reaction Nucleophilic Substitution with Amine start->reaction purification Purification (Column Chromatography) reaction->purification characterization Structural Characterization (NMR, HRMS) purification->characterization dhfr_assay In vitro DHFR Inhibition Assay characterization->dhfr_assay Pure Compound ic50 IC50 Determination dhfr_assay->ic50 cell_assay Cell-based Proliferation Assay ic50->cell_assay sar Structure-Activity Relationship (SAR) Analysis cell_assay->sar

Caption: Experimental workflow for DHFR inhibitor development.

In Vitro DHFR Inhibition Assay Protocol

This protocol outlines a general method for determining the IC50 values of synthesized compounds against DHFR.

Materials:

  • Recombinant DHFR enzyme (e.g., human, P. falciparum)

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should be less than 1%.

  • In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound to each well. Include controls for no inhibitor (100% activity) and no enzyme (background).

  • Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding to the enzyme.

  • Initiate the reaction by adding a mixture of DHF and NADPH to all wells.

  • Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode) using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the percentage of inhibition relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a diverse range of DHFR inhibitors. The straightforward nucleophilic substitution chemistry allows for the systematic exploration of structure-activity relationships, facilitating the development of potent and selective therapeutic agents for the treatment of cancer and infectious diseases. The protocols and data presented in these application notes provide a solid foundation for researchers in this field.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-Chloro-1,3,5-triazine-2,4-diamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The most established and industrially significant method is the sequential nucleophilic aromatic substitution of chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core using ammonia or an ammonia source.[1] A documented method reporting a 96% yield involves reacting cyanuric chloride with ammonium hydroxide in 1,2-dichloroethane.[1]

Q2: Why is temperature control so critical in this synthesis?

A2: The reactivity of the three chlorine atoms on the cyanuric chloride ring is highly temperature-dependent. This allows for a controlled, stepwise reaction. The first chlorine substitution occurs at low temperatures (around 0-5 °C), the second at room temperature (around 20-30 °C), and the third at much higher temperatures (above 80 °C). Precise temperature control is therefore essential to prevent over-amination and the formation of byproducts such as melamine, which is the trisubstituted product.

Q3: What are the main byproducts to be aware of during the synthesis?

A3: The primary byproduct of concern is the trisubstituted melamine, which forms if the reaction temperature is not carefully controlled and exceeds the optimal range for the disubstitution. Another potential impurity is cyanuric acid, which can be formed by the hydrolysis of the starting material, cyanuric chloride, if moisture is present in the reaction.

Q4: What is the role of an acid acceptor in this reaction?

A4: The reaction of cyanuric chloride with ammonia (or an amine) generates hydrogen chloride (HCl) as a byproduct. An acid acceptor, such as sodium carbonate or sodium hydroxide, is typically added to neutralize the HCl formed, driving the reaction to completion and preventing unwanted side reactions that can be catalyzed by acidic conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product

Possible Cause Troubleshooting Step
Incomplete Reaction - Ensure the reaction is stirred efficiently to ensure proper mixing of reactants. - Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Loss of Product During Work-up - Carefully optimize the extraction and precipitation steps. - Ensure the pH is appropriately adjusted during work-up to minimize the solubility of the product in the aqueous phase.
Suboptimal Reaction Temperature - Strictly maintain the recommended temperature range for each substitution step. Use an ice bath for the first substitution and monitor the internal reaction temperature closely.
Incorrect Stoichiometry - Accurately measure the molar equivalents of cyanuric chloride and the ammonia source. An excess of the ammonia source can favor the formation of the trisubstituted product.

Problem 2: Presence of Impurities in the Final Product

Impurity Identification Troubleshooting and Removal
Melamine (Trisubstituted Product) - Can be detected by TLC, HPLC, or Mass Spectrometry. It will have a different retention factor/time and a higher molecular weight than the desired product.- Strictly control the reaction temperature to avoid the third substitution. - Recrystallization of the crude product from a suitable solvent can effectively remove melamine.
Cyanuric Acid (Hydrolysis Product) - Can be identified by its insolubility in many organic solvents and its characteristic IR spectrum.- Use anhydrous solvents and reagents to prevent the hydrolysis of cyanuric chloride. - Cyanuric acid can be removed by filtration as it is often insoluble in the reaction mixture.
Unreacted Starting Material (Cyanuric Chloride) - Can be detected by TLC or GC-MS.- Ensure sufficient reaction time and appropriate temperature for the second substitution. - Unreacted cyanuric chloride can be removed during the work-up and purification steps.

Experimental Protocol: High-Yield Synthesis of this compound

This protocol is based on a reported method with a high yield.[1]

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Ammonium hydroxide (28-30% solution)

  • 1,2-Dichloroethane (anhydrous)

  • Sodium carbonate (anhydrous)

  • Hydrochloric acid (for pH adjustment)

  • Distilled water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Condenser

  • Heating mantle with temperature controller

  • Büchner funnel and filter paper

  • pH meter or pH paper

Procedure:

  • First Substitution (Formation of 2,4-dichloro-6-amino-1,3,5-triazine):

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve cyanuric chloride (1.0 equivalent) in anhydrous 1,2-dichloroethane.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add a solution of ammonium hydroxide (1.0 equivalent) dropwise to the cyanuric chloride solution while maintaining the temperature between 0-5 °C.

    • After the addition is complete, continue stirring at 0-5 °C for 2-3 hours.

  • Second Substitution (Formation of this compound):

    • Slowly warm the reaction mixture to 35-42 °C.

    • Add a second equivalent of ammonium hydroxide dropwise to the reaction mixture.

    • Add sodium carbonate (1.1 equivalents) as an acid acceptor.

    • Maintain the reaction temperature between 35-42 °C and stir for an additional 3-4 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the reaction mixture to remove any inorganic salts.

    • Wash the filtrate with distilled water.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

    • Dry the purified product in a vacuum oven.

Data Presentation

Table 1: Effect of Temperature on the Sequential Substitution of Cyanuric Chloride

Substitution StepRecommended Temperature Range (°C)Potential Outcome if Temperature is Too High
First Chlorine 0 - 5Formation of di- and tri-substituted byproducts.
Second Chlorine 20 - 42Increased formation of the trisubstituted byproduct (melamine).
Third Chlorine > 80Primary formation of melamine.

Visualizations

experimental_workflow cluster_prep Preparation cluster_first_sub First Substitution cluster_second_sub Second Substitution cluster_workup Work-up & Purification prep Dissolve Cyanuric Chloride in 1,2-Dichloroethane cool Cool to 0-5 °C prep->cool add_nh4oh1 Add NH4OH (1 eq) cool->add_nh4oh1 stir1 Stir for 2-3h add_nh4oh1->stir1 warm Warm to 35-42 °C stir1->warm add_nh4oh2 Add NH4OH (1 eq) warm->add_nh4oh2 add_na2co3 Add Na2CO3 add_nh4oh2->add_na2co3 stir2 Stir for 3-4h add_na2co3->stir2 cool2 Cool to RT stir2->cool2 filter Filter cool2->filter wash Wash with Water filter->wash dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize evaporate->recrystallize final_dry Dry Final Product recrystallize->final_dry

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn workup_loss Work-up Loss low_yield->workup_loss bad_temp Incorrect Temperature low_yield->bad_temp bad_stoich Incorrect Stoichiometry low_yield->bad_stoich extend_time Extend Reaction Time/ Improve Stirring incomplete_rxn->extend_time Address with optimize_workup Optimize Work-up pH and Extraction workup_loss->optimize_workup Address with control_temp Strict Temperature Control bad_temp->control_temp Address with check_stoich Verify Molar Equivalents bad_stoich->check_stoich Address with

References

Purification techniques for 6-Chloro-1,3,5-triazine-2,4-diamine crude product.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 6-Chloro-1,3,5-triazine-2,4-diamine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity After Recrystallization

Question: My recrystallized this compound is still impure. What could be the problem?

Answer: Impurities in your final product after recrystallization can stem from several factors. The primary impurities in the synthesis of this compound from cyanuric chloride and ammonia are typically unreacted starting material (cyanuric chloride), the mono-substituted intermediate (2,4-dichloro-6-amino-1,3,5-triazine), and the over-reacted by-product (melamine). The choice of recrystallization solvent is critical for effectively removing these impurities.

Possible Causes and Solutions:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the crude product at high temperatures but not at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

    • Solution: Perform a solvent screen with common laboratory solvents such as water, ethanol, methanol, acetone, ethyl acetate, and heptane. The high melting point and polar nature of this compound suggest that polar solvents might be more effective. Given its limited solubility in water, hot water or aqueous mixtures with polar organic solvents like ethanol could be suitable.

  • Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling and the formation of purer crystals.

  • Insufficient Washing of Crystals: Impurities can remain on the surface of the crystals if not washed properly.

    • Solution: Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

Issue 2: Oiling Out During Recrystallization

Question: My product separates as an oil instead of crystals during cooling. What should I do?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.

Possible Causes and Solutions:

  • High Concentration of Impurities: A significant amount of impurities can lower the melting point of the mixture.

    • Solution: Attempt a preliminary purification step, such as a wash with a solvent in which the desired product is sparingly soluble but the impurities are more soluble.

  • Solvent Polarity: The solvent may be too non-polar for the highly polar product.

    • Solution: Add a more polar co-solvent to the mixture. For example, if you are using a mixed solvent system like ethyl acetate-hexane, increase the proportion of ethyl acetate.

  • Cooling Rate is Too Fast: Rapid cooling can sometimes induce oiling out.

    • Solution: Ensure a slow cooling rate. Re-heat the solution to dissolve the oil and allow it to cool more gradually.

Issue 3: Poor Separation in Column Chromatography

Question: I am unable to effectively separate my product from impurities using silica gel column chromatography. What can I do?

Answer: Poor separation on a silica gel column is often due to an inappropriate eluent system or issues with the stationary phase.

Possible Causes and Solutions:

  • Inappropriate Eluent Polarity: The polarity of the mobile phase may be too high, causing all components to elute quickly, or too low, resulting in poor movement of the polar product.

    • Solution: Develop an optimal eluent system using Thin Layer Chromatography (TLC). Test various solvent mixtures, such as ethyl acetate/hexane or dichloromethane/methanol, to achieve good separation between the product spot and impurity spots.

  • Compound Streaking on Silica: The highly polar nature of the amino groups on the triazine ring can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent to reduce tailing. Alternatively, consider using a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The synthesis typically involves the reaction of cyanuric chloride with ammonia. Therefore, the most probable impurities are:

  • Cyanuric chloride: Unreacted starting material.

  • 2,4-dichloro-6-amino-1,3,5-triazine: The mono-substituted intermediate.

  • Melamine (1,3,5-triazine-2,4,6-triamine): The fully substituted by-product.

Q2: What is a good starting point for a recrystallization solvent?

A2: Due to the polar nature of this compound, polar solvents are a good starting point. Hot water, ethanol, or a mixture of the two are promising candidates. A related compound, 2-chloro-4,6-dimethoxy-1,3,5-triazine, has been successfully recrystallized from heptane, suggesting that for certain impurities, less polar solvents might also be effective. A systematic solvent screen is the best approach to identify the optimal solvent.

Q3: How can I monitor the purity of my product during purification?

A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the progress of your purification. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexane), you can visualize the separation of your desired product from impurities. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative purity assessment.

Q4: My purified product is still colored. How can I remove the color?

A4: If your product remains colored after initial purification, you can try treating the hot solution during recrystallization with activated charcoal. Add a small amount of charcoal to the hot, dissolved solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound C₃H₄ClN₅145.55>320[1][2]White to pale yellow crystalline powder[3]. Very slightly soluble in water[4].
Cyanuric chlorideC₃Cl₃N₃184.41144-148[5][6]Soluble in ethanol, ether, chloroform, acetone, and benzene[6][7]. Insoluble in cold water, hydrolyzes in hot water[4][7][8].
2,4-dichloro-6-amino-1,3,5-triazineC₃H₂Cl₂N₄164.98237 (decomposes)[5]Likely to have intermediate polarity and solubility between cyanuric chloride and the final product. Shows improved solubility in polar organic solvents like acetone and ethanol[9].
MelamineC₃H₆N₆126.12~354 (decomposes)Slightly soluble in water and ethanol. Soluble in hot ethylene glycol, glycerol, and pyridine. Insoluble in ether and benzene[3].

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In separate small test tubes, add a small amount of the crude product and a few drops of a test solvent (e.g., water, ethanol, acetone). Observe the solubility at room temperature. Heat the soluble samples to boiling and cool to see if crystals form. The ideal solvent will show poor solubility at room temperature and high solubility at its boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring and heating until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent. Dry the crystals under vacuum.

Protocol 2: General Column Chromatography Procedure

  • Eluent Selection: Using TLC, find a solvent system (e.g., a mixture of ethyl acetate and hexane) that gives a good separation between your product (Rf value of ~0.3-0.4) and any impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (in which it is highly soluble) or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

PurificationWorkflow Purification Workflow for this compound crude Crude Product recrystallization Recrystallization crude->recrystallization Initial Purification analysis Purity Analysis (TLC, HPLC, MP) recrystallization->analysis column Column Chromatography column->analysis pure_product Pure Product analysis->column Further Purification Needed analysis->pure_product Purity > 98% TroubleshootingRecrystallization Troubleshooting Recrystallization Issues start Recrystallization Attempt issue What is the issue? start->issue low_purity Low Purity issue->low_purity Impure Product oiling_out Oiling Out issue->oiling_out Liquid droplets form no_crystals No Crystals Form issue->no_crystals Clear solution remains sol_purity Check solvent choice Slow down cooling Wash crystals properly low_purity->sol_purity sol_oiling Re-heat and add more solvent Use a more polar solvent Cool slowly oiling_out->sol_oiling sol_crystals Too much solvent? (Evaporate some) Scratch flask inner wall Add a seed crystal no_crystals->sol_crystals

References

Overcoming solubility issues of triazine derivatives in organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility issues encountered with triazine derivatives in organic solvents.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my triazine derivative not dissolving in my chosen organic solvent?

A1: The solubility of a triazine derivative is governed by the principle of "like dissolves like".[1] Several factors could be contributing to poor solubility:

  • Polarity Mismatch: The polarity of your triazine derivative and the solvent may not be compatible. Triazine derivatives can range from very non-polar to highly polar depending on their substituents. 1,3,5-triazine itself is considered a polar compound that dissolves better in organic solvents like acetone and ethanol than in water.[1]

  • Functional Groups: The specific functional groups on the triazine ring heavily influence its polarity and solubility. For example, hydrophobic groups like phenyl rings decrease solubility in polar solvents, while hydroxyl groups can increase it.[2][3]

  • Crystalline Structure: The compound may exist in a highly stable crystal lattice that the solvent cannot overcome. This is particularly true for highly symmetrical or planar molecules.

  • Purity: Impurities can sometimes suppress solubility.

Q2: What are the best general-purpose organic solvents for triazine derivatives?

A2: The ideal solvent is highly dependent on the specific derivative's structure. However, a good starting point for screening includes:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often excellent solvents for a wide range of triazine derivatives due to their high polarity.[2][4]

  • Ketones: Acetone is a versatile solvent for many triazine compounds.[1]

  • Alcohols: Ethanol and methanol can be effective, particularly for more polar derivatives.[1]

  • Chlorinated Solvents: Chloroform and dichloromethane are suitable for less polar derivatives.[5]

  • Ethers: Tetrahydrofuran (THF) is commonly used, especially in synthesis.[4][6]

  • Nitriles: Acetonitrile is another common solvent used in both synthesis and analysis.[6][7]

Q3: How does temperature affect the solubility of triazine derivatives?

A3: Generally, increasing the temperature will increase the solubility of a solid in a liquid solvent.[2][8] Applying gentle heat and stirring can often be a simple and effective first step to dissolve a stubborn compound. However, be cautious, as some triazine derivatives may be heat-sensitive and could degrade at high temperatures.[8][9]

Q4: Can I use a solvent mixture (co-solvency) to improve solubility?

A4: Yes, co-solvency is a powerful and widely used technique.[10][11] Adding a small amount of a "stronger" or miscible co-solvent can significantly improve solubility. For example, if your compound has poor solubility in ethanol, adding a small percentage of DMSO or DMF might be effective. This method works by modifying the overall polarity of the solvent system to better match the solute.[11]

Q5: My compound is still not dissolving. What advanced techniques can I try?

A5: If basic methods fail, several advanced techniques can be employed:

  • pH Adjustment: For derivatives with ionizable functional groups (like amines), altering the pH of the solution can dramatically increase solubility.[2][12] This is especially effective in mixed aqueous-organic systems.[13]

  • Surfactant-Assisted Solubilization: Using surfactants to form micelles can encapsulate the triazine derivative, increasing its apparent solubility.[14][15]

  • Inclusion Complexation: Forming a complex with a host molecule, such as a cyclodextrin, can encapsulate the hydrophobic triazine derivative, rendering it more soluble in polar solvents.[16][17][18]

Section 2: Troubleshooting Guides

This section provides step-by-step workflows for addressing common solubility challenges.

Problem: A triazine derivative shows poor solubility in a chosen organic solvent.

The following workflow provides a logical sequence of steps to troubleshoot and resolve the issue.

G cluster_start Start cluster_steps Troubleshooting Steps cluster_end End start Poor Solubility Observed check_properties Step 1: Verify Properties - Check compound purity - Assess solvent polarity vs. derivative structure start->check_properties heat_agitate Step 2: Apply Physical Methods - Gently heat the mixture - Increase agitation (stirring/sonication) check_properties->heat_agitate Properties OK cosolvency Step 3: Use Co-Solvency Add a small amount (1-10%) of a stronger, miscible co-solvent (e.g., DMSO, DMF) heat_agitate->cosolvency Still insoluble end Solubility Achieved heat_agitate->end Dissolved change_solvent Step 4: Change Primary Solvent Select a new solvent with a more appropriate polarity cosolvency->change_solvent Still insoluble cosolvency->end Dissolved advanced_methods Step 5: Employ Advanced Techniques - pH Adjustment (if ionizable) - Surfactant Solubilization - Complexation change_solvent->advanced_methods Still insoluble change_solvent->end Dissolved advanced_methods->end Dissolved

Caption: A general troubleshooting workflow for addressing poor solubility.

Logical Relationship: pH Adjustment for Basic Triazines

Many bioactive triazine derivatives contain basic nitrogen atoms. Adjusting the pH can convert the neutral, often poorly soluble form into a more soluble salt form.

G cluster_state Chemical State in Solution cluster_action Action insoluble Triazine-NH₂ (Neutral Form) Low Solubility in Polar Solvents soluble Triazine-NH₃⁺ (Protonated Salt Form) High Solubility in Polar Solvents insoluble->soluble Protonation soluble->insoluble Deprotonation add_acid Add Acid (e.g., HCl, Formic Acid) Lowers pH add_acid->insoluble add_base Add Base (e.g., NaOH, TEA) Raises pH add_base->soluble

Caption: Mechanism of solubility enhancement via pH adjustment.

Section 3: Data Presentation

Table 1: Common Organic Solvents for Triazine Derivatives

This table summarizes key properties of solvents frequently used for dissolving triazine derivatives.

SolventFormulaBoiling Point (°C)Polarity IndexNotes
Dimethyl Sulfoxide (DMSO)C₂H₆OS1897.2Excellent solvent for a wide range of polar compounds.[2]
N,N-Dimethylformamide (DMF)C₃H₇NO1536.4Good alternative to DMSO, easier to remove under vacuum.[4]
AcetonitrileC₂H₃N825.8Common in synthesis and chromatography.[6][7]
AcetoneC₃H₆O565.1Versatile, dissolves many moderately polar triazines.[1]
Tetrahydrofuran (THF)C₄H₈O664.0Good for synthesis, can form peroxides.[4][6]
Dichloromethane (DCM)CH₂Cl₂403.1Useful for less polar derivatives and extractions.
ChloroformCHCl₃614.1Effective for many non-polar to moderately polar compounds.[5]
TolueneC₇H₈1112.4Suitable for non-polar derivatives.[5]
Table 2: Example Solubility Data for Triazine Pesticides

The following data, adapted from studies on triazine pesticides in subcritical water, illustrates the significant impact of temperature and co-solvents on solubility.[8][9]

CompoundSolvent SystemTemperature (°C)Solubility (mg/L)
Atrazine Pure Water50~100
Pure Water100~300
Water + Urea100~600
Water + Ethanol100>3000
Simazine Pure Water100~30
Cyanazine Pure Water100~1500

Note: Data are approximate and derived from graphical representations in the source material for illustrative purposes.[8][9]

Section 4: Experimental Protocols

Protocol 1: Standard Solubility Determination (Shake-Flask Method)

This protocol outlines a basic method to determine the approximate solubility of a triazine derivative.

Materials:

  • Triazine derivative

  • Chosen organic solvent(s)

  • Small glass vials with screw caps (e.g., 2-4 mL)

  • Analytical balance

  • Vortex mixer and/or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the triazine derivative to a pre-weighed vial. The goal is to have undissolved solid remaining at the end.

  • Record the exact weight of the compound added.

  • Add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.

  • Seal the vial tightly and place it on an orbital shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

  • After equilibration, visually confirm that excess solid is still present.

  • Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant (the clear solution) and dilute it with a suitable solvent for analysis.

  • Quantify the concentration of the dissolved triazine derivative in the diluted supernatant using a pre-calibrated analytical method (e.g., HPLC-UV).

  • Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or mol/L).

Protocol 2: Enhancing Solubility Using Co-Solvency

This protocol describes how to systematically test co-solvents to improve solubility.

Materials:

  • Triazine derivative

  • Primary solvent (in which the compound is poorly soluble)

  • A selection of miscible co-solvents (e.g., DMSO, DMF, NMP, ethanol)

  • Vials, balance, vortex mixer

Procedure:

  • Attempt to dissolve a known amount of the triazine derivative in a known volume of the primary solvent to create a suspension of a target concentration (e.g., 10 mg/mL).

  • While stirring or vortexing, add a co-solvent dropwise or in small increments (e.g., 1% of the total volume at a time).

  • After each addition, allow the mixture to stir for several minutes and observe for dissolution.

  • Continue adding the co-solvent up to a reasonable limit (e.g., 10-20% of the total volume). Many applications require minimizing the amount of co-solvent.

  • Record the percentage of co-solvent required to achieve complete dissolution.

  • If dissolution is successful, let the solution stand for at least one hour to ensure the compound does not precipitate out over time.

Protocol 3: Enhancing Solubility via pH Adjustment

This protocol is for triazine derivatives with basic amine functionalities in polar protic or aqueous-organic solvent systems.

Materials:

  • Triazine derivative with a basic center

  • Solvent system (e.g., 90:10 ethanol:water)

  • Acidic modifier (e.g., 1M HCl in isopropanol, or neat formic acid)

  • Vials, magnetic stirrer, pH meter or pH strips (if applicable)

Procedure:

  • Create a suspension of the triazine derivative in the chosen solvent system.

  • While stirring vigorously, add the acidic modifier dropwise.

  • Monitor the solution for visual signs of dissolution. For basic compounds, the addition of acid should lead to the formation of a more soluble salt.[12][13]

  • Continue adding the acid until the solid is fully dissolved. Be mindful not to add a large excess, which could cause the salt itself to precipitate ("salt out") or lead to degradation.

  • For analytical purposes, like improving HPLC peak shape, the mobile phase pH can be adjusted to a range of 2.5-3.5 using modifiers like formic or acetic acid.[13]

References

Technical Support Center: Optimizing Sequential Substitution of Cyanuric Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the temperature for the sequential substitution of cyanuric chloride. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the sequential substitution of cyanuric chloride, with a focus on temperature-related issues.

Q1: My monosubstitution reaction is resulting in a low yield or a mixture of mono- and di-substituted products, even when conducted at 0-5°C. What are the likely causes and solutions?

A1: Low yield or the formation of disubstituted byproducts in a monosubstitution reaction, even at low temperatures, can be attributed to several factors. The first substitution is an exothermic reaction, and localized heating can occur if the nucleophile is added too quickly, leading to over-reaction.[1] Additionally, the nature of the nucleophile and the reaction setup play crucial roles.

Possible Causes and Solutions:

Cause Solution
Localized Heating Add the nucleophile solution dropwise to the cyanuric chloride solution while ensuring vigorous stirring to dissipate heat effectively.[2]
Highly Reactive Nucleophile For very reactive nucleophiles, consider lowering the reaction temperature to below 0°C (e.g., -15°C to -10°C) to better control the reaction rate.
Inadequate Temperature Control Ensure the reaction vessel is adequately submerged in an ice bath and that the internal temperature is monitored throughout the addition of the nucleophile.
Sub-optimal Solvent or Base The choice of solvent and base can influence reactivity. Ensure they are suitable for the specific nucleophile being used. For instance, using a weaker base might be necessary for highly reactive nucleophiles.
Moisture in Reagents or Solvents Water can hydrolyze cyanuric chloride, reducing the yield of the desired product. Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used.[2]

Q2: I am struggling to initiate the second substitution reaction. Increasing the temperature is leading to decomposition or unwanted side products. How can I improve the yield of the di-substituted product?

A2: The second substitution requires a higher activation energy because the first nucleophilic addition increases the electron density of the triazine ring, making it less electrophilic.[2] Simply increasing the temperature is not always the optimal solution, as it can promote side reactions.

Possible Causes and Solutions:

Cause Solution
Insufficient Temperature Gradually increase the reaction temperature to the recommended range for the second substitution, typically between room temperature and 50°C.[1] The optimal temperature will depend on the nucleophile's reactivity.
Weak Nucleophile If using a weak nucleophile, a higher temperature and longer reaction time may be necessary. Alternatively, a stronger base can be used to increase the nucleophilicity of the reactant.
Solvent Effects The choice of solvent can impact the reaction rate. A more polar aprotic solvent may be required to facilitate the second substitution.
Steric Hindrance If the first or second nucleophile is sterically bulky, higher temperatures may be needed to overcome the steric hindrance.
Hydrolysis of the Monosubstituted Intermediate Ensure the reaction is carried out under anhydrous conditions to prevent the hydrolysis of the dichlorotriazine intermediate.[2]

Q3: My third substitution reaction is not going to completion, resulting in a mixture of di- and tri-substituted products. What steps can I take to drive the reaction to completion?

A3: The third substitution is the most challenging due to the further deactivation of the triazine ring.[2] Higher temperatures are generally required, but this also increases the risk of degradation.

Possible Causes and Solutions:

Cause Solution
Inadequate Temperature or Reaction Time The third substitution often requires elevated temperatures, typically in the range of 80-100°C or even higher, and may require prolonged reaction times.[3]
Reactivity of the Nucleophile A less reactive nucleophile will require more forcing conditions. Consider using a stronger base or a higher boiling point solvent to achieve the necessary reaction temperature.
Product Precipitation The trisubstituted product may be insoluble and precipitate out of the reaction mixture, hindering the reaction's completion. Ensure adequate stirring and consider a solvent in which the final product is soluble at the reaction temperature.
Thermal Degradation At high temperatures, the reactants or products may degrade. Monitor the reaction closely by TLC or LC-MS to determine the optimal balance between reaction rate and decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the general rule of thumb for temperatures in the sequential substitution of cyanuric chloride?

A1: A widely accepted empirical guideline for the sequential substitution with amines is as follows:

  • First substitution: 0–5 °C[1]

  • Second substitution: Room temperature to 50 °C[1]

  • Third substitution: 80–100 °C or higher[3] It is important to note that these are starting points, and the optimal temperature can vary depending on the nucleophile's reactivity and steric factors.[4]

Q2: How does the nucleophile's strength affect the required reaction temperature?

A2: The strength of the nucleophile is a critical factor. More potent nucleophiles will react at lower temperatures. The general order of reactivity for common nucleophiles is aliphatic amines > phenols > aliphatic alcohols.[5] Weaker nucleophiles will necessitate higher reaction temperatures to achieve a reasonable reaction rate.[2]

Q3: What is the impact of hydrolysis on the reaction, and how can it be minimized?

A3: Cyanuric chloride is highly susceptible to hydrolysis, which produces cyanuric acid and HCl. This side reaction is accelerated by increased temperature and pH.[6] To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

Q4: Can I perform the sequential substitution in a one-pot synthesis?

A4: Yes, one-pot sequential substitutions are possible and can improve efficiency. This is achieved by carefully controlling the reaction temperature and the order of nucleophile addition. Typically, the reaction is started at a low temperature for the first substitution, and then the temperature is incrementally raised for the subsequent substitutions after the addition of the next nucleophile.[7][8]

Data Presentation

Table 1: Recommended Temperature Ranges for Sequential Substitution of Cyanuric Chloride

Substitution StepNucleophile TypeRecommended Temperature Range (°C)Key Considerations
First Amines, Alcohols, Thiols0 - 5The reaction is exothermic; slow addition of the nucleophile is critical to avoid disubstitution.[1]
Second Amines, Alcohols, Thiols20 - 50The reactivity of the monochloro intermediate is lower; higher temperatures are needed.[1]
Third Amines, Alcohols, Thiols80 - 100+The dichlorotriazine is significantly less reactive; high temperatures are generally required.[3]

Table 2: Influence of Nucleophile on Reaction Conditions

NucleophileRelative ReactivityTypical Temperature for First Substitution (°C)Notes
Aliphatic AminesHigh0 - 5Highly reactive; may require sub-zero temperatures for selective monosubstitution.
Aromatic AminesModerate0 - 25Less reactive than aliphatic amines due to the delocalization of the lone pair.
Alcohols/PhenolsModerate to Low0 - 25Often require a strong base to form the more nucleophilic alkoxide/phenoxide.
ThiolsHigh0 - 5Thiolates are generally strong nucleophiles.

Experimental Protocols

Protocol 1: Synthesis of a Monosubstituted Dichlorotriazine [9]

  • Dissolve cyanuric chloride (1 equivalent) in a suitable anhydrous solvent (e.g., acetone, THF, or DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve the nucleophile (1 equivalent) and a base (e.g., sodium carbonate or diisopropylethylamine, 1-1.2 equivalents) in the same anhydrous solvent.

  • Add the nucleophile solution dropwise to the stirred cyanuric chloride solution over 1-2 hours, ensuring the temperature remains between 0 and 5°C.

  • After the addition is complete, continue stirring at 0-5°C for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be filtered to remove any inorganic salts. The filtrate is then typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of a Disubstituted Monochlorotriazine [1]

  • Starting with the isolated monosubstituted dichlorotriazine (1 equivalent), dissolve it in an appropriate anhydrous solvent.

  • Add the second nucleophile (1 equivalent) and a suitable base (1-1.2 equivalents).

  • Warm the reaction mixture to the desired temperature (typically between room temperature and 50°C) and stir for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up and purification are performed similarly to the monosubstitution protocol.

Mandatory Visualization

Experimental_Workflow cluster_start Start cluster_step1 First Substitution cluster_step2 Second Substitution cluster_step3 Third Substitution start Cyanuric Chloride in Anhydrous Solvent step1 Add Nucleophile 1 + Base (0-5 °C) start->step1 product1 Monosubstituted Dichlorotriazine step1->product1 step2 Add Nucleophile 2 + Base (20-50 °C) product1->step2 product2 Disubstituted Monochlorotriazine step2->product2 step3 Add Nucleophile 3 + Base (80-100+ °C) product2->step3 product3 Trisubstituted Triazine step3->product3

Caption: Sequential substitution workflow for cyanuric chloride.

Troubleshooting_Monosubstitution start Low Yield / Mixture of Products in Monosubstitution q1 Is the reaction temperature strictly maintained at 0-5°C? start->q1 a1_yes Slow down the rate of nucleophile addition. Ensure vigorous stirring. q1->a1_yes Yes a1_no Improve temperature control. Use a properly insulated ice bath. q1->a1_no No q2 Are anhydrous conditions being used? a1_yes->q2 end Improved Selectivity and Yield a1_no->end a2_yes Consider using a less reactive nucleophile or a weaker base. q2->a2_yes Yes a2_no Use oven-dried glassware and anhydrous solvents/reagents. q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting low yield in monosubstitution reactions.

References

Preventing hydrolysis of chlorotriazines during synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of chlorotriazines during their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is chlorotriazine hydrolysis and why is it a concern during synthesis?

A1: Chlorotriazine hydrolysis is a chemical reaction where a chlorine atom on the triazine ring is replaced by a hydroxyl group (-OH) from water or other nucleophiles. This is a significant concern during synthesis as it leads to the formation of undesired hydroxy-triazine byproducts, which reduces the yield and purity of the target chlorotriazine compound. These impurities can be difficult to remove and may interfere with subsequent reactions or biological assays.

Q2: What are the primary factors that influence the rate of chlorotriazine hydrolysis during synthesis?

A2: The main factors influencing hydrolysis are:

  • Temperature: Higher temperatures significantly accelerate the rate of hydrolysis.

  • pH: The hydrolysis of the precursor cyanuric chloride is independent of pH at a pH of 6 or lower, but the rate increases as the pH rises above 7.[1][2][3]

  • Solvent: Protic solvents, especially water, are the source of the hydroxyl group for hydrolysis. The use of aprotic solvents can enhance the stability of chlorotriazines.

  • Reaction Time: Longer reaction times can provide more opportunity for hydrolysis to occur.

Q3: At what temperature should I conduct the synthesis to minimize hydrolysis?

A3: To minimize hydrolysis, it is crucial to maintain a low temperature, ideally between 0°C and 5°C, throughout the synthesis process, especially during the addition of reagents.

Q4: What is the optimal pH range for synthesizing chlorotriazines to avoid hydrolysis?

A4: A neutral to slightly acidic pH (pH 6-7) is generally recommended to minimize the hydrolysis of the cyanuric chloride precursor.[1][2][3] In alkaline conditions (pH > 7), the rate of hydrolysis increases significantly.

Q5: Can the choice of solvent impact the stability of my chlorotriazine product?

A5: Yes, the choice of solvent is critical. Aprotic solvents such as acetone, acetonitrile, or tetrahydrofuran (THF) are preferred over protic solvents like water or alcohols to minimize the source of hydroxyl groups that lead to hydrolysis. If an aqueous system is necessary, it is important to strictly control temperature and pH.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of the desired chlorotriazine product and presence of a significant amount of a more polar byproduct (as observed by TLC or LC-MS). This is a classic sign of product hydrolysis. The hydroxylated byproduct is typically more polar than the chlorinated starting material.1. Verify and control the reaction temperature. Ensure the reaction mixture is maintained at 0-5°C, especially during the addition of nucleophiles and bases.2. Check and adjust the pH of the reaction mixture. Maintain a pH between 6 and 7. Use a calibrated pH meter for accurate measurements.3. Use anhydrous aprotic solvents. Ensure your solvents are dry to minimize the presence of water.4. Minimize reaction time. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Formation of di- or tri-substituted byproducts instead of the desired mono-substituted chlorotriazine. The reaction temperature may be too high, leading to increased reactivity and multiple substitutions.Strict temperature control is paramount. Maintain the temperature at 0°C during the addition of the first nucleophile to ensure mono-substitution.
Inconsistent reaction outcomes and yields. This could be due to fluctuations in temperature or pH, or the use of wet solvents.Standardize your reaction setup and conditions. Use an ice/salt bath for consistent low temperatures. Calibrate your pH meter before each use. Use freshly opened or properly dried solvents.

Quantitative Data on Hydrolysis

The following table summarizes the effect of pH on the hydrolysis rate of cyanuric chloride, a common precursor for chlorotriazine synthesis.

pHRelative Hydrolysis RateHydrolysis Mechanism
≤ 6Independent of pHSN1 (Unimolecular Nucleophilic Substitution)[1][2][3]
≥ 7Increases with increasing pHSN2 (Bimolecular Nucleophilic Substitution)[1][2][3]

This data indicates that maintaining a pH below 7 is critical to control the rate of hydrolysis.

Experimental Protocols

Protocol 1: General Synthesis of a Mono-substituted Chlorotriazine with Minimized Hydrolysis

Materials:

  • Cyanuric chloride

  • Nucleophile (e.g., an amine or alcohol)

  • Anhydrous aprotic solvent (e.g., acetone, THF)

  • Base (e.g., sodium carbonate or N,N-diisopropylethylamine)

  • Ice/salt bath

  • Calibrated pH meter or pH paper for non-aqueous solutions

  • Magnetic stirrer and stir bar

  • TLC plates and developing chamber

  • LC-MS for reaction monitoring (recommended)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar in an ice/salt bath to maintain a temperature of 0-5°C.

  • Dissolve cyanuric chloride in the anhydrous aprotic solvent in the flask.

  • In a separate flask, dissolve the nucleophile in the same solvent.

  • Slowly add the base to the cyanuric chloride solution while vigorously stirring and maintaining the temperature at 0-5°C.

  • Monitor the pH of the reaction mixture and ensure it remains in the 6-7 range.

  • Add the nucleophile solution dropwise to the cyanuric chloride solution over a period of 1-2 hours, ensuring the temperature does not rise above 5°C.

  • Monitor the reaction progress by TLC or LC-MS every 30 minutes.

  • Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding cold water or a suitable quenching agent.

  • Proceed with the workup and purification of the desired product.

Protocol 2: Monitoring Hydrolysis by HPLC

Objective: To quantify the extent of hydrolysis during the synthesis.

Procedure:

  • During the synthesis (Protocol 1), withdraw small aliquots (e.g., 100 µL) from the reaction mixture at regular time intervals (e.g., every 30 minutes).

  • Immediately quench the reaction in the aliquot by adding it to a known volume of a suitable quenching solution (e.g., a buffer at pH 4).

  • Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Inject the sample into an HPLC system equipped with a C18 column and a UV detector.

  • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate the chlorotriazine product from its hydrolyzed byproduct.

  • Quantify the peak areas of both the desired product and the hydrolyzed byproduct to determine the percentage of hydrolysis at each time point.

Visualizations

HydrolysisMechanism Chlorotriazine Chlorotriazine (R-Tz-Cl) TransitionState Transition State Chlorotriazine->TransitionState Nucleophilic Attack Hydroxide H₂O / OH⁻ Hydroxide->TransitionState Hydroxytriazine Hydroxytriazine (R-Tz-OH) TransitionState->Hydroxytriazine Leaving Group Departure Chloride Cl⁻ TransitionState->Chloride

Caption: Mechanism of chlorotriazine hydrolysis.

TroubleshootingWorkflow Start Low Yield / Impurity Detected CheckTemp Is Temperature at 0-5°C? Start->CheckTemp CheckpH Is pH between 6-7? CheckTemp->CheckpH Yes AdjustTemp Adjust Cooling Bath CheckTemp->AdjustTemp No CheckSolvent Is Solvent Anhydrous & Aprotic? CheckpH->CheckSolvent Yes AdjustpH Add Acid/Base Carefully CheckpH->AdjustpH No DrySolvent Use Fresh/Dried Solvent CheckSolvent->DrySolvent No Success Problem Resolved CheckSolvent->Success Yes AdjustTemp->CheckTemp AdjustpH->CheckpH DrySolvent->CheckSolvent ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction (0-5°C) cluster_workup Workup & Analysis Prep1 Dissolve Cyanuric Chloride in Anhydrous Solvent Prep2 Dissolve Nucleophile in Anhydrous Solvent AddBase Add Base to Cyanuric Chloride Solution Prep2->AddBase AddNucleophile Dropwise Addition of Nucleophile AddBase->AddNucleophile Monitor Monitor Reaction (TLC / LC-MS) AddNucleophile->Monitor Quench Quench Reaction Monitor->Quench Purify Purify Product Quench->Purify Analyze Analyze Purity Purify->Analyze

References

Technical Support Center: Scaling Up Substituted Triazine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of substituted triazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental and pilot-scale production.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, purification, and scale-up of substituted triazines, offering potential causes and solutions in a question-and-answer format.

???+ question "My reaction yield is consistently low. What are the potential causes and solutions?"

???+ question "I'm observing a mixture of products that are difficult to separate. How can I resolve this?"

???+ question "My purified product seems unstable or decomposes over time. What should I do?"

???+ question "My column chromatography is not providing good separation. What can I do?"

Frequently Asked Questions (FAQs)

???+ question "What are the key challenges when scaling up triazine production from a lab to a pilot scale?"

???+ question "What are the most common starting materials for synthesizing substituted triazines?"

???+ question "Are there greener or more efficient alternatives to traditional synthesis methods?"

???+ question "How can I selectively synthesize a di-substituted 1,3,5-triazine from cyanuric chloride?"

Data Presentation

Table 1: Lab vs. Pilot Scale Parameters for Two-Step Synthesis of 4,6-diphenyl-1,3,5-triazin-2-ol

This table summarizes typical reaction parameters and outcomes for scaling up a common 1,3,5-triazine synthesis, highlighting potential changes in yield and purity.

ParameterLab Scale (e.g., 10g)Pilot Scale (e.g., 1kg)Key Scale-Up Considerations
Friedel-Crafts Step
Reaction Temperature0-5°C (1st sub.), RT (2nd sub.)0-5°C (1st sub.), RT (2nd sub.)Exothermic nature requires efficient heat removal in larger volumes.
Reaction Time2-4 h3-6 hInefficient mixing can prolong reaction times.
Hydrolysis Step
Hydrolysis Temperature80-100°C80-100°CEnsure uniform heating throughout the larger reactor volume.[1]
Hydrolysis Time4-8 h4-8 hDependent on the efficiency of mixing between organic and aqueous phases.[1]
Outcomes
Typical Overall Yield70-85%65-80%Yields may decrease due to handling losses and less efficient mixing/heat transfer.[1]
Crude Purity85-95%80-90%Purity may be lower due to an increased potential for side reactions.[1]
Purity (recrystallized)>98%>97%The efficiency of crystallization can be volume-dependent.[1]

Data synthesized from BenchChem technical support documentation.[1]

Table 2: Influence of Reaction Conditions on Yield for Symmetrical 2,4,6-Trisubstituted 1,3,5-Triazines

This table shows the results of optimizing the synthesis of 2,4,6-tris(4-methoxyphenyl)-1,3,5-triazine via an Fe-catalyzed cyclization of an aldehyde with NH₄I.

EntryCatalystTemperature (°C)SolventYield (%)
1FeCl₃130Toluene72
2FeCl₂130Toluene45
3Fe(acac)₃130Toluene51
4None130TolueneTrace
5FeCl₃120Toluene56
6FeCl₃130Chlorobenzene60
7FeCl₃130DMSO
8FeCl₃130DMF

Table adapted from data on the Fe-catalyzed synthesis of 1,3,5-triazines.[2]

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 1,2,4-Triazine Derivatives

This protocol describes a microwave-assisted one-pot synthesis, which offers high yields and short reaction times.[3]

Materials:

  • 1,2-dicarbonyl compound (1 mmol)

  • Acid hydrazide (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Silica gel (adsorbent)

  • Petroleum ether or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Adsorption: In a mortar, thoroughly mix the 1,2-dicarbonyl compound, acid hydrazide, and ammonium acetate with silica gel.

  • Microwave Irradiation: Place the mixture in a microwave reactor and irradiate for the optimized time and power.

  • Extraction: After cooling, extract the product from the silica gel using a suitable solvent like petroleum ether or ethyl acetate (3 x 50 mL).[3]

  • Washing: Combine the organic extracts and wash with water (3 x 50 mL) to remove residual ammonium acetate and other water-soluble impurities.[3]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on a short silica gel column or by recrystallization from an appropriate solvent.[3]

Protocol 2: Two-Step Synthesis of 4,6-diphenyl-1,3,5-triazin-2-ol

This protocol details a scalable, two-step approach starting from cyanuric chloride.[1]

Step 1: Friedel-Crafts Reaction (Synthesis of 2-chloro-4,6-diphenyl-1,3,5-triazine)

  • Setup: In a reactor equipped for inert atmosphere operation, suspend anhydrous aluminum chloride (AlCl₃) in an appropriate solvent (e.g., benzene).

  • Reactant Addition: Cool the suspension to 0-5°C and slowly add a solution of cyanuric chloride in the same solvent.

  • Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Isolation: Separate the organic layer, wash it with water and brine, dry it over an anhydrous salt, and concentrate to obtain the crude product.

Step 2: Hydrolysis

  • Setup: Dissolve the crude 2-chloro-4,6-diphenyl-1,3,5-triazine from Step 1 in a suitable solvent mixture (e.g., dioxane and water).

  • Base Addition: Add an aqueous base solution (e.g., NaOH or K₂CO₃).[1]

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and maintain for 4-8 hours, or until the reaction is complete.[1]

  • Precipitation: Cool the reaction to room temperature and acidify with an acid (e.g., HCl) to precipitate the product.[1]

  • Isolation and Purification: Filter the solid product, wash with water until the filtrate is neutral, and dry under vacuum.[1] The crude product can be further purified by recrystallization.[1]

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yields

G Start Low Yield Observed CheckPurity Check Purity of Starting Materials & Solvents Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->CheckConditions CheckWorkup Analyze Work-up & Purification Steps Start->CheckWorkup Impure Impure? CheckPurity->Impure Suboptimal Suboptimal? CheckConditions->Suboptimal Losses Significant Losses? CheckWorkup->Losses Impure->CheckConditions No PurifyReagents Purify/Replace Reagents Impure->PurifyReagents Yes Suboptimal->CheckWorkup No Optimize Systematically Optimize Parameters (DoE) Suboptimal->Optimize Yes OptimizeWorkup Optimize Extraction/Chromatography Use Milder Conditions Losses->OptimizeWorkup Yes End Yield Improved Losses->End No PurifyReagents->End Optimize->End OptimizeWorkup->End

Caption: A decision tree for troubleshooting low yields in substituted triazine synthesis.[4]

Diagram 2: General Experimental Workflow for Triazine Synthesis

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Setup 1. Reaction Setup (Inert Atmosphere if needed) Addition 2. Reagent Addition (Controlled Temperature) Setup->Addition Reaction 3. Reaction Monitoring (TLC / LC-MS) Addition->Reaction Quench 4. Quench Reaction Reaction->Quench Extract 5. Liquid-Liquid Extraction Quench->Extract Dry 6. Dry Organic Phase (e.g., Na2SO4) Extract->Dry Concentrate 7. Concentrate in vacuo Dry->Concentrate Chromatography 8. Column Chromatography Concentrate->Chromatography Recrystallize 9. Recrystallization (Optional) Chromatography->Recrystallize Characterize 10. Characterization & Storage Recrystallize->Characterize

Caption: A typical workflow for the synthesis and purification of substituted triazines.[5]

Diagram 3: Key Considerations for Scale-Up

G ScaleUp Scale-Up Challenges Process Process Chemistry ScaleUp->Process Engineering Reactor Engineering ScaleUp->Engineering Purification Downstream Processing ScaleUp->Purification Safety Safety & Environment ScaleUp->Safety Process_Details • Yield Consistency • Byproduct Profile • Robustness Process->Process_Details Engineering_Details • Heat Transfer • Mass Transfer (Mixing) • Material Handling Engineering->Engineering_Details Purification_Details • Scalable Chromatography • Crystallization Efficiency • Solvent Volume Purification->Purification_Details Safety_Details • Exotherm Control • Reagent Handling • Waste Disposal Safety->Safety_Details

Caption: Logical relationship of core challenges in scaling up chemical production.[3]

References

Technical Support Center: Troubleshooting NMR Peak Assignments for Triazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning NMR peaks for triazine compounds.

Frequently Asked Questions (FAQs)

Q1: Why do the peaks in my 1H NMR spectrum of a triazine compound appear broad or as multiple signals for a single proton?

A1: This is a common observation for amino-substituted triazines and is often due to the presence of rotamers . Restricted rotation around the exocyclic carbon-nitrogen (C-N) bond leads to different stable conformations (rotamers) that are in slow exchange on the NMR timescale.[1][2][3][4] This results in either broad peaks or distinct sets of signals for each rotamer.

Q2: How can I confirm if the signal complexity is due to rotamers?

A2: Variable-Temperature (VT) NMR spectroscopy is the most effective method.[1][2]

  • Heating the sample: As the temperature increases, the rate of rotation around the C-N bond increases. If rotamers are present, you will observe the broad peaks sharpening or the multiple signals coalescing into a single, averaged signal.[2]

  • Cooling the sample: Lowering the temperature will slow down the rotational exchange, often resolving broad signals into sharp, distinct peaks for each rotamer.[2]

Q3: The chemical shifts of my triazine compound seem to change depending on the solvent I use. Why does this happen?

A3: The chemical shifts of triazine compounds, particularly the nitrogen and attached proton signals, can be highly sensitive to the solvent.[5][6] This is due to:

  • Solvent Polarity: Polar solvents can interact with the polar sites of the triazine molecule, influencing the electron density and thus the chemical shifts.[5]

  • Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the nitrogen atoms of the triazine ring or with substituents, causing significant changes in the electronic environment.[5][7]

Q4: I am having trouble assigning the quaternary carbons of the triazine ring in my 13C NMR spectrum. What can I do?

A4: The quaternary carbons of the triazine ring can sometimes be difficult to observe or assign for a few reasons:

  • Long Relaxation Times: Quaternary carbons have longer relaxation times, which can lead to low signal intensity.

  • Broadening due to Rotamers: Similar to proton signals, the carbon signals can also be broadened by the presence of rotamers.[3]

  • Overlapping Signals: In some cases, the signals of the triazine ring carbons may overlap.

To overcome this, you can use 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) . This experiment shows correlations between protons and carbons over two or three bonds, allowing you to identify the triazine carbons by their correlations to protons on the substituents.

Troubleshooting Guide

Issue 1: Unexpected Peaks in the Spectrum

Symptom: You observe peaks in your 1H or 13C NMR spectrum that do not correspond to your expected triazine structure.

Troubleshooting Workflow:

troubleshooting_unexpected_peaks start Unexpected Peaks Observed check_impurities Check for Common Impurities (Water, Solvents) start->check_impurities d2o_shake Perform D2O Shake check_impurities->d2o_shake water_confirmed Peak Disappears: Water Confirmed d2o_shake->water_confirmed Yes check_solvent_peaks Compare to Solvent Peak Tables d2o_shake->check_solvent_peaks No solvent_confirmed Peak Matches: Solvent Residue Confirmed check_solvent_peaks->solvent_confirmed Yes analyze_side_products Analyze Potential Side Products or Unreacted Starting Materials check_solvent_peaks->analyze_side_products No check_2d_nmr Acquire 2D NMR (COSY, HSQC, HMBC) analyze_side_products->check_2d_nmr assign_structure Assign Structure of Impurity check_2d_nmr->assign_structure

Caption: Troubleshooting workflow for identifying unexpected NMR peaks.

Step-by-step guidance:

  • Check for Water: A broad singlet, often in the range of 1.5-5 ppm in 1H NMR, can be due to residual water. Its chemical shift is highly dependent on the solvent and temperature.[8][9]

    • Action: Perform a D2O shake. If the peak diminishes or disappears, it is confirmed as water or another exchangeable proton (e.g., from an -NH or -OH group).[8]

  • Check for Residual Solvents: Compare the chemical shifts of the unknown peaks to tables of common NMR solvents.[9][10][11]

  • Consider Side Products or Unreacted Starting Materials: Review your synthetic scheme for potential side reactions or incomplete reactions that could lead to impurities.

    • Action: Acquire 2D NMR spectra (COSY, HSQC, HMBC) to help elucidate the structure of the unknown compound(s).[12][13][14][15]

Issue 2: Complex or Broad Signals in the Aromatic/Aliphatic Regions

Symptom: The signals for your substituents appear much more complex or broader than anticipated.

Troubleshooting Workflow:

troubleshooting_complex_signals start Complex/Broad Signals vt_nmr Perform Variable-Temperature (VT) NMR start->vt_nmr coalescence Observe Coalescence/Sharpening Upon Heating vt_nmr->coalescence rotamers_confirmed Rotamers Confirmed coalescence->rotamers_confirmed Yes no_change No Significant Change with Temperature coalescence->no_change No check_2d_nmr Acquire 2D NMR (COSY, HSQC, HMBC) no_change->check_2d_nmr assign_signals Assign Signals to Specific Protons/Carbons check_2d_nmr->assign_signals

Caption: Troubleshooting workflow for complex or broad NMR signals.

Step-by-step guidance:

  • Investigate Dynamic Exchange (Rotamers): As mentioned in the FAQs, the most common cause is the presence of rotamers.

    • Action: Run a variable-temperature NMR experiment. If the signals sharpen and coalesce at higher temperatures, this confirms the presence of rotamers in slow or intermediate exchange.[1][2]

  • Unambiguous Signal Assignment: If the complexity is not due to dynamic exchange, it may be due to overlapping signals or higher-order coupling effects.

    • Action: Utilize 2D NMR techniques to resolve individual signals and determine their connectivity.[12][14][15][16]

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.[12][14][15]

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.[13][15][16]

      • HMBC (Heteronuclear Multiple Bond Correlation): To see long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.[13]

Data Presentation: Typical Chemical Shift Ranges

The following table summarizes typical chemical shift ranges for 1H and 13C NMR of triazine derivatives. Note that these values can be significantly influenced by substituents and the solvent used.

Atom Typical Chemical Shift (ppm) Notes
1H NMR
Triazine Ring Protons8.5 - 9.5Highly dependent on the substitution pattern.
Protons on N-alkyl groups (α to N)3.0 - 4.0
Protons on N-aryl groups7.0 - 8.5
Protons on O-alkyl groups (α to O)4.0 - 5.0
13C NMR
Triazine Ring Carbons160 - 175Can be broad or difficult to detect.[3][17]
Carbons on N-alkyl groups (α to N)40 - 60
Carbons on N-aryl groups110 - 150

Experimental Protocols

Variable-Temperature (VT) NMR Spectroscopy
  • Sample Preparation: Prepare your sample as you would for a standard NMR experiment (5-10 mg in ~0.6 mL of a suitable deuterated solvent). Choose a solvent with a wide liquid range (e.g., DMSO-d6, toluene-d8, or DMF-d7).[2][18]

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature.

  • Heating: Gradually increase the temperature of the NMR probe in increments of 10-20°C. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum. Continue until you observe coalescence of the signals of interest or reach the solvent's boiling point.[2]

  • Cooling (Optional): If signals are broad at room temperature, you can cool the sample in a similar stepwise manner to try and resolve the broad signals into sharp, individual peaks for each rotamer.[2]

  • Data Analysis: Analyze the changes in chemical shifts and linewidths as a function of temperature to understand the dynamic process.

2D NMR Spectroscopy (COSY, HSQC, HMBC)
  • Sample Preparation: A slightly more concentrated sample than for 1H NMR is often beneficial (10-20 mg in ~0.6 mL of deuterated solvent).

  • Instrument Setup: Lock and shim the spectrometer as usual.

  • Acquisition:

    • COSY: This is a homonuclear experiment that shows correlations between coupled protons. It is relatively quick to acquire.[12][14][15]

    • HSQC: This is a heteronuclear experiment that identifies which protons are directly attached to which carbons. It is very sensitive and provides direct H-C one-bond correlations.[13][15][16]

    • HMBC: This heteronuclear experiment reveals correlations between protons and carbons over 2-3 bonds. It is essential for identifying quaternary carbons and connecting different spin systems. This experiment typically requires a longer acquisition time.[13]

  • Data Processing and Analysis: Process the 2D data using the appropriate software. Analyze the cross-peaks to build up the connectivity of your molecule. For example, in a COSY spectrum, a cross-peak between two proton signals indicates that they are coupled. In an HMBC spectrum, a cross-peak between a proton and a carbon signal indicates they are 2 or 3 bonds apart.

References

Technical Support Center: Selectivity in Nucleophilic Substitution on Triazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the selectivity of nucleophilic substitution reactions on triazines. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes the triazine ring susceptible to nucleophilic substitution?

A1: The 1,3,5-triazine ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. This electron deficiency makes the carbon atoms in the ring electrophilic and, therefore, susceptible to attack by nucleophiles. While aromatic, the resonance energy of triazine is lower than that of benzene, making nucleophilic aromatic substitution (SNAr) more favorable than on typical chlorinated benzenes.[1][2][3]

Q2: How can I selectively achieve mono-, di-, or tri-substitution on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)?

A2: Selective substitution is primarily controlled by the reaction temperature. The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution. This is because the incoming nucleophile is typically an electron-donating group, which increases the electron density of the ring and deactivates it towards further nucleophilic attack.[1][2][3][4][5] Therefore, a stepwise increase in temperature is necessary for each substitution:

  • First substitution: Typically carried out at low temperatures, around 0-5 °C.[3][4][5]

  • Second substitution: Requires higher temperatures, often room temperature.[3][4][5]

  • Third substitution: Generally requires heating, often at temperatures of 60 °C or higher, sometimes under reflux conditions.[3]

Q3: What is the general order of reactivity for different nucleophiles with cyanuric chloride?

A3: The general order of reactivity for common nucleophiles in substitution reactions with cyanuric chloride is crucial for planning sequential substitutions. Competitive studies have shown the preferential order of incorporation to be: Alcohols > Thiols > Amines .[5] This means that at a given temperature, an alcohol will react faster than a thiol, which will react faster than an amine.

Q4: I've introduced an amine substituent onto the triazine ring. Why am I struggling to add a different type of nucleophile?

A4: Once an amine is substituted onto the triazine ring, it is exceedingly difficult to substitute the remaining chlorine atoms with any nucleophile other than another amine.[6] The strong electron-donating nature of the amino group significantly deactivates the triazine ring towards further nucleophilic attack by less nucleophilic species like alcohols or thiols. Therefore, when planning the synthesis of unsymmetrically substituted triazines containing an amine, it is often strategic to introduce the other nucleophiles first.

Q5: Can I use Suzuki-Miyaura coupling to introduce C-C bonds on a chlorotriazine?

A5: Yes, Suzuki-Miyaura coupling is a viable method for forming C-C bonds by reacting a chlorotriazine with a boronic acid or its ester in the presence of a palladium catalyst and a base. This allows for the introduction of aryl or vinyl substituents. It is important to select the appropriate catalyst, ligand, base, and solvent system to achieve good yields and selectivity.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during nucleophilic substitution reactions on triazines.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction Yield 1. Insufficient Reactivity: The triazine ring is deactivated by existing electron-donating substituents. 2. Weak Nucleophile: The nucleophile is not reactive enough under the current conditions. 3. Inappropriate Base/Solvent: The base may be insoluble or not strong enough; the solvent may not be optimal for the reaction. 4. Poor Quality Reagents: Starting materials or solvents may be impure or contain water.1. Increase Temperature: For second and third substitutions, higher temperatures (room temperature to reflux) are often necessary. 2. Use a Stronger Nucleophile or More Forcing Conditions: Consider a more reactive nucleophile, a stronger base, or longer reaction times. 3. Optimize Base and Solvent: Use a soluble organic base like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA). Common solvents include THF, DCM, and acetone. For Suzuki couplings, solvent choice can significantly impact selectivity.[1][2][9] 4. Ensure Anhydrous Conditions: Use dry solvents and reagents, especially as cyanuric chloride is sensitive to hydrolysis.[1][2]
Formation of an Inseparable Mixture of Mono-, Di-, and Tri-substituted Products 1. Poor Temperature Control: The reaction temperature was too high, leading to over-substitution. 2. Incorrect Stoichiometry: An excess of the nucleophile was used.1. Maintain Strict Temperature Control: For mono-substitution, keep the reaction at 0-5 °C. For highly reactive nucleophiles, temperatures as low as -20 °C may be needed.[1] Use a reliable cooling bath. 2. Use Stoichiometric Amounts: Use a 1:1 molar ratio of the nucleophile to the chlorotriazine for mono-substitution. Add the nucleophile dropwise to avoid localized high concentrations.
Unexpected Side Products 1. Hydrolysis: Cyanuric chloride or substituted chlorotriazines have reacted with water to form cyanuric acid or other hydroxy-triazines. 2. Ring Opening: Strong nucleophiles can cause cleavage of the triazine ring.1. Use Anhydrous Reagents and Solvents: Ensure all components of the reaction are dry.[1][2][10] 2. Use a Milder Nucleophile or Less Forcing Conditions: If ring opening is suspected, consider using a less reactive nucleophile or lowering the reaction temperature.[10]
Regioselectivity Issues with Unsymmetrical Dichlorotriazines 1. Electronic Effects: The existing substituent on the triazine ring directs the incoming nucleophile to a specific position. 2. Steric Hindrance: A bulky substituent may block access to an adjacent position.1. Consider Electronic Effects: Electron-donating groups on the triazine ring will direct the incoming nucleophile to the other positions. The regioselectivity can be predicted based on the electronic properties of the substituent. 2. Account for Steric Effects: A bulky nucleophile will preferentially attack the less sterically hindered position on the triazine ring.

Data Presentation: Reaction Yields

The following tables summarize typical yields for selective nucleophilic substitution on triazines under various conditions.

Table 1: Temperature-Controlled Sequential Substitution of Cyanuric Chloride

Substitution StepNucleophileTemperature (°C)Typical Yield (%)
FirstAmine/Alcohol/Thiol0 - 5> 90
SecondAmine/Alcohol/ThiolRoom Temperature70 - 95
ThirdAmine/Alcohol/Thiol> 60 (Heating/Reflux)40 - 80

Note: Yields are highly dependent on the specific nucleophile, solvent, and base used.

Table 2: Synthesis of Symmetrical 2-chloro-4,6-diamino-1,3,5-triazines

AmineSolventBaseYield (%)
Various AminesDichloromethaneDiisopropylethylamine44 - 98[11]
Ammonia1,2-dichloro-ethane-96[12]

Table 3: Solvent Effects on Suzuki-Miyaura Coupling of a Chloroaryl Triflate

SolventSelectivity (Chloride vs. Triflate)
MeCN, DMF, NMPFavors reaction at triflate[1]
THF, Water, Alcohols, Acetone, MeNO₂Favors reaction at chloride[1]

Note: This table illustrates the principle of solvent effects on selectivity in a related system, which can be applicable to chlorotriazines.

Experimental Protocols

Protocol 1: Selective Mono-substitution of Cyanuric Chloride

This protocol describes a general method for the mono-substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with a nucleophile.

Materials:

  • Cyanuric chloride (1.0 eq)

  • Nucleophile (e.g., amine, alcohol, or thiol) (1.0 eq)

  • Base (e.g., DIEA, NaHCO₃, or K₂CO₃) (1.0-1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetone, or THF)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Dissolve cyanuric chloride (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve the nucleophile (1.0 eq) and the base (1.0-1.1 eq) in the same anhydrous solvent.

  • Add the nucleophile/base solution dropwise to the stirred cyanuric chloride solution at 0 °C over a period of 15-30 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 1-4 hours), quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Selective Di-substitution of Cyanuric Chloride

This protocol describes the synthesis of a di-substituted triazine from a mono-substituted dichlorotriazine.

Materials:

  • Mono-substituted dichlorotriazine (1.0 eq)

  • Second nucleophile (1.0-1.1 eq)

  • Base (e.g., DIEA or K₂CO₃) (1.0-1.1 eq)

  • Anhydrous solvent (e.g., THF or Acetone)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the mono-substituted dichlorotriazine (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.

  • Add the second nucleophile (1.0-1.1 eq) followed by the base (1.0-1.1 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 12-24 hours), work up the reaction as described in Protocol 1.

  • Purify the di-substituted product as needed.

Protocol 3: Suzuki-Miyaura Coupling of a Chlorotriazine

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a chlorotriazine with a boronic acid.

Materials:

  • Chlorotriazine (1.0 eq)

  • Boronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask, add the chlorotriazine (1.0 eq), boronic acid (1.1-1.5 eq), palladium catalyst (0.05-0.1 eq), and base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the product by column chromatography.

Visualizations

G cluster_0 Sequential Nucleophilic Substitution of Cyanuric Chloride TCT 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) MonoSub Mono-substituted Dichlorotriazine TCT->MonoSub  + Nucleophile 1  0-5 °C DiSub Di-substituted Monochlorotriazine MonoSub->DiSub  + Nucleophile 2  Room Temperature TriSub Tri-substituted Triazine DiSub->TriSub  + Nucleophile 3  > 60 °C (Heating)

Caption: Temperature-controlled sequential substitution of cyanuric chloride.

G Start Start: Desired Triazine Derivative Q1 How many substitutions are required? Start->Q1 Mono Mono-substitution Q1->Mono One Di Di-substitution Q1->Di Two Tri Tri-substitution Q1->Tri Three Q2 Are the substituents the same? Mono->Q2 Di->Q2 Tri->Q2 Symmetrical Symmetrical Substitution Q2->Symmetrical Yes Unsymmetrical Unsymmetrical Substitution Q2->Unsymmetrical No Conditions Select Reaction Conditions: - Temperature Control - Stoichiometry - Solvent & Base Symmetrical->Conditions Q3 Does the synthesis involve an amine? Unsymmetrical->Q3 AmineYes Introduce other nucleophiles (Alcohols, Thiols) first Q3->AmineYes Yes AmineNo Follow general reactivity order: Alcohol > Thiol > Amine Q3->AmineNo No AmineYes->Conditions AmineNo->Conditions End Synthesize Target Molecule Conditions->End

Caption: Decision-making flowchart for controlling selectivity.

References

Avoiding unwanted polymerization in reactions with diaminochlorotriazine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2,4-diamino-6-chloro-1,3,5-triazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid unwanted polymerization and other side reactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of unwanted polymerization when working with diaminochlorotriazine?

A1: Unwanted polymerization in reactions involving 2,4-diamino-6-chloro-1,3,5-triazine typically arises from a loss of reaction control, leading to undesired cross-linking reactions. The primary culprits are reactions with multifunctional nucleophiles, where a single nucleophilic molecule can react with multiple triazine rings, leading to the formation of oligomers and polymers. Other contributing factors include excessive temperatures, incorrect stoichiometry, and the use of overly strong bases, which can promote side reactions.

Q2: How does temperature affect the reaction and the potential for polymerization?

A2: Temperature is a critical parameter in controlling the reactivity of chlorotriazines. The substitution of the chlorine atom on the triazine ring is temperature-dependent. While a moderate temperature is necessary to drive the desired nucleophilic substitution, excessive heat can lead to a loss of selectivity and promote multiple substitutions, especially with amine nucleophiles. This can result in the formation of di- and tri-substituted byproducts, and if the nucleophile is difunctional, it can lead to polymerization. In highly exothermic reactions, poor temperature control can lead to a thermal runaway, where the reaction rate increases uncontrollably, significantly increasing the likelihood of unwanted side products, including polymers.

Q3: Can the choice of solvent influence the formation of polymeric byproducts?

A3: Yes, the solvent plays a crucial role in reaction outcomes. Polar aprotic solvents are generally preferred for nucleophilic aromatic substitution reactions on chlorotriazines as they can help to solubilize the reactants and facilitate the reaction without strongly solvating the nucleophile, thus maintaining its reactivity. The choice of solvent can also affect the solubility of any polymeric byproducts that may form. If the polymer is insoluble in the reaction solvent, it may precipitate out, which can sometimes drive the equilibrium towards further polymerization.

Q4: What is the role of a base in these reactions, and how can it contribute to polymerization?

A4: A base is typically required to neutralize the HCl that is generated during the nucleophilic substitution reaction. However, the choice and amount of base are critical. An excess of a strong base can lead to side reactions, including potential self-condensation or reaction with the amino groups on the triazine ring under harsh conditions. For multifunctional nucleophiles, the base can deprotonate multiple sites, increasing their reactivity and the propensity for cross-linking. It is crucial to use a stoichiometric amount of a suitable base, such as a non-nucleophilic organic base (e.g., diisopropylethylamine - DIPEA) or an inorganic base (e.g., K₂CO₃), and to add it portion-wise to maintain control over the reaction.

Troubleshooting Guides

Problem 1: Formation of an insoluble precipitate or gel during the reaction.

This is a strong indication of uncontrolled polymerization.

Possible Cause Troubleshooting Step Rationale
Reaction temperature is too high. Immediately cool the reaction mixture. For future experiments, maintain a lower reaction temperature and monitor it closely.High temperatures can lead to a rapid, uncontrolled reaction, favoring polymerization over the desired monosubstitution.
Incorrect stoichiometry (excess of difunctional nucleophile). Re-evaluate the stoichiometry of your reactants. Ensure a slight excess of the diaminochlorotriazine if you are reacting it with a difunctional nucleophile to cap the growing chains.An excess of the linking nucleophile will promote the formation of long polymer chains.
Base added too quickly or in excess. Add the base slowly and in portions to the reaction mixture. Use a weaker, non-nucleophilic base if possible.Rapid addition of a strong base can cause localized high concentrations, leading to uncontrolled side reactions.
High reactant concentration. Reduce the concentration of your reactants by using more solvent.Lower concentrations can slow down the reaction rate and reduce the probability of intermolecular cross-linking.
Problem 2: The final product is a mixture of the desired product and higher molecular weight species (oligomers).

This suggests that some degree of polymerization has occurred.

Possible Cause Troubleshooting Step Rationale
Reaction time is too long. Monitor the reaction progress using TLC or LC-MS and quench the reaction as soon as the starting material is consumed.Extended reaction times can allow for slower, undesired side reactions, including the formation of oligomers, to occur.
Inefficient stirring. Ensure vigorous and efficient stirring throughout the reaction.Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting polymerization.
Presence of impurities in starting materials. Purify the diaminochlorotriazine and the nucleophile before use.Impurities can sometimes act as catalysts or initiators for unwanted side reactions.
Inappropriate work-up procedure. Develop a purification strategy to separate the monomeric product from oligomeric byproducts. Techniques like column chromatography with a suitable gradient or preparative HPLC can be effective.Oligomers may have different solubility and chromatographic behavior than the desired product, allowing for their separation.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution on 2,4-Diamino-6-chloro-1,3,5-triazine

This protocol provides a general guideline for a controlled nucleophilic substitution reaction to minimize the risk of polymerization.

  • Reactant Preparation: Ensure that 2,4-diamino-6-chloro-1,3,5-triazine and the nucleophile are pure and dry.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,4-diamino-6-chloro-1,3,5-triazine (1 equivalent) in a suitable polar aprotic solvent (e.g., THF, acetone, or DMF) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Nucleophile Addition: Slowly add a solution of the nucleophile (1-1.2 equivalents) in the same solvent to the cooled triazine solution over a period of 30-60 minutes.

  • Base Addition: After the nucleophile addition is complete, add a non-nucleophilic base (e.g., DIPEA, 1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed (typically 2-6 hours), quench the reaction by adding cold water or a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Logical Workflow for Troubleshooting Polymerization

G start Unwanted Polymerization Observed (Insoluble Precipitate/Gel or High MW Species) check_temp Was Reaction Temperature Too High? start->check_temp check_stoich Was Stoichiometry Correct? check_temp->check_stoich No sol_temp Solution: - Lower reaction temperature - Implement better temperature monitoring check_temp->sol_temp Yes check_base Was Base Addition Controlled? check_stoich->check_base No sol_stoich Solution: - Re-verify calculations - Use slight excess of capping reagent check_stoich->sol_stoich Yes check_conc Were Reactant Concentrations Too High? check_base->check_conc No sol_base Solution: - Add base slowly and portion-wise - Use a weaker, non-nucleophilic base check_base->sol_base Yes sol_conc Solution: - Decrease reactant concentrations - Use more solvent check_conc->sol_conc Yes end_node Optimized Reaction Conditions check_conc->end_node No sol_temp->end_node sol_stoich->end_node sol_base->end_node sol_conc->end_node

Caption: A decision-making flowchart for troubleshooting unwanted polymerization.

Experimental Workflow for Controlled Nucleophilic Substitution

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_reactants Purify & Dry Reactants setup_reaction Assemble Dry Glassware under N2 Atmosphere prep_reactants->setup_reaction dissolve Dissolve Diaminochlorotriazine in Anhydrous Solvent setup_reaction->dissolve cool Cool to 0-5 °C dissolve->cool add_nuc Slowly Add Nucleophile cool->add_nuc add_base Dropwise Addition of Base add_nuc->add_base monitor Monitor Progress (TLC/LC-MS) add_base->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography or Recrystallization extract->purify characterize Characterize Final Product purify->characterize

Caption: Step-by-step experimental workflow for controlled nucleophilic substitution.

Validation & Comparative

Comparative Guide to Purity Validation of 6-Chloro-1,3,5-triazine-2,4-diamine: HPLC and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates like 6-Chloro-1,3,5-triazine-2,4-diamine is critical for the integrity of subsequent research and the quality of the final product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the purity validation of this compound, supported by experimental protocols and performance data.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC is the most common and robust method for assessing the purity of this compound and related polar compounds. It offers excellent resolution, sensitivity, and quantitative accuracy.

Experimental Protocol: HPLC Purity Validation

This protocol is a representative method for the purity analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC grade acetonitrile, water, and formic acid

  • This compound reference standard and sample for analysis

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The use of an acidic modifier is crucial for good peak shape of basic triazine compounds.[1]

  • Gradient Program:

    Time (minutes) %A %B
    0.0 95 5
    15.0 5 95
    20.0 5 95
    20.1 95 5

    | 25.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 220 nm, as triazines exhibit strong absorbance at this wavelength.[2]

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Potential impurities from the synthesis, such as the starting material cyanuric chloride and the mono-substituted intermediate (2,4-dichloro-6-amino-1,3,5-triazine), should be well-resolved from the main peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for HPLC purity validation of this compound.

Comparison with Alternative Analytical Methods

While HPLC is a powerful technique, other methods can provide complementary information or may be more suitable for specific applications.

Analytical Method Principle Performance Characteristics
High-Performance Liquid Chromatography (HPLC) Separation based on polarity using a liquid mobile phase and solid stationary phase.Specificity: Excellent for separating polar and non-volatile impurities.[3] Sensitivity: High (ng level). Quantitation: Highly accurate and precise with a reference standard. Analysis Time: ~15-30 minutes per sample.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Specificity: Excellent for volatile and thermally stable impurities; provides structural confirmation.[3] Sensitivity: Very high (pg to fg level). A method for the target analyte in water reported a Limit of Detection (LOD) of 0.050 ng and a Limit of Quantitation (LOQ) of 0.10 ppb.[5][6] Quantitation: Accurate with an internal standard; recoveries for related compounds are typically 85-98%.[5] Analysis Time: Can be faster than HPLC for volatile compounds.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, identifying functional groups.Specificity: Provides a molecular fingerprint for structural confirmation.[7] Sensitivity: Lower than chromatographic methods. Quantitation: Generally not used for purity determination but can quantify in some cases with proper calibration. Analysis Time: Very rapid (minutes).
UV-Vis Spectrophotometry Measures the absorbance of UV-Visible light by the analyte in a solution.Specificity: Low; cannot distinguish between the analyte and impurities with similar chromophores.[8] Sensitivity: Moderate (µg/mL to ng/mL level).[9] Quantitation: Can be used for quantitative analysis with a calibration curve, but is non-specific.[9] Analysis Time: Very rapid (minutes).
Data Presentation: Performance Comparison

The following table summarizes typical quantitative performance data for the purity analysis of small molecules using various techniques.

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Linearity (Correlation Coefficient, r²) > 0.999> 0.995> 0.99
Limit of Detection (LOD) 1-10 ng/mL0.01-1 ng/mL0.1-1 µg/mL
Limit of Quantitation (LOQ) 5-50 ng/mL0.1-5 ng/mL0.5-5 µg/mL
Accuracy (% Recovery) 98-102%90-110%95-105%
Precision (%RSD) < 2%< 15%< 5%

Note: These are typical values and can vary significantly based on the specific method, instrumentation, and analyte.

Alternative Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Instrumentation and Materials:

  • GC system coupled to a Mass Spectrometer (MS)

  • Capillary column suitable for polar, nitrogen-containing compounds (e.g., DB-5ms)

  • High-purity helium carrier gas

  • This compound sample and appropriate solvent (e.g., ethyl acetate)

2. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 50-300.

3. Sample Preparation:

  • Dissolve the sample in a volatile solvent like ethyl acetate.

  • The concentration should be optimized to avoid detector saturation.

UV-Vis Spectrophotometry

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • This compound reference standard and sample

  • Spectroscopic grade solvent (e.g., water or methanol)

2. Measurement Protocol:

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of the standards at the wavelength of maximum absorbance (λmax), which for triazines is typically around 220 nm.[2]

  • Construct a calibration curve of absorbance vs. concentration.

  • Measure the absorbance of the sample solution and determine its concentration from the calibration curve. Purity is assessed by comparing the measured concentration to the expected concentration.

Method_Selection start Purity Validation of This compound q1 Need for Quantitative Purity and Impurity Profiling? start->q1 q3 Need for Structural Confirmation? q1->q3 No hplc HPLC-UV q1->hplc Yes q2 Are Impurities Volatile and Thermally Stable? q2->hplc No gcms GC-MS q2->gcms Yes ftir FTIR q3->ftir Yes uvvis UV-Vis (for assay, not purity) q3->uvvis No hplc->q2 Non-volatile impurities expected

References

A Comparative Guide to the Biological Activity of Triazine Derivatives: Spotlight on 6-Chloro-1,3,5-triazine-2,4-diamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. Among the key intermediates for synthesizing diverse triazine-based compounds is 6-Chloro-1,3,5-triazine-2,4-diamine.[1][2] This guide provides a comparative analysis of the biological activity of derivatives synthesized from this precursor, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate a comprehensive understanding of the structure-activity relationships within this important class of compounds.

Quantitative Comparison of Biological Activity

The biological potential of triazine derivatives is most effectively assessed through quantitative measures of their efficacy. The following tables summarize the anticancer and antimicrobial activities of various derivatives synthesized from this compound, providing a basis for comparative evaluation.

Anticancer Activity of Triazine Derivatives

The in vitro cytotoxic activity of triazine derivatives against various cancer cell lines is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are presented below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Imamine-1,3,5-triazine derivative 4f MDA-MB-231 (Breast)6.25[3]
Imamine-1,3,5-triazine derivative 4k MDA-MB-231 (Breast)8.18[3]
Imatinib (Control)MDA-MB-231 (Breast)35.50[3]
Chiral 1,3,5-triazine derivative 13c MCF-7 (Breast)8.04[4][5]
Chiral 1,3,5-triazine derivative 13c A549 (Lung)12.24[4][5]
6,N2-Diaryl-1,3,5-triazine-2,4-diamine derivative MDA-MB-231 (Breast)0.001[6]
1,3,5-triazine derivative 58 DLD-1 (Colon)13.71[7]
1,3,5-triazine derivative 58 HT-29 (Colon)17.78[7]
5-Fluorouracil (Control)DLD-1, HT-29 (Colon)Higher than 17.78[7]
Antimicrobial Activity of Triazine Derivatives

The antimicrobial efficacy of triazine derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
4-((4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl)amino)benzoic acid (10) S. aureusComparable to Ampicillin[8]
Compound 13 S. aureus~50% of Ampicillin's activity[8]
Compound 13 E. coliComparable to Ampicillin[8]
Compound 14 E. coliComparable to Ampicillin[8]
Compounds 9-12, 15 E. coli~50% of Ampicillin's activity[8]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key biological assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10][11][12][13]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[9]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the triazine derivatives in a culture medium. After the initial incubation, replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a period of 24 to 72 hours, depending on the cell line and experimental design.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2 to 4 hours at 37°C until a purple precipitate is visible.[9][13]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][13]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16][17][18]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that inhibits the visible growth of the bacteria after incubation.[17]

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the triazine derivative in a suitable solvent. Perform two-fold serial dilutions of the stock solution in a cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.[15][17]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture (18-24 hours old) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum without the antimicrobial agent) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.

Signaling Pathways and Mechanisms of Action

Many triazine derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. The EGFR and PI3K/Akt/mTOR pathways are prominent targets for this class of compounds.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events promoting cell growth and proliferation. Overexpression or mutation of EGFR is common in many cancers.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS P EGF EGF EGF->EGFR Triazine Triazine Derivatives Triazine->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Triazine Triazine Derivatives Triazine->PI3K Triazine->mTORC1

References

A Comparative Guide to Cost-Effective Synthesis of Substituted 1,3,5-Triazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its versatile biological activities and unique physicochemical properties. The efficient and economical synthesis of substituted 1,3,5-triazines is therefore of paramount importance. This guide provides an objective comparison of the most common and cost-effective synthesis routes, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific needs.

Comparison of Key Synthetic Routes

The synthesis of substituted 1,3,5-triazines can be broadly categorized into four primary methods: nucleophilic substitution of cyanuric chloride, cyclotrimerization of nitriles, condensation of biguanides with esters, and the Pinner synthesis. Modern energy-efficient techniques, such as microwave and ultrasound assistance, have been shown to significantly improve the efficiency of these traditional methods.

Table 1: Quantitative Comparison of 1,3,5-Triazine Synthesis Routes
Synthesis RouteKey Starting MaterialsTypical Reaction ConditionsTypical YieldsAdvantagesDisadvantagesRelative Cost-Effectiveness
Nucleophilic Substitution Cyanuric Chloride, Nucleophiles (amines, alcohols, etc.)Stepwise temperature control (0°C, RT, >80°C)[1]49-95%[2][3]High versatility for unsymmetrical substitution, readily available and inexpensive starting material.[4]Requires careful temperature control, can be time-consuming for multiple substitutions.[1]Very High
Nitrile Cyclotrimerization NitrilesHigh temperature (200°C) or Lewis acid catalysis.[5]18-72% (symmetrical), moderate to good for unsymmetrical.[6][7][8]Good for symmetrical triazines, one-pot synthesis possible.Can require harsh conditions, control for unsymmetrical products can be challenging.Moderate to High
Biguanide Condensation Biguanides (e.g., Metformin), EstersReflux in alcohol with a base.[9]16-86%[10][11]Utilizes readily available biguanides.Yields can be variable.[9]High
Pinner Synthesis Aryl Amidines, Phosgene (or Triphosgene)Reaction with phosgene or a substitute.[2][12]Moderate to GoodClassic method for 2-hydroxy-4,6-diaryl-s-triazines.Use of highly toxic phosgene or expensive substitutes.[2][12]Low to Moderate
Microwave-Assisted Varies (often based on other routes)Microwave irradiation (e.g., 150°C, 150s).[13]54-99%[13]Drastically reduced reaction times, often higher yields, energy efficient.[6][14][15][16]Requires specialized equipment.High to Very High
Ultrasound-Assisted Varies (often based on other routes)Sonication at room temperature or slightly elevated temperatures.>75% in short reaction times.[13]Short reaction times, energy efficient, can be more versatile than microwave.[13][17][18]Requires specialized equipment, scalability can be a concern.High to Very High

Cost Analysis of Key Starting Materials

The overall cost-effectiveness of a synthetic route is heavily influenced by the price of the starting materials. Below is an approximate cost comparison of the key precursors. Prices are subject to variation based on purity, quantity, and supplier.

Table 2: Approximate Cost of Key Starting Materials
Starting MaterialTypical Price Range (per kg)
Cyanuric Chloride₹90 - ₹550 (approx. $1.10 - $6.60 USD)[8][19]
Benzonitrile₹650 - ₹3500 (approx. $7.80 - $42.00 USD)[13][20]
Metformin HydrochlorideVaries significantly, but generic forms are inexpensive.
Triphosgene (Phosgene substitute)High, often sold in gram quantities (e.g., ~$100-200 for 25g).[21][22][23][24]

Experimental Protocols

Nucleophilic Substitution of Cyanuric Chloride (Temperature-Controlled)

This method allows for the sequential introduction of different nucleophiles to create unsymmetrically substituted triazines. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for controlled reactions at different temperatures.

Protocol:

  • First Substitution (0°C): Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., acetone, THF) in a round-bottom flask equipped with a magnetic stirrer and cool to 0°C in an ice bath.[25][26]

  • In a separate flask, dissolve the first nucleophile (1 equivalent) and a base (e.g., NaHCO₃, DIPEA; 1 equivalent) in the same solvent.[1][25]

  • Slowly add the nucleophile solution dropwise to the cyanuric chloride solution while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 2-4 hours, monitoring the reaction progress by TLC.[26]

  • Second Substitution (Room Temperature): To the reaction mixture containing the monosubstituted triazine, add the second nucleophile (1 equivalent) and a base (1 equivalent).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[1] Monitor the reaction progress by TLC.

  • Third Substitution (Elevated Temperature): Add the third nucleophile (1-1.5 equivalents) and a base to the reaction mixture.

  • Heat the reaction mixture to reflux (typically >80°C) and stir for 12-24 hours until the reaction is complete as indicated by TLC.[1]

  • Work-up: After completion, quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Microwave-Assisted Synthesis of Trisubstituted 1,3,5-Triazines

This protocol exemplifies the significant rate enhancement achievable with microwave irradiation, using a reaction based on a substituted biguanide.

Protocol:

  • Combine the substituted biguanide (e.g., metformin), an aryl acid, and a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) in a microwave-safe reaction vessel.

  • Add a suitable solvent (e.g., DMF).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150°C) for a short duration (e.g., 2.5 minutes).[2]

  • After the reaction is complete, cool the vessel and pour the mixture over ice.

  • Collect the precipitated product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general synthetic pathways described above.

G CC Cyanuric Chloride MonoSub Monosubstituted Triazine CC->MonoSub 0 °C Nu1 Nucleophile 1 (e.g., Amine) Nu1->MonoSub Base1 Base (e.g., NaHCO3) Base1->MonoSub DiSub Disubstituted Triazine MonoSub->DiSub Room Temp. Nu2 Nucleophile 2 Nu2->DiSub Base2 Base Base2->DiSub TriSub Trisubstituted Triazine DiSub->TriSub >80 °C Nu3 Nucleophile 3 Nu3->TriSub Base3 Base Base3->TriSub

Caption: Nucleophilic Substitution Pathway.

G Nitrile Nitrile (3 eq.) Triazine Symmetrically Substituted Triazine Nitrile->Triazine Catalyst Lewis Acid or High Temperature Catalyst->Triazine

Caption: Nitrile Cyclotrimerization Pathway.

G Biguanide Biguanide Triazine Substituted 2,4-Diamino-1,3,5-triazine Biguanide->Triazine Reflux Ester Ester Ester->Triazine Base Base Base->Triazine Solvent Solvent (e.g., MeOH) Solvent->Triazine

Caption: Biguanide Condensation Pathway.

G Amidine Aryl Amidine (2 eq.) Triazine 2-Hydroxy-4,6-diaryl -s-triazine Amidine->Triazine Phosgene Phosgene or Triphosgene Phosgene->Triazine

Caption: Pinner Synthesis Pathway.

Conclusion

The choice of a synthetic route for substituted 1,3,5-triazines is a multifaceted decision that depends on the desired substitution pattern, scale of the reaction, available equipment, and cost considerations. For the synthesis of unsymmetrically substituted triazines, the nucleophilic substitution of cyanuric chloride remains the most versatile and cost-effective method. For symmetrical triazines, nitrile cyclotrimerization offers a direct approach. The condensation of biguanides with esters is a valuable alternative, particularly when utilizing readily available biguanide precursors. The Pinner synthesis, while historically significant, is less favored due to the hazardous nature of phosgene. The integration of microwave and ultrasound technologies offers substantial improvements in terms of reaction times and yields for various synthetic routes, enhancing their overall cost-effectiveness and aligning with the principles of green chemistry. Researchers are encouraged to consider these factors carefully to select the most appropriate and efficient method for their synthetic targets.

References

A Comparative Spectroscopic Analysis of Mono- and Di-substituted Triazines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of mono- and di-substituted triazine derivatives. This guide provides a comparative analysis of their UV-Vis absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR) spectra, supported by experimental data and detailed methodologies.

The substitution pattern on the triazine ring significantly influences the electronic and, consequently, the spectroscopic properties of these heterocyclic compounds. Understanding these structure-property relationships is crucial for the rational design of novel triazine-based materials with tailored optical and electronic characteristics for applications in medicinal chemistry, materials science, and optoelectronics.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for a selection of mono- and di-substituted triazine derivatives, highlighting the impact of the nature and number of substituents on their absorption and emission properties.

Compound IDSubstitution PatternSubstituent(s)λmax (abs) (nm)λmax (em) (nm)Reference
1 Mono-substituted4-(Diethylamino)phenyl381422[1]
2 Mono-substituted2,5-Dimethoxyphenylamino~270-305~340[2][3][4]
3 Di-substituted2,4-Di(piperidin-1-yl)--[5]
4 Di-substituted2,4-Dichloro-6-(p-substituted phenyl)--[6]
5 Di-substitutedThiazolo-[3,2-b][7][8][9]triazine-3,7-diones227-234, 262-332-[10]

Note: Specific absorption and emission maxima can vary depending on the solvent and concentration. The data presented here is a representative summary from the cited literature.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques used in the characterization of triazine derivatives are provided below.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λmax) of the triazine derivatives, which correspond to electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation: Prepare stock solutions of the triazine derivatives in a suitable solvent (e.g., dichloromethane, acetonitrile, or ethanol) at a concentration of approximately 1 x 10-3 M. From the stock solution, prepare a series of dilutions to a final concentration of 1 x 10-5 M or 1 x 10-6 M in the same solvent.[1]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Sample Measurement: Record the absorption spectrum of each diluted sample solution over a wavelength range of 200–800 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectra.

Fluorescence Emission Spectroscopy

Objective: To measure the fluorescence emission spectra and determine the wavelengths of maximum emission (λem) of the triazine derivatives upon excitation at their respective absorption maxima.

Instrumentation: A spectrofluorometer.

Procedure:

  • Sample Preparation: Use the same diluted solutions prepared for UV-Vis absorption spectroscopy (typically 1 x 10-6 M to avoid inner filter effects).[1]

  • Excitation: Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.

  • Emission Scan: Record the fluorescence emission spectrum over a wavelength range starting from the excitation wavelength to approximately 800 nm.

  • Data Analysis: Identify the wavelength of maximum fluorescence intensity (λem) from the emission spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of the triazine derivatives by analyzing the chemical environment of their constituent atoms (primarily 1H and 13C).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the triazine derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).[8] The solubility of some triazine derivatives can be low, and the use of co-solvents like trifluoroacetic acid (TFA) or elevated temperatures may be necessary to obtain a clear solution.[8]

  • 1H NMR Spectroscopy: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 13C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of 13C, a larger number of scans is typically required.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals in the 1H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to assign them to specific atoms within the molecule. Two-dimensional NMR techniques (e.g., COSY, HSQC) can be employed for more complex structures to establish connectivity between protons and carbons.[8]

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical experimental workflow for the synthesis and spectroscopic characterization of substituted triazines.

G Experimental Workflow for Spectroscopic Analysis of Triazines cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis start Cyanuric Chloride mono_sub Mono-substituted Triazine start->mono_sub Substitution Rxn 1 reagent1 Nucleophile 1 (e.g., Amine) reagent1->mono_sub di_sub Di-substituted Triazine mono_sub->di_sub Substitution Rxn 2 uv_vis UV-Vis Spectroscopy mono_sub->uv_vis fluorescence Fluorescence Spectroscopy mono_sub->fluorescence nmr NMR Spectroscopy (1H, 13C) mono_sub->nmr reagent2 Nucleophile 2 (e.g., Amine) reagent2->di_sub di_sub->uv_vis di_sub->fluorescence di_sub->nmr abs_data Absorption Maxima (λmax) uv_vis->abs_data em_data Emission Maxima (λem) fluorescence->em_data struc_elucid Structural Elucidation nmr->struc_elucid G Influence of Substitution on Triazine Spectroscopic Properties cluster_structure Molecular Structure triazine Triazine Core mono Mono-substituted triazine->mono 1 Substituent di Di-substituted triazine->di 2 Substituents conjugation π-Conjugation mono->conjugation di->conjugation energy_gap HOMO-LUMO Gap conjugation->energy_gap Affects absorption Absorption Spectrum energy_gap->absorption Determines λmax emission Emission Spectrum absorption->emission Leads to

References

Performance Showdown: 6-Chloro-1,3,5-triazine-2,4-diamine-Based Materials Versus Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals exploring the performance of materials derived from 6-chloro-1,3,5-triazine-2,4-diamine against established alternatives in key scientific applications. This guide delves into quantitative data, detailed experimental protocols, and visual pathways to provide a clear and objective comparison.

Materials based on the versatile this compound scaffold are demonstrating significant potential across diverse scientific fields, from environmental applications to advanced medical therapies. Their unique structural and chemical properties have positioned them as strong contenders against more established materials. This guide provides a direct comparison of their performance in three critical areas: carbon capture, drug delivery, and anticancer therapeutics.

Carbon Capture: Covalent Triazine Frameworks vs. Metal-Organic Frameworks

Covalent Triazine Frameworks (CTFs), synthesized from nitrile-functionalized monomers including derivatives of this compound, have emerged as promising porous materials for CO2 capture.[1][2] Their high nitrogen content, robust covalent bonds, and tunable porosity contribute to their impressive performance. A primary alternative in this field is the class of Metal-Organic Frameworks (MOFs), known for their exceptionally high surface areas and well-defined pore structures.

Quantitative Performance Data
Material ClassSpecific Material ExampleCO2 Uptake Capacity (mmol/g) at 273 K, 1 barCO2/N2 Selectivity (IAST)Reference
Covalent Triazine Frameworks (CTFs) CTF-13.236[1]
CTF-DCE4.34-[3]
CTF-hex41.73 (at 273K)-[4]
Metal-Organic Frameworks (MOFs) MOF-1774.515[5]
Mg-MOF-749.20-[5]
ZIF-81.37.5[6]
MOF-801-9.3[7]
Experimental Protocols

Dynamic Breakthrough Curve Measurement for CO2 Capture

This method assesses the performance of an adsorbent under conditions that mimic industrial gas separation processes.[8][9]

  • Sample Preparation: A packed bed of the adsorbent material (e.g., CTF or MOF) is prepared in a column of specific dimensions. The material is activated by heating under a vacuum or inert gas flow to remove any adsorbed impurities.

  • Gas Flow: A mixed gas stream with a known concentration of CO2 (e.g., 15% CO2 in N2) is passed through the adsorbent bed at a constant flow rate and temperature.

  • Breakthrough Detection: The concentration of CO2 in the effluent gas stream is continuously monitored using a mass spectrometer or a thermal conductivity detector.

  • Data Analysis: The breakthrough curve is generated by plotting the normalized CO2 concentration (C/C0) at the outlet as a function of time. The time at which the outlet CO2 concentration starts to rise significantly is the breakthrough time. The total amount of CO2 adsorbed is calculated by integrating the area above the breakthrough curve.[9]

Drug Delivery: Triazine-Based Polymers vs. PLGA Nanoparticles

Triazine-based polymers are being explored as novel drug delivery systems due to their biocompatibility and potential for controlled release.[5] A widely used and FDA-approved alternative for drug delivery is poly(lactic-co-glycolic acid) (PLGA), a biodegradable polymer known for its excellent biocompatibility and tunable degradation rates.[10] This comparison focuses on the delivery of the anti-inflammatory drug Celecoxib.

Quantitative Performance Data
Delivery SystemDrugDrug Loading (%)Entrapment Efficiency (%)Release ProfileReference
Triazine-Based Polymer Celecoxib1.58–4.19%62.3–99.8%Sustained release over 48 hours[11]
PLGA Nanoparticles Celecoxib->88%Controlled release for at least 10 days[12]
Experimental Protocols

In Vitro Drug Release Testing

This experiment evaluates the rate and extent of drug release from a nanoparticle formulation over time in a simulated physiological environment.[13][14]

  • Preparation of Release Medium: A phosphate-buffered saline (PBS) solution at pH 7.4 is typically used to mimic physiological conditions. For poorly soluble drugs, a surfactant may be added to ensure sink conditions.

  • Sample Dispersion: A known amount of the drug-loaded nanoparticles (e.g., triazine-based polymer or PLGA nanoparticles) is dispersed in a specific volume of the release medium.

  • Incubation: The dispersion is placed in a dialysis bag with a specific molecular weight cut-off and incubated in a larger volume of the release medium at 37°C with constant agitation.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain a constant volume.

  • Drug Quantification: The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry. The cumulative percentage of drug release is then plotted against time.[13][14]

Anticancer Agents: this compound Derivatives vs. Doxorubicin

This compound serves as a crucial building block for the synthesis of novel anticancer agents.[15] Many of these derivatives function by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[16] Doxorubicin is a well-established and potent chemotherapeutic drug used in the treatment of a wide range of cancers, including breast cancer.[17]

Quantitative Performance Data
CompoundTarget Cell Line (Breast Cancer)IC50 (μM)Mechanism of ActionReference
6,N2-Diaryl-1,3,5-triazine-2,4-diamine Derivative (Compound 4f) MDA-MB-2316.25PI3K/mTOR pathway inhibition[18]
6,N2-Diaryl-1,3,5-triazine-2,4-diamine Derivative (Compound 4k) MDA-MB-2318.18PI3K/mTOR pathway inhibition[18]
Doxorubicin MDA-MB-2310.37 ± 0.04DNA intercalation and topoisomerase II inhibition[19]
Doxorubicin MCF-72.5DNA intercalation and topoisomerase II inhibition[17]
Experimental Protocols

MTT Assay for Cytotoxicity Evaluation

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic effects of a compound.[20][21][22]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a this compound derivative or doxorubicin) and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.[20][21]

Mandatory Visualizations

PI3K_Akt_mTOR_Signaling_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Phosphorylation mtorc1 mTORC1 akt->mtorc1 Activation apoptosis Inhibition of Apoptosis akt->apoptosis proliferation Cell Growth & Proliferation mtorc1->proliferation triazine_inhibitor This compound Derivative triazine_inhibitor->pi3k Inhibition triazine_inhibitor->mtorc1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Anticancer_Drug_Screening_Workflow start Start: Cancer Cell Lines seeding Cell Seeding (96-well plate) start->seeding treatment Treatment with Triazine Derivative or Alternative seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Measure Absorbance mtt_assay->absorbance ic50 Calculate IC50 absorbance->ic50 end End: Determine Cytotoxicity ic50->end

Caption: Workflow for in vitro anticancer drug screening.

References

Predicting the Reactivity of Chlorotriazines: A Computational Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational methods used to predict the reactivity of chlorotriazines, a class of heterocyclic compounds crucial in drug discovery, agrochemicals, and materials science. By leveraging computational studies, researchers can forecast the reactivity of novel chlorotriazine derivatives, thereby accelerating the design and development of new molecules with desired properties. This document outlines the key theoretical models, summarizes quantitative predictive data, and provides detailed experimental protocols for the validation of these computational predictions.

Computational Approaches to Predicting Chlorotriazine Reactivity

The reactivity of chlorotriazines, particularly their susceptibility to nucleophilic aromatic substitution (SNAr), is primarily governed by the electron-deficient nature of the triazine ring.[1] Computational chemistry offers powerful tools to quantify this reactivity, with Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models being the most prominent.[2]

Density Functional Theory (DFT): DFT is a quantum mechanical method that allows for the calculation of various electronic properties, known as reactivity descriptors, which correlate with the kinetic and thermodynamic aspects of a reaction.[3][4] Commonly used descriptors for predicting chlorotriazine reactivity include:

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap generally indicates higher reactivity.

  • Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Softer molecules tend to be more reactive.

  • Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.[3]

  • Fukui Functions: These functions identify the most electrophilic and nucleophilic sites within a molecule, thus predicting the regioselectivity of a reaction.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the biological activity (or other properties) of a series of compounds with changes in their molecular structures.[2][5] For chlorotriazine reactivity, QSAR models are developed by correlating experimental kinetic data (e.g., reaction rate constants) with calculated molecular descriptors for a training set of molecules. These models can then be used to predict the reactivity of new, untested chlorotriazine derivatives.[6][7] The predictive power of a QSAR model is typically assessed by statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).[6][8]

Comparative Data on Chlorotriazine Reactivity Prediction

The following tables summarize quantitative data from various computational studies on chlorotriazine reactivity, comparing predicted and experimental values where available.

Table 1: Comparison of DFT-Calculated Reactivity Descriptors for Substituted Chlorotriazines

Chlorotriazine DerivativeHOMO (eV)LUMO (eV)ΔE (HOMO-LUMO Gap) (eV)Chemical Hardness (η)Electrophilicity Index (ω)Reference
2,4,6-trichloro-1,3,5-triazine-8.54-1.237.313.652.89Fictional Data for Illustrative Purposes
2-chloro-4,6-diamino-1,3,5-triazine-6.89-0.456.443.222.13Fictional Data for Illustrative Purposes
2-chloro-4-ethylamino-6-isopropylamino-s-triazine (Atrazine)-7.12-0.686.443.222.31Fictional Data for Illustrative Purposes
2,4-dichloro-6-phenyl-1,3,5-triazine-8.11-1.566.553.282.98Fictional Data for Illustrative Purposes

Note: The data in this table is illustrative and intended to demonstrate the format of comparison. Actual values would be extracted from specific literature sources.

Table 2: Performance of QSAR Models in Predicting Chlorotriazine Reactivity

QSAR Model TypeEndpoint PredictedKey Descriptors UsedR² (Goodness of Fit)Q² (Predictive Ability)Reference
Multiple Linear Regression (MLR)Antifungal ActivityConnectivity, Electronegativity, Polarizability0.725 - 0.768> 0.6[2]
Partial Least Squares (PLS)Activity against COPDHydrophobic Surface Area, Aromatic Connectivity0.78760.7146[5]
Random ForestRepeat Dose Toxicity (POD)Structural and Physicochemical Descriptors0.53Not Reported[7]
Multiple Linear Regression (MLR)Photosensitizer ActivityNot Specified0.870.71[6]

Experimental Protocols for Validation

The validation of computational predictions is paramount. The following are detailed methodologies for key experiments used to determine the reactivity of chlorotriazines.

Protocol 1: Spectrophotometric Determination of Reaction Kinetics

This method is suitable for reactions where either the reactant or the product has a distinct UV-Vis absorption spectrum.[9][10]

Objective: To determine the rate constant of the reaction between a chlorotriazine and a nucleophile.

Materials:

  • Chlorotriazine of interest

  • Nucleophile (e.g., an amine, thiol, or hydroxide solution)

  • Buffer solution to maintain a constant pH

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the chlorotriazine reactant or the expected product by scanning a solution of the pure compound across a range of UV-Vis wavelengths.

  • Solution Preparation: Prepare stock solutions of the chlorotriazine and the nucleophile in the chosen buffer at known concentrations.

  • Temperature Equilibration: Equilibrate the reactant solutions and the spectrophotometer's cuvette holder to the desired reaction temperature.

  • Reaction Initiation: In a quartz cuvette, rapidly mix the chlorotriazine and nucleophile solutions. Ensure the nucleophile is in large excess to maintain pseudo-first-order conditions.

  • Data Acquisition: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the predetermined λmax at regular time intervals.

  • Data Analysis:

    • Convert the absorbance readings to the concentration of the chlorotriazine at each time point using the Beer-Lambert law (A = εbc).

    • Plot the natural logarithm of the chlorotriazine concentration (ln[Chlorotriazine]) versus time.

    • For a pseudo-first-order reaction, this plot will be linear. The negative of the slope of this line is the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile.[11]

Protocol 2: HPLC-Based Kinetic Assay

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring reactions with multiple components or when reactants and products lack a distinct UV-Vis signature.[12]

Objective: To determine the rate constants for the consumption of a chlorotriazine and the formation of its product(s).

Materials:

  • Chlorotriazine of interest

  • Nucleophile

  • Reaction buffer

  • Quenching solution (to stop the reaction at specific time points, e.g., a strong acid or base)

  • Internal standard (a non-reactive compound for accurate quantification)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometry)

  • Mobile phase solvents

Procedure:

  • Method Development: Develop an HPLC method that can effectively separate the chlorotriazine reactant, the product(s), and the internal standard. This involves selecting an appropriate column, mobile phase composition, flow rate, and detection wavelength.

  • Reaction Setup: In a thermostatted reaction vessel, combine the chlorotriazine, nucleophile, and buffer.

  • Sampling and Quenching: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a vial containing the quenching solution and a known concentration of the internal standard.

  • HPLC Analysis: Inject the quenched samples into the HPLC system.

  • Data Analysis:

    • Integrate the peak areas of the chlorotriazine, product(s), and the internal standard in each chromatogram.

    • Calculate the concentration of the chlorotriazine and product(s) at each time point by comparing their peak area ratios to the internal standard against a calibration curve.

    • Plot the concentration of the chlorotriazine versus time to determine the rate of consumption. The rate constant can be determined by fitting the data to the appropriate integrated rate law.

Visualizing Computational Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of computational studies on chlorotriazine reactivity.

Computational_Workflow_DFT cluster_input Input cluster_dft DFT Calculations cluster_output Predicted Reactivity Chlorotriazine Chlorotriazine Structure Geometry_Optimization Geometry Optimization Chlorotriazine->Geometry_Optimization Nucleophile Nucleophile Structure Nucleophile->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Transition_State Transition State Analysis Geometry_Optimization->Transition_State Electronic_Properties Electronic Property Calculation Frequency_Calculation->Electronic_Properties Reactivity_Descriptors Reactivity Descriptors (HOMO-LUMO Gap, Hardness, etc.) Electronic_Properties->Reactivity_Descriptors Activation_Energy Activation Energy Transition_State->Activation_Energy

Caption: Workflow for predicting chlorotriazine reactivity using DFT.

QSAR_Workflow cluster_data Data Collection cluster_modeling QSAR Model Development cluster_prediction Reactivity Prediction Chlorotriazines Set of Chlorotriazine Structures Descriptor_Calculation Calculate Molecular Descriptors Chlorotriazines->Descriptor_Calculation Experimental_Data Experimental Reactivity Data (e.g., Rate Constants) Training_Test_Split Split into Training and Test Sets Experimental_Data->Training_Test_Split Descriptor_Calculation->Training_Test_Split Model_Generation Generate QSAR Model (e.g., MLR, PLS) Training_Test_Split->Model_Generation Model_Validation Validate Model Model_Generation->Model_Validation Predict_Reactivity Predict Reactivity Model_Validation->Predict_Reactivity New_Chlorotriazine New Chlorotriazine Structure New_Chlorotriazine->Predict_Reactivity

Caption: Workflow for developing and using a QSAR model for reactivity prediction.

References

A Comparative Guide to Antibodies for Triazine Herbicide Detection: A Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antibodies raised against triazine herbicides, with a focus on their cross-reactivity profiles. Understanding the specificity of these antibodies is crucial for the development of accurate and reliable immunoassays for environmental monitoring, food safety, and toxicological studies. This document summarizes key performance data, details the experimental protocols used to generate this data, and provides visual representations of the workflows involved.

Performance Comparison of Anti-Triazine Antibodies

The cross-reactivity of an antibody defines its ability to bind to molecules other than its target antigen. In the context of triazine herbicides, where numerous structurally similar compounds exist, a thorough cross-reactivity analysis is paramount. The following tables summarize the cross-reactivity of various polyclonal and monoclonal antibodies against a panel of triazine herbicides and their metabolites. The data is primarily derived from competitive enzyme-linked immunosorbent assays (cELISA), a standard method for assessing antibody specificity.

Table 1: Cross-Reactivity of a Recombinant Full-Length Anti-Atrazine Antibody (ATR-rAb)

CompoundCross-Reactivity (%)
Atrazine100
Ametryn64.24[1]
Terbutylazine38.20[1]
Prometryn15.18[1]
Terbutryn13.99[1]
Simazine12.22[1]
Simetryne10.39[1]
Secbumeton8.20[1]
Terbumeton3.83[1]
Prometon2.34[1]
Desmetryn1.96[1]

Data obtained using a sustainable ELISA with an anti-idiotypic nanobody as the coating antigen and the ATR-rAb as the detection reagent.[1]

Table 2: Cross-Reactivity of a Commercial Atrazine ELISA Kit

CompoundCross-Reactivity (%)
Atrazine100
Propazine81
Simazine6.9
Ametryn3.9
Deethylatrazine1.3
Terbutylazine1
Hydroxyatrazine1.8

Data from a direct competitive ELISA format.[2]

Table 3: Cross-Reactivity of a Monoclonal Antibody (9F5 mAb) Against Atrazine

CompoundCross-Reactivity (%)
Atrazine100
Prometryn45.3
Propazine35.6
Ametryn28.9
Simazine15.2
Terbutylazine8.7

Data obtained using an indirect competitive ELISA (ic-ELISA).[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Competitive Enzyme-Linked Immunosorbent Assay (cELISA) for Cross-Reactivity Analysis

This protocol describes a direct competitive ELISA, a common format for determining the cross-reactivity of antibodies against small molecules like triazine herbicides.

Materials:

  • Microtiter plates (96-well) coated with anti-atrazine antibodies.

  • Atrazine standard solutions (0, 0.05, 0.1, 0.25, 0.5, 1, 2.5, 5 ng/mL).

  • Cross-reactant solutions (various triazine analogs) at a range of concentrations.

  • Enzyme-conjugated triazine (e.g., atrazine-horseradish peroxidase conjugate).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution (e.g., 2M Sulfuric Acid).

  • Microplate reader.

Procedure:

  • Preparation: Allow all reagents and samples to reach room temperature.

  • Standard/Sample Addition: Add 25 µL of the standard solutions, control, or samples (containing the triazine analogs to be tested) to the respective wells of the antibody-coated microtiter plate.[2]

  • Enzyme Conjugate Addition: Add 50 µL of the enzyme-conjugated triazine to each well.[2]

  • Incubation: Cover the plate and mix for 30 seconds by rotating on the benchtop. Incubate for 30 minutes at room temperature.[2]

  • Washing: Wash the plate three times with 250 µL of 1X washing buffer per well.[2]

  • Substrate Addition: Add 100 µL of the substrate solution to each well.[2]

  • Color Development: Incubate the plate for 15-20 minutes at room temperature, protected from direct sunlight.[2]

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.[2]

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.[2]

  • Data Analysis:

    • Calculate the average absorbance for each set of standards, controls, and samples.

    • Construct a standard curve by plotting the absorbance versus the logarithm of the atrazine concentration.

    • Determine the IC50 value (the concentration of atrazine that causes 50% inhibition of the maximum signal).

    • For each cross-reactant, determine the concentration that causes 50% inhibition (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Atrazine / IC50 of Cross-Reactant) x 100

Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

SPR is a powerful label-free technique used to measure the binding kinetics (association and dissociation rates) between an antibody and an antigen. This protocol provides a general workflow for analyzing the interaction between an anti-atrazine antibody and various triazine compounds.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5, CM7).[1]

  • Anti-atrazine antibody (ligand).

  • Triazine herbicide solutions (analytes) at various concentrations.

  • Immobilization reagents (e.g., EDC/NHS, ethanolamine).

  • Running buffer (e.g., PBST with 5% DMSO).[1]

  • Regeneration solution (a solution to remove the bound analyte without damaging the immobilized ligand).

Procedure:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip. A CM7 chip is often used for antibody coupling.[1]

    • Activate the sensor surface using a mixture of EDC and NHS.

    • Inject the anti-atrazine antibody over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active esters using ethanolamine.

  • Analyte Injection and Binding Measurement:

    • Inject a series of concentrations of the triazine herbicide (analyte) over the sensor surface at a constant flow rate.

    • Monitor the change in the refractive index in real-time, which is proportional to the amount of analyte binding to the immobilized antibody. This generates a sensorgram showing the association phase.

  • Dissociation Measurement:

    • After the association phase, switch to flowing only the running buffer over the sensor surface.

    • Monitor the decrease in the signal as the analyte dissociates from the antibody. This generates the dissociation phase of the sensorgram.

  • Regeneration:

    • Inject the regeneration solution to remove all bound analyte from the sensor surface, preparing it for the next injection cycle.

  • Data Analysis:

    • Fit the association and dissociation curves in the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

    • The affinity of the antibody for different triazine analogs can be compared based on their KD values.

Visualizations

The following diagrams illustrate the experimental workflows described above.

ELISA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_wash1 Washing cluster_detection Detection cluster_analysis Analysis A 1. Add Standards/Samples (25 µL) to Antibody-Coated Plate B 2. Add Enzyme Conjugate (50 µL) A->B C 3. Incubate (30 min at RT) B->C D 4. Wash Plate (3x) C->D E 5. Add Substrate (100 µL) D->E F 6. Incubate for Color Development (15-20 min) E->F G 7. Add Stop Solution (50 µL) F->G H 8. Read Absorbance at 450 nm G->H I 9. Calculate Cross-Reactivity H->I

Caption: Workflow for competitive ELISA.

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_regen Regeneration cluster_analysis Data Analysis A 1. Immobilize Antibody on Sensor Chip B 2. Inject Triazine Analyte (Association) A->B C 3. Flow Buffer (Dissociation) B->C D 4. Inject Regeneration Solution C->D E 5. Fit Sensorgram Data D->E F 6. Determine Kinetic Constants (ka, kd, KD) E->F

Caption: Workflow for SPR analysis.

References

Benchmarking 6-Chloro-1,3,5-triazine-2,4-diamine: A Comparative Guide to Bifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the choice of a bifunctional linker is a critical decision that governs the stability, efficacy, and homogeneity of the final conjugate. For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between various linker chemistries is paramount for success. This guide provides an objective comparison of 6-Chloro-1,3,5-triazine-2,4-diamine, a triazine-based linker, against two industry-standard bifunctional linkers: N-hydroxysuccinimide (NHS) esters and maleimides. This comparison is supported by available data on reaction mechanisms and chemical properties to facilitate informed linker selection.

Overview of Bifunctional Linkers

Bifunctional linkers are molecules with two reactive functional groups that covalently link two other molecules.[1] In drug development, they are essential for creating antibody-drug conjugates (ADCs), where a potent drug is attached to a specific antibody.[] The choice of linker impacts the drug-to-antibody ratio (DAR), stability in circulation, and the mechanism of payload release.[3]

This compound is a heterocyclic compound featuring a reactive chlorine atom and two amino groups on a triazine ring.[4] The chlorine atom is susceptible to nucleophilic substitution, allowing it to react with nucleophiles such as amines, thiols, and hydroxyl groups on biomolecules. The two amino groups provide a second point of attachment, making it a bifunctional linker.

Quantitative Comparison of Linker Properties

While direct, side-by-side quantitative performance data for this compound against other linkers is limited in publicly available literature, the following table summarizes key properties based on the known reactivity of the functional groups.

FeatureThis compoundNHS Ester Linkers (e.g., SMCC)Maleimide Linkers (e.g., SMCC)
Target Residue Primary amines (-NH2), Thiols (-SH), Hydroxyls (-OH)Primary amines (-NH2) on Lysine residuesThiol groups (-SH) on Cysteine residues
Reaction Type Nucleophilic Aromatic SubstitutionAcylationMichael Addition
Resulting Bond Amine-triazine, Thioether-triazine, or Ether-triazineAmide BondThioether Bond
Optimal Reaction pH 7.5 - 9.07.2 - 8.56.5 - 7.5
Reaction Speed Moderate to FastFast (minutes to a few hours)Very Fast (minutes to a few hours)
Bond Stability Generally stable, with stability dependent on the nucleophile.Highly stable and resistant to hydrolysis under physiological conditions.[5]Generally stable, but can be susceptible to retro-Michael reaction (reversibility) in the presence of other thiols.[3]
Specificity Can react with multiple nucleophiles, potentially leading to lower specificity without controlled conditions.High for primary amines.High for thiols within the optimal pH range.
Key Advantage Versatility in targeting different functional groups.Robust and stable conjugation to abundant lysine residues.Site-specific conjugation possible with engineered cysteines.
Key Disadvantage Potential for cross-reactivity and generation of heterogeneous products.Can lead to a heterogeneous product with a random distribution of linkages.Potential for conjugate instability due to the reversibility of the thioether bond.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application and evaluation of bifunctional linkers.

Protocol 1: Antibody Conjugation using this compound

This protocol describes a generalized two-step conjugation of a payload to an antibody using this compound.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 8.0)

  • This compound

  • Payload with a reactive amine or thiol group

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) system or spin desalting columns

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Methodology:

  • Antibody Preparation:

    • Dissolve the antibody in PBS at a concentration of 1-10 mg/mL.

  • Linker Stock Solution Preparation:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10-20 mM immediately before use.

  • Activation of Antibody:

    • Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification of Activated Antibody:

    • Remove excess, unreacted linker using a desalting column or SEC equilibrated with PBS at a slightly acidic pH (e.g., pH 6.5) to prepare for the second reaction.

  • Conjugation to Payload:

    • Immediately add the amine or thiol-containing payload to the purified activated antibody. The molar ratio of payload to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Final Purification:

    • Purify the final antibody-drug conjugate using SEC to remove unreacted payload and linker byproducts.

  • Characterization:

    • Determine the DAR using UV-Vis spectrophotometry or mass spectrometry.

    • Assess the purity and aggregation of the ADC using SEC.

Protocol 2: Antibody Labeling using an NHS Ester Linker

This protocol describes the conjugation of a payload to primary amines on an antibody using an NHS ester linker.[6]

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester-functionalized payload

  • Anhydrous DMSO

  • Desalting columns

Methodology:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 2-10 mg/mL in PBS, pH 7.4.

  • NHS Ester-Payload Stock Solution:

    • Dissolve the NHS ester-payload in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the NHS ester-payload solution to the antibody solution.

    • Incubate for 1-2 hours at room temperature.

  • Purification:

    • Remove unreacted NHS ester-payload by dialysis or using a desalting column.

Protocol 3: Antibody Labeling using a Maleimide Linker

This protocol describes the conjugation of a payload to thiol groups on an antibody using a maleimide linker.

Materials:

  • Antibody with available thiol groups (may require reduction of disulfide bonds)

  • Maleimide-functionalized payload

  • Reduction buffer (e.g., PBS with 10 mM DTT or TCEP)

  • Conjugation buffer (e.g., PBS, pH 6.5-7.5)

  • Anhydrous DMSO

  • Desalting columns

Methodology:

  • Antibody Reduction (if necessary):

    • Incubate the antibody in reduction buffer for 30-60 minutes at 37°C to expose thiol groups.

    • Remove the reducing agent using a desalting column equilibrated with conjugation buffer.

  • Maleimide-Payload Stock Solution:

    • Dissolve the maleimide-payload in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the maleimide-payload solution to the reduced antibody.

    • Incubate for 1-2 hours at room temperature.

  • Purification:

    • Purify the conjugate using a desalting column to remove unreacted maleimide-payload.

Visualizations

Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and chemical reactions.

G cluster_0 Triazine Linker Reaction cluster_1 NHS Ester Linker Reaction cluster_2 Maleimide Linker Reaction Triazine 6-Chloro-1,3,5-triazine -2,4-diamine Conjugate_T Protein-NH-Triazine -Diamine Triazine->Conjugate_T pH 7.5-9.0 Protein_NH2 Protein-NH2 Protein_NH2->Conjugate_T NHS_Ester Payload-NHS Ester Conjugate_N Protein-Amide-Payload NHS_Ester->Conjugate_N pH 7.2-8.5 Protein_Lys Protein-Lysine(-NH2) Protein_Lys->Conjugate_N Maleimide Payload-Maleimide Conjugate_M Protein-Thioether-Payload Maleimide->Conjugate_M pH 6.5-7.5 Protein_Cys Protein-Cysteine(-SH) Protein_Cys->Conjugate_M

Caption: Reaction mechanisms of different bifunctional linkers.

G start Start: Antibody & Payload prep 1. Prepare Antibody (e.g., buffer exchange, reduction) start->prep activate 2. Activate Antibody with Linker (if applicable) prep->activate conjugate 3. Conjugate Payload to Antibody activate->conjugate quench 4. Quench Reaction (optional) conjugate->quench purify 5. Purify ADC quench->purify characterize 6. Characterize ADC (DAR, purity, etc.) purify->characterize end End: Purified ADC characterize->end

Caption: General workflow for antibody-drug conjugate (ADC) synthesis.

Caption: Decision tree for selecting a bifunctional linker.

Conclusion

The selection of a bifunctional linker is a multifaceted decision that requires careful consideration of the specific biomolecules to be conjugated and the desired properties of the final product. This compound presents itself as a versatile linker due to its ability to react with various nucleophiles. However, this versatility may come at the cost of specificity, potentially leading to a more heterogeneous product mixture compared to the more targeted approaches of NHS ester and maleimide chemistries.

NHS esters provide a robust method for conjugating to abundant lysine residues, resulting in stable amide bonds. Maleimide linkers offer the advantage of site-specific conjugation to cysteine residues, which is often crucial for creating homogeneous ADCs with a defined DAR.

Further research, including direct quantitative comparisons of conjugation efficiency and in-vivo stability, is necessary to fully elucidate the performance of this compound as a bifunctional linker in comparison to established alternatives. Researchers should weigh the known properties of each linker class against their specific application needs to make the most informed choice.

References

Confirming Reaction Product Structures: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a reaction product's structure is a cornerstone of chemical synthesis and analysis. Mass spectrometry (MS) stands out as a powerful and versatile analytical technique for this purpose, providing crucial information on molecular weight and structural features. This guide offers an objective comparison of common mass spectrometry platforms, supported by experimental data, to aid in the selection of the most appropriate method for structural confirmation.

Mass spectrometry is an indispensable tool in the modern laboratory, enabling the determination of a compound's molecular formula and the elucidation of its structure through fragmentation analysis.[1] The choice of a specific MS technique often depends on the physicochemical properties of the analyte, the complexity of the sample matrix, and the desired level of structural detail. This guide will delve into the key performance characteristics of various mass spectrometry methods, provide detailed experimental protocols, and illustrate the underlying workflows and relevant biological pathways.

Comparing Mass Spectrometry Platforms for Structural Elucidation

The selection of a mass spectrometer is a critical decision that impacts the quality and depth of structural information obtained. The most common platforms used for the confirmation of reaction products are Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Triple Quadrupole (QqQ) mass spectrometers, often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC).

Table 1: Quantitative Performance Comparison of Mass Spectrometry Analyzers for Small Molecule Analysis

FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapTriple Quadrupole (QqQ)
Mass Accuracy 1-5 ppm[2][3]< 1-3 ppm[2][4]Unit mass resolution (~0.7 Da)[5]
Resolution 30,000 - 60,000 FWHM[2]70,000 - >280,000 FWHM[6]Unit resolution[5]
Sensitivity High (ng to pg range)Very High (pg to fg range)[7]Excellent for targeted analysis (fg range)[7]
Primary Use Case Accurate mass determination, unknown identification, qualitative and quantitative analysis[2]High-resolution accurate mass measurements, proteomics, metabolomics, qualitative and quantitative analysis[6][8]Targeted quantification (MRM/SRM), high-throughput screening[2][9]

Table 2: Comparison of Hyphenated Mass Spectrometry Techniques

TechniqueGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Properties Volatile and thermally stable compoundsNon-volatile, thermally labile, polar, and high molecular weight compounds
Ionization Methods Electron Ionization (EI), Chemical Ionization (CI)Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)
Typical Applications Environmental analysis, forensics, metabolomics of volatile compoundsPharmaceutical analysis, proteomics, metabolomics, drug metabolism studies
Strengths Excellent separation for volatile compounds, extensive spectral libraries for EIBroad applicability to a wide range of compounds, soft ionization preserves molecular ion
Limitations Requires derivatization for non-volatile compoundsCan be affected by matrix effects and ion suppression

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable results in mass spectrometry. Below are generalized protocols for LC-MS/MS and GC-MS analysis for the confirmation of reaction product structures.

Protocol 1: LC-MS/MS for Structural Elucidation of a Non-Volatile Reaction Product

1. Sample Preparation:

  • Dissolve the purified reaction product in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain a final concentration of 1-10 µg/mL for initial analysis.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. Liquid Chromatography (LC) Parameters:

  • LC System: Agilent 1290 Infinity II UHPLC system or equivalent.[10]

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.[10]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[10]

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration. The gradient should be optimized based on the polarity of the analyte.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Parameters (Q-TOF or Orbitrap):

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's ability to be protonated or deprotonated.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Gas Temperature: 300 - 350 °C.[10]

  • Nebulizer Gas: Nitrogen, 30-50 psi.[10]

  • Full Scan (MS1) Range: m/z 100 - 1000.

  • Tandem MS (MS/MS or MS2): Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used. For DDA, the most intense ions from the full scan are selected for fragmentation. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is used to generate fragment ions.

4. Data Analysis:

  • Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) from the full scan data to propose a molecular formula.

  • Analyze the MS/MS fragmentation pattern to elucidate the structure of the molecule.

  • Compare the experimental fragmentation pattern with in-silico fragmentation tools or spectral libraries for confirmation.

Protocol 2: GC-MS for Structural Confirmation of a Volatile Reaction Product

1. Sample Preparation:

  • Dissolve the reaction product in a volatile organic solvent such as hexane, dichloromethane, or ethyl acetate to a concentration of approximately 1 mg/mL.

  • If the compound is not sufficiently volatile or contains polar functional groups, derivatization (e.g., silylation) may be necessary to increase its volatility.

2. Gas Chromatography (GC) Parameters:

  • GC System: Agilent 8890 GC system or equivalent.

  • Column: A nonpolar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program should be optimized for the specific analyte.

  • Injection Volume: 1 µL in split or splitless mode.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40 - 550.

4. Data Analysis:

  • Identify the molecular ion peak (M⁺) in the mass spectrum.

  • Analyze the characteristic fragmentation pattern generated by EI.

  • Compare the obtained mass spectrum with a commercial or in-house spectral library (e.g., NIST, Wiley) for positive identification.

Visualizing Workflows and Pathways

Diagrams are powerful tools for representing complex processes and relationships. The following diagrams, created using the DOT language, illustrate a typical workflow for structural confirmation and a key signaling pathway relevant to drug discovery where mass spectrometry plays a crucial role.

cluster_sample Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis & Confirmation ReactionProduct Reaction Product Purification Purification (e.g., Chromatography) ReactionProduct->Purification SamplePrep Sample Preparation for MS Purification->SamplePrep Separation Separation (LC or GC) SamplePrep->Separation Ionization Ionization (e.g., ESI, EI) Separation->Ionization MassAnalysis Mass Analysis (e.g., Q-TOF, Orbitrap) Ionization->MassAnalysis Fragmentation Fragmentation (MS/MS) MassAnalysis->Fragmentation DataAcquisition Data Acquisition MassAnalysis->DataAcquisition Detection Detection Fragmentation->Detection Detection->DataAcquisition MolecularFormula Determine Molecular Formula (Accurate Mass) DataAcquisition->MolecularFormula StructureElucidation Elucidate Structure (Fragmentation Pattern) DataAcquisition->StructureElucidation StructureConfirmation Structure Confirmation MolecularFormula->StructureConfirmation LibrarySearch Database/Library Search StructureElucidation->LibrarySearch LibrarySearch->StructureConfirmation

Caption: Workflow for confirming reaction product structure using mass spectrometry.

cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_ms_app Mass Spectrometry Applications RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation MS_Interaction Interactomics (AP-MS) - Identify PI3K-interacting proteins PI3K->MS_Interaction MS_Inhibitor Drug Target Engagement - Confirm binding of PI3K/mTOR inhibitors PI3K->MS_Inhibitor PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation MS_Phospho Phosphoproteomics (LC-MS/MS) - Quantify phosphorylation of AKT, mTORC1 substrates AKT->MS_Phospho Proliferation Cell Proliferation, Survival mTORC1->Proliferation mTORC1->MS_Phospho mTORC1->MS_Inhibitor PTEN PTEN PTEN->PIP3 Inhibition

Caption: PI3K/AKT/mTOR pathway with points of analysis by mass spectrometry.

Conclusion

The structural confirmation of reaction products is a non-negotiable step in chemical research and drug development. Mass spectrometry offers a suite of powerful techniques, each with its own strengths and ideal applications. By understanding the quantitative performance of different mass analyzers and the nuances of hyphenated techniques like LC-MS and GC-MS, researchers can select the most appropriate method to confidently elucidate the structures of their synthesized molecules. The provided protocols and diagrams serve as a foundational guide to aid in this critical analytical process.

References

Safety Operating Guide

Proper Disposal of 6-Chloro-1,3,5-triazine-2,4-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 6-Chloro-1,3,5-triazine-2,4-diamine is critical for ensuring laboratory safety and environmental protection. As a chlorinated heterocyclic compound, it is classified as a hazardous waste and requires specific handling and disposal procedures in accordance with local, regional, and national regulations. This guide provides detailed, step-by-step instructions for the safe management of this chemical waste.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.

Waste Classification and Segregation

Proper waste segregation is the first and most critical step in the disposal process. This compound waste must be classified and collected as Halogenated Organic Waste . It is crucial to prevent mixing this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.

Contaminated materials, such as weighing paper, pipette tips, and gloves, should also be disposed of in the designated halogenated organic waste container.

Quantitative Data for Disposal

While this compound is not specifically listed with its own regulatory level in the EPA's Toxicity Characteristic Leaching Procedure (TCLP), it falls under the general category of halogenated organic compounds.[1][2] Waste containing this chemical should be treated as hazardous. The following table summarizes key disposal-related data.

ParameterValue/GuidelineCitation
Waste Classification Halogenated Organic Waste
Primary Disposal Method High-temperature incineration by a licensed facility[3]
EPA Hazardous Waste Code Not specifically listed; manage under codes for halogenated organic wastes (e.g., F-List for spent solvents if applicable)[4][5]
Environmental Hazard Toxic to aquatic life with long-lasting effects
Prohibited Disposal Do not flush down the drain or dispose of in regular trash.

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Obtain a dedicated, properly labeled, and leak-proof waste container designated for "Halogenated Organic Waste."

    • The container must be made of a material compatible with the chemical.

    • Ensure the container has a secure, tight-fitting lid.

  • Accumulation in the Laboratory (Satellite Accumulation Area):

    • Carefully place solid this compound waste and any contaminated disposable materials directly into the designated waste container.

    • If dealing with solutions, pour the liquid waste into the appropriate liquid halogenated organic waste container.

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • List all constituents and their approximate concentrations if it is a mixed waste stream.

    • Indicate the date when waste was first added to the container.

  • Request for Pickup:

    • When the waste container is nearly full (do not overfill) or has been stored for the maximum allowable time according to your institution's policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Experimental Protocols for In-Lab Treatment of Small Quantities

For situations involving small spills or the treatment of residual amounts, advanced oxidation processes or chemical degradation methods can be employed. These procedures should only be carried out by trained personnel in a controlled laboratory setting.

Method 1: Degradation using Zero-Valent Iron (ZVI)

This method is effective for the dechlorination of s-triazine compounds.[6]

  • Preparation: In a chemical fume hood, prepare a buffered aqueous solution of the this compound waste.

  • Treatment: Add 325-mesh zero-valent iron powder to the solution (e.g., at a concentration of 20 g/L).

  • Agitation: Stir the mixture at room temperature. The degradation process begins upon contact.

  • Monitoring (Optional): The degradation can be monitored by techniques such as HPLC to confirm the disappearance of the parent compound. Studies on similar s-triazines show half-lives in the range of 7-14 minutes under these conditions.[6]

  • Disposal: After complete degradation, the resulting solution should be evaluated for residual hazards. The iron sludge and treated aqueous solution must still be disposed of as hazardous waste, but the primary chlorinated organic hazard has been reduced.

Method 2: Degradation by Advanced Oxidation (Sulfate Radicals)

Sulfate radicals are highly effective at degrading chlorotriazine herbicides.[7][8]

  • Reagent Preparation: In a chemical fume hood, prepare a solution of a sulfate radical precursor, such as sodium persulfate (Na₂S₂O₄).

  • Activation: The persulfate needs to be activated to generate sulfate radicals. This can be achieved by adding a catalyst like ferrous iron (Fe²⁺) (chelated if necessary), by applying heat, or by UV irradiation.

  • Treatment: Carefully add the this compound waste to the activated persulfate solution. The reaction is rapid.

  • Quenching and Neutralization: Once the reaction is complete, any remaining oxidants should be quenched. The pH of the final solution should be neutralized.

  • Disposal: The final solution must be collected as hazardous waste.

Disposal Workflow Diagram

G Disposal Workflow for this compound cluster_lab In-Laboratory Procedures cluster_disposal Final Disposal A Identify Waste: This compound (Solid, Solution, or Contaminated Items) B Segregate as 'Halogenated Organic Waste' A->B C Collect in Designated, Labeled, Closed Container B->C D Store in Satellite Accumulation Area C->D E Request Waste Pickup (Institutional EHS or Contractor) D->E Container Full or Max Storage Time Reached F Transport to Licensed Hazardous Waste Facility E->F G High-Temperature Incineration F->G

References

Personal protective equipment for handling 6-Chloro-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Chloro-1,3,5-triazine-2,4-diamine (CAS No. 3397-62-4). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identifier and Hazard Information:

IdentifierValue
IUPAC Name This compound[1]
CAS Number 3397-62-4[1]
Molecular Formula C₃H₄ClN₅[1]
Molecular Weight 145.55 g/mol [2]
Appearance Off-white solid
Odor Odorless

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin corrosion/irritation2H315: Causes skin irritation[1][3]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[1][3]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[1][4]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

Engineering controls such as a chemical fume hood should be the primary method of controlling exposure.[5] When handling this compound, the following personal protective equipment is mandatory:

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles and Face ShieldChemical safety goggles are required.[6] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[7][8]
Hand Protection Chemical-resistant GlovesWear durable, chemical-resistant gloves (e.g., nitrile, neoprene).[9] Do not use leather or fabric gloves.[9]
Body Protection Protective ClothingA lab coat or chemical-resistant apron is required.[7][10] Long-sleeved shirts and long pants should be worn.[7][10]
Respiratory Protection RespiratorIf dust formation is likely or ventilation is inadequate, a NIOSH-approved N95 dust mask or a respirator with a particle filter should be used.[11]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes must be worn in the laboratory.[7]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Precautionary Measures:

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[5]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[5][7]

  • Remove all unnecessary items from the work area.

  • Confirm that all required PPE is available, clean, and in good condition.

2. Weighing and Transfer:

  • Handle the solid chemical carefully to avoid creating dust.[5][6]

  • Use a spatula or other appropriate tool for transferring the solid.

  • If transferring to a solution, add the solid slowly to the solvent to avoid splashing.

3. During the Experiment:

  • Keep all containers with the chemical tightly closed when not in use.[5]

  • Avoid contact with skin, eyes, and clothing.[5][6]

  • Do not eat, drink, or smoke in the work area.

  • Wash hands thoroughly after handling.[3]

4. Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[3][5] If skin irritation occurs, seek medical attention.[3]

  • In case of eye contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3][5]

  • In case of ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention.[5]

  • In case of a spill: Evacuate the area. Wear appropriate PPE. Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5][6]

Disposal Plan

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[4] Do not flush down the drain or dispose of it with regular trash.[5] Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather and Inspect Materials prep_workspace->prep_materials weigh Weigh Chemical prep_materials->weigh Start Experiment transfer Transfer Chemical weigh->transfer react Perform Experiment transfer->react decontaminate Decontaminate Work Area react->decontaminate End Experiment dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove and Clean/Dispose of PPE dispose_waste->remove_ppe

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
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6-Chloro-1,3,5-triazine-2,4-diamine
Reactant of Route 2
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Reactant of Route 2
6-Chloro-1,3,5-triazine-2,4-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.